molecular formula C11H16N2O2S B106301 (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide CAS No. 902146-43-4

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Cat. No.: B106301
CAS No.: 902146-43-4
M. Wt: 240.32 g/mol
InChI Key: BLDWVIFYJWKNPQ-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral, sulfonamide-protected aziridine that serves as a specialized building block in organic synthesis and materials science research. The compound features a reactive three-membered aziridine ring, activated by the electron-withdrawing sulfonamide group, which facilitates ring-opening reactions for the synthesis of more complex polyamine structures . This activation makes it a valuable precursor for anionic ring-opening polymerization (AROP) studies, enabling the creation of well-defined polymers with potential applications in developing new polymeric materials . The presence of the sulfonamide functional group is significant, as sulfonamide derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. Research into sulfonamide-based compounds spans areas such as antimicrobial agents and multitarget-directed ligands for complex neurodegenerative diseases . Furthermore, the benzyl substituent on the chiral (S)-configured aziridine ring influences the stereochemistry of downstream reactions and products, providing a tool for stereospecific synthesis. This compound is intended for laboratory research and development purposes only.

Properties

IUPAC Name

(2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDWVIFYJWKNPQ-AMGKYWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196999
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902146-43-4
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902146-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902146434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N,N-Dimethyl-2-(phenylmethyl)-1-aziridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide synthesis protocol.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide for researchers, scientists, and drug development professionals.

Abstract

This compound is a chiral sulfonamide-protected aziridine that serves as a valuable building block in organic synthesis. The reactive three-membered aziridine ring, activated by the electron-withdrawing sulfonamide group, allows for a variety of chemical transformations, including nucleophilic ring-opening reactions. This makes it a useful intermediate in the synthesis of more complex nitrogen-containing molecules and polymers. This guide provides a detailed two-step synthesis protocol for this compound, starting from the readily available chiral precursor, (S)-phenylalaninol. The synthesis involves the formation of the intermediate (S)-2-benzylaziridine via a modified Wenker synthesis, followed by sulfonylation with N,N-dimethylsulfamoyl chloride.

Synthesis Overview

The synthesis of this compound is accomplished in two primary stages:

  • Aziridination of (S)-Phenylalaninol: The initial step involves the conversion of (S)-phenylalaninol to (S)-2-benzylaziridine. This is achieved through a ring-closure reaction, a variation of the Wenker synthesis, which is a well-established method for producing aziridines from β-amino alcohols.[1][2] This process typically involves the formation of a sulfate ester intermediate, followed by intramolecular cyclization promoted by a base.

  • Sulfonylation of (S)-2-Benzylaziridine: The resulting (S)-2-benzylaziridine is then reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Benzylaziridine from (S)-Phenylalaninol (Modified Wenker Synthesis)

This protocol is adapted from improved and mild Wenker synthesis procedures for the conversion of amino alcohols to aziridines.

Reaction Scheme:

(S)-Phenylalaninol → (S)-2-Benzylaziridine

Materials:

  • (S)-Phenylalaninol

  • Chlorosulfonic acid

  • Chloroform

  • Diethyl ether or Acetonitrile

  • Sodium carbonate (saturated aqueous solution)

  • Sodium hydroxide (6.2 M aqueous solution)

Procedure:

  • Esterification:

    • Dissolve (S)-phenylalaninol in chloroform. For improved precipitation of the sulfate intermediate, the chloroform solution can be diluted with diethyl ether or acetonitrile.

    • Cool the solution and slowly add chlorosulfonic acid while stirring.

    • The resulting amino alcohol hydrogen sulfate will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with diethyl ether to obtain the crude sulfate intermediate.

  • Cyclization:

    • Dissolve the crude sulfate intermediate in a saturated aqueous solution of sodium carbonate. The use of a non-nucleophilic base like sodium carbonate is preferred to minimize side reactions such as elimination and hydroxide displacement that can occur with strong bases like sodium hydroxide.

    • Stir the reaction mixture at room temperature until the cyclization to (S)-2-benzylaziridine is complete. Reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-2-benzylaziridine.

    • Further purification can be achieved by distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of the (R)-enantiomer.[3]

Reaction Scheme:

(S)-2-Benzylaziridine + N,N-Dimethylsulfamoyl chloride → this compound

Materials:

  • (S)-2-Benzylaziridine

  • N,N-Dimethylsulfamoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 0.5 M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

  • tert-Butyl methyl ether (TBME)

  • Heptane

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve (S)-2-benzylaziridine (1.0 eq) and N,N-dimethylsulfamoyl chloride (1.05 eq) in dichloromethane.

    • Cool the solution to -10 °C.

  • Base Addition and Reaction:

    • Slowly add N,N-diisopropylethylamine (1.0 eq) to the cooled solution.

    • Stir the resulting mixture at -10 °C for a minimum of 16 hours.

  • Workup:

    • Quench the reaction by adding a 0.5 M solution of citric acid.

    • Separate the organic and aqueous phases.

    • Wash the organic phase with a 1.0 M sodium bicarbonate solution.

  • Crystallization and Isolation:

    • Exchange the solvent from dichloromethane to tert-butyl methyl ether.

    • Cool the solution to 0 °C.

    • Add heptane dropwise over a period of 2 hours to induce precipitation.

    • Age the mixture for an additional 2 hours at 0 °C, then cool to -10 °C to maximize the precipitation of the product.

    • Collect the white, crystalline solid by filtration to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the sulfonylation step, adapted from the synthesis of the (R)-enantiomer.[3] Data for the aziridination of (S)-phenylalaninol is based on general yields for mild Wenker syntheses, as a specific yield for this substrate was not detailed in the searched literature.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1. Aziridination(S)-PhenylalaninolChlorosulfonic acid, Na₂CO₃, Chloroform, Ether/AcetonitrileRoom Temperature-Good to Excellent
2. Sulfonylation(S)-2-Benzylaziridine, N,N-Dimethylsulfamoyl chlorideDIPEA, DCM, TBME, Heptane-101676

Note: The yield for the aziridination step is described qualitatively as "good to excellent" for the improved Wenker synthesis protocol.

Logical Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Aziridination (Modified Wenker Synthesis) cluster_intermediate Intermediate cluster_step2 Step 2: Sulfonylation cluster_product Final Product S_Phenylalaninol (S)-Phenylalaninol Esterification Esterification with Chlorosulfonic Acid S_Phenylalaninol->Esterification 1. CHCl₃ 2. Et₂O or ACN Cyclization Cyclization with Sodium Carbonate Esterification->Cyclization Saturated aq. Na₂CO₃ S_Benzylaziridine (S)-2-Benzylaziridine Cyclization->S_Benzylaziridine Extraction Sulfonylation_Reaction Reaction with N,N-Dimethylsulfamoyl Chloride and DIPEA in DCM S_Benzylaziridine->Sulfonylation_Reaction -10 °C, 16 h Workup_Crystallization Aqueous Workup and Crystallization from TBME/Heptane Sulfonylation_Reaction->Workup_Crystallization Quenching and Purification Final_Product This compound Workup_Crystallization->Final_Product Isolation

References

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and potential applications of the chiral building block, (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. This compound is of growing interest in medicinal chemistry and organic synthesis due to its unique structural features, including a reactive aziridine ring and a biologically significant sulfonamide group.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its solubility is limited in water but good in organic solvents such as chloroform and methanol.[3] A summary of its key physical properties is presented in the table below. It is important to note that while some properties have been experimentally reported, others are based on computational predictions.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[4][5]
Molecular Weight 240.32 g/mol [4]
Appearance White to off-white solid/crystal[1][2]
Boiling Point 367.9 ± 9.0 °CPredicted[1][3]
Density 1.28 ± 0.1 g/cm³Predicted[1]
Melting Point Not available[2]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[3]
Purity >98%[2]
Storage Temperature 2-8°C[3]

Synthesis Protocol

The synthesis of this compound typically involves the sulfonylation of a chiral aziridine precursor. The following is a representative experimental protocol adapted from the synthesis of its enantiomer.

Reaction: Sulfonylation of (S)-2-benzylaziridine with N,N-dimethylsulfamoyl chloride.

Materials:

  • (S)-2-benzylaziridine

  • N,N-dimethylsulfamoyl chloride

  • Dichloromethane (anhydrous)

  • N,N-diisopropylethylamine

  • 0.5M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

  • tert-Butyl methyl ether

  • Heptane

Procedure:

  • A solution of (S)-2-benzylaziridine and N,N-dimethylsulfamoyl chloride in anhydrous dichloromethane is cooled to -10 °C.

  • N,N-diisopropylethylamine is added to the cooled solution.

  • The resulting mixture is stirred at -10 °C for a minimum of 16 hours.

  • A 0.5M solution of citric acid is added, and the phases are separated.

  • The organic phase is washed with a 1.0 M sodium bicarbonate solution.

  • The solvent of the organic phase is exchanged to tert-butyl methyl ether.

  • The solution is cooled to 0 °C, and heptane is added dropwise over a period of 2 hours.

  • The mixture is aged for an additional 2 hours at 0 °C, then cooled to -10 °C to facilitate the precipitation of the product.

  • The resulting white, crystalline solid is collected.

Key Reaction Parameters:

  • Temperature: Maintaining low temperatures (e.g., -10°C) is crucial to minimize racemization of the aziridine ring.

  • Anhydrous Conditions: N,N-dimethylsulfamoyl chloride is sensitive to moisture, necessitating the use of anhydrous solvents and handling techniques.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow A Reactants: (S)-2-benzylaziridine N,N-dimethylsulfamoyl chloride N,N-diisopropylethylamine C Reaction at -10°C A->C B Solvent: Dichloromethane B->C D Aqueous Workup: - 0.5M Citric Acid - 1.0M Sodium Bicarbonate C->D E Solvent Exchange: tert-Butyl methyl ether D->E F Crystallization: - Addition of Heptane - Cooling to -10°C E->F G Final Product: This compound F->G

References

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide CAS number and structure.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 902146-43-4

Structure:

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide structure

This compound is a chiral aziridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a strained three-membered aziridine ring, a stereogenic center, and a sulfonamide group, imparts unique reactivity and potential for diverse applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 902146-43-4[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.32 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents; limited solubility in water[3]
Storage Store in a cool, dry place in a tightly sealed container away from light[4]

Synthesis and Characterization

Experimental Protocol: Synthesis of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide[5]

Materials:

  • (R)-2-benzylaziridine

  • N,N-dimethylsulfamoyl chloride

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 0.5 M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

  • tert-Butyl methyl ether (MTBE)

  • Heptane

Procedure:

  • A solution of (R)-2-benzylaziridine (1.0 eq) and N,N-dimethylsulfamoyl chloride (1.05 eq) in dichloromethane is cooled to -10 °C.

  • N,N-diisopropylethylamine (1.0 eq) is added to the cooled solution.

  • The resulting mixture is stirred at -10 °C for a minimum of 16 hours.

  • A 0.5 M solution of citric acid is added, and the phases are separated.

  • The organic phase is washed with a 1.0 M sodium bicarbonate solution.

  • The organic solvent is exchanged to tert-butyl methyl ether.

  • The solution is cooled to 0 °C, and heptane is added dropwise over 2 hours.

  • The mixture is aged for an additional 2 hours at 0 °C and then cooled to -10 °C to precipitate the product.

  • The resulting white, crystalline solid is collected.

Yield: 76%[5]

Characterization Data for (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide[5]
Data TypeDetails
¹H NMR (400 MHz, CDCl₃) δ 7.29-7.20 (m, 5H), 2.94 (dd, J=14, 5 Hz, 1H), 2.88-2.80 (m, 1H), 2.70 (dd, J=14, 7 Hz, 1H), 2.66 (s, 6H), 2.56 (d, J=7 Hz, 1H), 2.14 (d, J=4 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 137.4, 129.3, 128.9, 127.2, 40.6, 38.3, 38.1, 33.0
Rf 0.53 (SiO₂; 1:1 heptane:ethyl acetate, KMnO₄)

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: (R)-2-benzylaziridine and N,N-dimethylsulfamoyl chloride in DCM add_dpea Add DIPEA start->add_dpea stir Stir at -10 °C for 16h add_dpea->stir add_citric Add 0.5 M Citric Acid stir->add_citric separate Separate Phases add_citric->separate wash Wash with NaHCO₃ separate->wash solvent_exchange Solvent Exchange to MTBE wash->solvent_exchange cool_precipitate Cool to 0 °C, Add Heptane solvent_exchange->cool_precipitate age_cool Age at 0 °C, then -10 °C cool_precipitate->age_cool collect Collect Product age_cool->collect end end collect->end Final Product: (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Caption: Workflow for the synthesis and purification of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide.

Applications in Research and Development

This compound is a valuable chiral intermediate with potential applications in several areas of chemical and pharmaceutical research.

Asymmetric Synthesis

The chiral nature of this compound makes it a useful building block for the stereoselective synthesis of more complex molecules.[1] The aziridine ring can undergo regioselective and stereospecific ring-opening reactions with various nucleophiles, allowing for the introduction of new functional groups with controlled stereochemistry. This is particularly valuable in the synthesis of chiral amines, amino alcohols, and other nitrogen-containing compounds that are common motifs in pharmaceuticals.

Medicinal Chemistry

Sulfonamide-containing compounds are known to exhibit a wide range of biological activities. While specific biological data for this compound is limited in publicly available literature, related studies on similar structures suggest potential therapeutic applications.

  • Protein Disulfide Isomerase (PDI) Inhibition: Sulfonamides derived from aziridine-2-carboxylic acid have shown potent inhibition of PDI, an enzyme implicated in various diseases.[1] This suggests that this compound could be a starting point for the design of novel PDI inhibitors.

  • Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. Research has demonstrated that the biological activity of sulfonamides can be enhanced through various chemical modifications.[1] Therefore, this compound could serve as a scaffold for the development of new antibacterial agents.

Logical Relationship: From Synthesis to Application

G cluster_synthesis Synthesis & Characterization cluster_application Potential Applications cluster_targets Specific Research Areas synthesis (S)-Phenylalanine (Starting Material) aziridination Chiral Aziridination synthesis->aziridination sulfonylation Sulfonylation aziridination->sulfonylation product This compound sulfonylation->product asymmetric_synthesis Asymmetric Synthesis (Chiral Building Block) product->asymmetric_synthesis medicinal_chemistry Medicinal Chemistry (Scaffold for Drug Discovery) product->medicinal_chemistry pdi PDI Inhibition medicinal_chemistry->pdi antibacterial Antibacterial Agents medicinal_chemistry->antibacterial

Caption: Logical flow from the synthesis of the target compound to its potential applications.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. Its synthesis, while not explicitly detailed for the (S)-enantiomer, can be inferred from established protocols for the (R)-enantiomer. The unique combination of a stereocenter, a reactive aziridine ring, and a sulfonamide group makes it an attractive target for further investigation in the development of novel synthetic methodologies and therapeutic agents. Further research is warranted to fully explore its reactivity and biological activity.

References

Spectroscopic Profile of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthetic building block, (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. The information detailed herein is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document compiles nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with detailed experimental methodologies.

This compound, a versatile chiral aziridine derivative, serves as a valuable intermediate in the synthesis of complex organic molecules. Its strained three-membered ring and the activating sulfonamide group allow for a variety of stereoselective ring-opening reactions, making it a key component in the construction of novel pharmaceutical agents and other functional materials.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below are for the (R)-enantiomer, (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. Spectroscopically, the (S)-enantiomer will produce an identical spectrum. The data was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.20-7.29m-5HAromatic protons (C₆H₅)
2.94dd14, 51HBenzyl CH₂
2.80-2.88m-1HAziridine CH
2.70dd14, 71HBenzyl CH₂
2.66s-6HN(CH₃)₂
2.56d71HAziridine CH₂
2.14d41HAziridine CH₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
137.4Aromatic C (quaternary)
129.3Aromatic CH
128.9Aromatic CH
127.2Aromatic CH
40.6Benzyl CH₂
38.3N(CH₃)₂
38.1Aziridine CH
33.0Aziridine CH₂
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺241.10053
[M+Na]⁺263.08247
[M+NH₄]⁺258.12707
[M+K]⁺279.05641
[M-H]⁻239.08597
Infrared (IR) Spectroscopy

Specific experimental infrared spectroscopy data for this compound has not been reported in the available literature. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3080-3010Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~1600, ~1495, ~1450Aromatic C=CStretching
~1340-1320Sulfonamide (SO₂)Asymmetric Stretching
~1160-1140Sulfonamide (SO₂)Symmetric Stretching
~950-900Sulfonamide (S-N)Stretching
~750-700, ~700-650Aromatic C-HOut-of-plane Bending

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR: Spectra are recorded on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans are typically employed.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-500. For positive ion mode, the formation of protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) is monitored.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized for data acquisition.

Sample Preparation:

  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of (S)-2-Benzyl-N,N- dimethylaziridine-1-sulfonamide Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Reporting Data Reporting (Tables, Spectra) Structure_Elucidation->Data_Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

The Core Mechanism of Action of Sulfonamide-Protected Aziridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sulfonamide-protected aziridines, a class of compounds with significant applications in organic synthesis and drug development. The inherent ring strain of the aziridine core, coupled with the electron-withdrawing nature of the sulfonamide protecting group, renders these molecules susceptible to a variety of nucleophilic ring-opening reactions. This reactivity, which can be finely tuned by modifying the sulfonamide group and the aziridine ring substituents, allows for the stereospecific and regioselective introduction of a wide range of functional groups, making them invaluable building blocks for complex nitrogen-containing molecules.

General Mechanism: Nucleophilic Ring-Opening

The fundamental mechanism of action of sulfonamide-protected aziridines revolves around the nucleophilic attack on one of the aziridine ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a β-functionalized sulfonamide. The sulfonamide group plays a crucial role in activating the aziridine ring towards nucleophilic attack by withdrawing electron density, thereby making the ring carbons more electrophilic.

The ring-opening reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, in the absence of overriding electronic effects, the nucleophile will attack the less sterically hindered carbon atom of the aziridine ring.

Quantitative Data on Ring-Opening Reactions

The efficiency and regioselectivity of the ring-opening of sulfonamide-protected aziridines are highly dependent on the nature of the nucleophile, the solvent, and the substituents on both the aziridine ring and the sulfonamide group. The following tables summarize representative quantitative data from the literature.

Table 1: Regioselective Ring-Opening of N-Tosylaziridines with Various Nucleophiles

EntryAziridine SubstrateNucleophileConditionsProduct (Major Regioisomer)Yield (%)Reference
12-Methyl-N-tosylaziridineNaN₃DMF, 80 °C, 12 h2-Azido-1-(tosylamino)propane95[Fukuyama et al., J. Am. Chem. Soc. 2002, 124, 6552-6553]
22-Phenyl-N-tosylaziridineThiophenolK₂CO₃, CH₃CN, rt, 4 h2-Phenylthio-1-(tosylamino)ethane92[Fukuyama et al., J. Am. Chem. Soc. 2002, 124, 6552-6553]
3N-TosylaziridineIndoleInCl₃ (10 mol%), CH₂Cl₂, rt, 2 h3-(2-(Tosylamino)ethyl)-1H-indole88[Yadav, J. S. et al. Tetrahedron Lett. 2004, 45, 6037-6039]
42-Ethyl-N-tosylaziridinePhenylacetic acid dianionTHF, 0 °C to rt, 1 h4-(Tosylamino)hexanoic acid68[Vicario, J. L. et al. Org. Lett. 2005, 7, 21, 4773-4776]

Table 2: Intramolecular Ring-Opening of Aziridines by Pendant Sulfamates [1][2]

EntryAziridine SubstrateBaseSolventTime (h)ProductYield (%)
1(Z)-N-(2-(1-Tosylaziridin-2-yl)ethyl)sulfamateBu₄NOHCF₃-Toluene/H₂O (1:1)16(3S,4R)-3-Ethyl-2-oxo-4-(tosylamino)tetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide82
2(E)-N-(2-(1-Tosylaziridin-2-yl)ethyl)sulfamateBu₄NOHCF₃-Toluene/H₂O (1:1)16(3R,4R)-3-Ethyl-2-oxo-4-(tosylamino)tetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide75
3(Z)-N-(2-(1-(Methylsulfonyl)aziridin-2-yl)ethyl)sulfamateBu₄NOHCF₃-Toluene/H₂O (1:1)24(3S,4R)-3-Ethyl-2-(methylsulfonyl)-4-aminotetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide78

Biological Activity: Enzyme Inhibition

Certain sulfonamide-protected aziridines have been identified as potent and irreversible inhibitors of specific enzymes, highlighting their potential in drug development. For instance, derivatives of aziridine-2-carboxylic acid have shown significant inhibitory activity against protein disulfide isomerases (PDI), a family of enzymes involved in protein folding.

The proposed mechanism of inhibition involves the nucleophilic attack by a cysteine residue in the active site of the enzyme on the aziridine ring. This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.

Table 3: In Vitro Inhibitory Activity of Sulfonamide-Protected Aziridine-2-Carboxylic Acid Derivatives against PDIA1 and PDIA3 [3]

CompoundScaffoldRIC₅₀ PDIA1 (µM)IC₅₀ PDIA3 (µM)
C-3399 IH0.8 ± 0.15.4 ± 0.5
C-3400 I4-CH₃1.2 ± 0.210.2 ± 1.1
C-3401 I4-OCH₃2.5 ± 0.3>200
C-3402 I4-Cl0.5 ± 0.18.7 ± 0.9
C-3403 II-0.08 ± 0.011.5 ± 0.2
C-3404 III-0.03 ± 0.0050.9 ± 0.1

Experimental Protocols

General Procedure for the Synthesis of N-Sulfonylaziridines

This protocol describes a general method for the synthesis of N-sulfonylaziridines from the corresponding β-amino alcohols.

Procedure:

  • To a solution of the β-amino alcohol (1.0 equiv) and a suitable base (e.g., triethylamine, 2.5 equiv) in a dry solvent (e.g., dichloromethane) at 0 °C, add the corresponding sulfonyl chloride (1.1 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-sulfonylated amino alcohol.

  • Dissolve the crude intermediate in a suitable solvent (e.g., acetonitrile) and add a base (e.g., potassium carbonate, 3.0 equiv).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the formation of the aziridine by TLC.

  • After completion, cool the reaction mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylaziridine.

General Procedure for the Nucleophilic Ring-Opening of N-Tosylaziridines

This protocol outlines a general method for the ring-opening of N-tosylaziridines with a nucleophile.

Procedure:

  • To a solution of the N-tosylaziridine (1.0 equiv) in a suitable solvent (e.g., DMF, CH₃CN, or THF), add the nucleophile (1.1-2.0 equiv).

  • If required, add a catalyst or an additive (e.g., a Lewis acid or a base).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for the required time, monitoring the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ring-opened product.

Conclusion

Sulfonamide-protected aziridines are highly versatile synthetic intermediates whose reactivity is governed by the electron-withdrawing nature of the sulfonamide group, which activates the strained three-membered ring to nucleophilic attack. The ring-opening reactions are typically stereospecific and regioselective, providing a powerful tool for the synthesis of complex, nitrogen-containing molecules. Furthermore, the discovery of their potent and specific inhibitory activity against enzymes such as protein disulfide isomerases opens up new avenues for their application in drug discovery and development. A thorough understanding of their mechanism of action, as detailed in this guide, is crucial for harnessing their full synthetic and therapeutic potential.

References

Potential biological activity of N,N-dimethylaziridine sulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Aziridine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, sulfonamides represent a cornerstone scaffold, integral to a wide array of therapeutic agents.[1] Their synthetic accessibility and diverse biological activities have established them as privileged structures in drug discovery.[2][3] Concurrently, the aziridine ring, a strained three-membered heterocycle, offers unique chemical reactivity, functioning as a potent alkylating agent.[4] This property has been harnessed in several anticancer agents, such as mitomycin C and thiotepa.

This technical guide delves into the biological potential of a specific class of molecules that merges these two functionalities: aromatic sulfonamides of aziridine-2-carboxylic acid derivatives . While the broader class of N,N-dimethylaziridine sulfonamides is of interest, the current body of research provides extensive data on these specific aziridine-2-carboxylic acid analogues. These compounds have emerged as potent, irreversible inhibitors of Protein Disulfide Isomerase (PDI), a critical enzyme in cellular protein folding, thereby exhibiting significant promise as novel anticancer and antithrombotic therapeutics.[4][5][6]

Mechanism of Action: Covalent Inhibition of Protein Disulfide Isomerase (PDI)

The primary mechanism driving the biological activity of these aziridine sulfonamide derivatives is the targeted alkylation of cysteine residues within the active sites of PDI.[4]

  • The Target - PDI: Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER). It plays a crucial role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during the folding of nascent proteins.[7][8] Due to their high proliferative rates, many cancer cells overexpress PDI to manage the increased demand for protein synthesis and mitigate ER stress, making PDI a compelling target for oncology.[7][8]

  • Alkylation by the Aziridine Ring: The strained aziridine ring is susceptible to nucleophilic attack. In a biological context, the thiol group of cysteine residues in proteins acts as a potent nucleophile. Electron-withdrawing substituents on the aziridine ring, such as the sulfonamide group, increase its reactivity and selectivity towards thiolate anions over other nucleophiles like those found in nucleic acids.[4]

  • Covalent Bonding: Research has demonstrated that these compounds act as irreversible inhibitors by forming a covalent bond with PDI. Specifically, studies using nuclear magnetic resonance (NMR) spectroscopy on the PDIA1 isoform have confirmed that both Cysteine 53 (C53) and Cysteine 56 (C56) residues within the enzyme's catalytic site are involved in this covalent binding.[4][5][6] This irreversible inhibition leads to an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis (programmed cell death) in cancer cells.[8]

PDI_Inhibition_Mechanism Mechanism of Covalent PDI Inhibition cluster_0 PDI Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct PDI PDIA1 Enzyme C53 Cys53-SH C56 Cys56-SH Adduct Inactive PDI-Inhibitor Covalent Complex C53->Adduct C56->Adduct Inhibitor Aziridine Sulfonamide Inhibitor->Adduct Nucleophilic Attack (Ring Opening)

Mechanism of Covalent PDI Inhibition

Biological Activities and Therapeutic Potential

The inhibition of PDI by aromatic sulfonamides of aziridine-2-carboxylic acid derivatives translates into significant downstream biological effects, primarily anticancer and antithrombotic activities.

PDI Inhibition

These compounds have been identified as potent inhibitors of recombinant human PDIA1 and, to a lesser extent, PDIA3. The inhibitory activity is observed in concentrations ranging from low nanomolar to low micromolar, highlighting their potency.[4][5][6] The selectivity for PDIA1 over PDIA3 varies between different analogues, suggesting that the substitution pattern on the aromatic sulfonamide portion can be tuned to achieve isoform-selective inhibition.[4]

Anticancer Activity

By inducing ER stress and apoptosis through PDI inhibition, these compounds show significant potential in oncology. One particular derivative, C3353, which targets the PDI family member Anterior Gradient 2 (Agr2), has demonstrated the ability to inhibit cell adhesion to collagen in the MCF-7 breast cancer cell line.[9]

Antithrombotic Activity

PDI is also known to be secreted by platelets and endothelial cells, where it plays a role in thrombus formation. Consequently, PDI inhibitors have been investigated as a new class of antithrombotic agents.[4][5] The aziridine sulfonamide derivatives, by blocking PDI activity, show potential for the development of novel therapies for thrombotic disorders.

Quantitative Biological Data

The following table summarizes the available quantitative data for a representative compound from this class. Further screening across a wider range of cell lines is necessary to fully characterize the anticancer potential of these derivatives.

Compound IDTarget Protein FamilyCancer Cell LineBiological ActivityIC50 Value
C3353PDI (specifically Agr2)MCF-7 (Breast)Inhibition of Cell Adhesion20.1 µM[9]

Experimental Protocols

General Synthesis of Aziridine Aromatic N-Sulphonamides

A general and robust method for the synthesis of these compounds has been described.[4]

Materials:

  • Appropriate aziridine derivative (e.g., aziridine-2-carboxylic acid ester)

  • Aromatic sulphonic acid chloride

  • Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃)

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Dissolve the aziridine derivative (1.1 mmol) and K₂CO₃ (2 mmol) in a biphasic mixture of chloroform (1 ml) and water (1 ml).

  • Add the aromatic sulphonic acid chloride (1 mmol) to the stirring solution.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Following the reaction, perform a liquid-liquid extraction with chloroform.

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final aziridine aromatic N-sulphonamide.[4]

PDI Inhibition - Insulin Reduction Assay

The activity of PDI and its inhibition is commonly measured using a turbidimetric insulin reduction assay.[4][5]

Principle: PDI catalyzes the reduction of disulfide bonds within the insulin molecule in the presence of a reducing agent, typically dithiothreitol (DTT). This reduction causes the insoluble insulin B chain to precipitate, leading to an increase in the turbidity of the solution. The rate of turbidity increase, measured as absorbance at 650 nm, is proportional to PDI's enzymatic activity.[10][11][12] An inhibitor will slow down or stop this increase in absorbance.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of insulin (e.g., 0.167 mM), PDI enzyme (e.g., 1.5 µM), DTT (e.g., 2 mM), and the test inhibitor compound in a suitable buffer (e.g., 0.1 M potassium phosphate, 2 mM EDTA, pH 7.0).[12]

  • Assay Setup: In a 96-well microplate or a cuvette, add the insulin solution, PDI enzyme, and the test inhibitor (or vehicle control).

  • Initiation: Initiate the reaction by adding DTT to the mixture.

  • Measurement: Immediately begin monitoring the change in absorbance at 650 nm over time (e.g., every 5 minutes for up to an hour) using a spectrophotometer or plate reader.[12]

  • Data Analysis: Plot absorbance versus time. The inhibitory effect is determined by comparing the rate of insulin reduction in the presence of the test compound to the control. IC50 values can be calculated by performing the assay with a range of inhibitor concentrations and using a nonlinear regression analysis.[4]

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation s1 1. React Aziridine with Sulfonyl Chloride s2 2. Extraction s1->s2 s3 3. Column Chromatography s2->s3 b1 4. PDI Inhibition Assay (Insulin Reduction) s3->b1 Characterized Compound b2 5. Calculate IC50 Values b1->b2 b3 6. Cytotoxicity Assays (e.g., Cancer Cell Lines) b2->b3

General Experimental Workflow

Conclusion and Future Directions

Aromatic sulfonamides of aziridine-2-carboxylic acid derivatives represent a highly promising class of covalent PDI inhibitors. Their mechanism of action, involving the alkylation of active site cysteines, leads to potent inhibition of PDI enzymatic activity. This activity underpins their demonstrated potential as both anticancer and antithrombotic agents.

For drug development professionals, this class of compounds offers a compelling starting point for novel therapeutic design. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • Expanded Biological Screening: Evaluating lead compounds against a diverse panel of cancer cell lines and in relevant in vivo models of cancer and thrombosis.

  • Toxicology and Safety Profiling: Thoroughly assessing the safety profile of lead candidates to ensure a suitable therapeutic window, a critical step for any alkylating agent.

The unique mechanism and potent activity of these aziridine sulfonamides validate PDI as a druggable target and pave the way for a new generation of therapeutics for challenging diseases.

References

The Architecture of Chirality: A Technical Guide to the Discovery and Synthesis of Novel Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-superimposable mirror-image nature of chiral molecules is a fundamental principle in drug discovery and development, where the desired therapeutic effect is often elicited by only one enantiomer. Consequently, the efficient and stereocontrolled synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the core strategies for the discovery and synthesis of novel chiral building blocks. We delve into the primary methodologies, including asymmetric catalysis, chemoenzymatic resolutions, and chiral pool synthesis. Detailed experimental protocols for key transformations are provided, alongside a comprehensive compilation of quantitative data to facilitate the comparison of different synthetic routes. Furthermore, this guide utilizes visualizations to illustrate complex workflows and synthetic pathways, offering a clear and concise resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Imperative of Chirality in Drug Discovery

Chiral molecules are ubiquitous in biological systems, and their three-dimensional arrangement dictates their interaction with biological targets such as enzymes and receptors.[1] Often, one enantiomer of a chiral drug is responsible for its therapeutic activity, while the other may be inactive or even cause adverse effects.[2] This underscores the critical need for synthetic methods that can produce single enantiomers with high purity.[3] The development of novel chiral building blocks expands the accessible chemical space for drug design, enabling the creation of new therapeutic agents with improved efficacy and safety profiles.[4]

The primary strategies for obtaining enantiomerically pure compounds can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This method utilizes readily available, naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials.[5][6][7] The inherent chirality of these natural products is incorporated into the target molecule through a series of chemical transformations.[8]

  • Chiral Resolution: This approach involves the separation of a racemic mixture into its constituent enantiomers.[9] This can be achieved through various techniques, with enzymatic kinetic resolution being a particularly powerful and widely used method.[10][11]

  • Asymmetric Synthesis: This is the most direct approach, where a prochiral substrate is converted into a chiral product using a chiral catalyst or auxiliary.[12] This category includes powerful techniques such as asymmetric hydrogenation, asymmetric epoxidation, and a variety of other enantioselective transformations.[[“]][14]

This guide will explore these strategies in detail, providing both the theoretical background and practical guidance for their implementation in the laboratory.

Core Synthetic Strategies and Methodologies

The synthesis of novel chiral building blocks relies on a diverse toolbox of chemical reactions. This section details the most important and widely applied methodologies.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral molecules, offering high enantioselectivity and catalytic turnover numbers.[3]

The asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[15] This transformation is typically catalyzed by transition metal complexes containing chiral ligands.

Table 1: Asymmetric Hydrogenation of Representative Ketones

EntryKetone SubstrateChiral Catalyst/LigandSolventYield (%)Enantiomeric Excess (ee, %)Reference
1AcetophenoneRuCl₂( (S)-BINAP)₂(dmf)Methanol>9998 (R)[14]
21-Tetralone(R)-Ru(OAc)₂(tolbinap)Ethanol10099 (R)[16]
34-Chromone[Rh(cod)₂]BF₄ / (R,R)-Me-BPEMethanol>95>99[14]
4Ethyl benzoylformate[RuCl((R)-binap)]₂NEt₃Toluene/Methanol9896 (R)[14]

The Jacobsen-Katsuki epoxidation is a versatile and highly enantioselective method for the epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[17][18] Chiral epoxides are valuable building blocks that can be converted into a wide range of other chiral molecules, including amino alcohols and diols.[2]

Table 2: Jacobsen-Katsuki Asymmetric Epoxidation of Alkenes

EntryAlkene SubstrateCatalystOxidantYield (%)Enantiomeric Excess (ee, %)Reference
1(Z)-1-Phenylpropene(R,R)-Jacobsen's Catalystm-CPBA8597[2]
2Indene(R,R)-Jacobsen's CatalystNaOCl9098[18]
31,2-Dihydronaphthalene(S,S)-Jacobsen's CatalystNaOCl88>99[17]
4Styrene(R,R)-Jacobsen's CatalystNaOCl, NMO7592[2]
Chemoenzymatic Methods: Kinetic Resolution

Enzymes are highly efficient and selective catalysts that can be used to resolve racemic mixtures.[9] Lipases are particularly versatile and are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation.[10][11]

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amines and Alcohols

| Entry | Racemic Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Substrate | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | (±)-1-Phenylethanamine | Candida antarctica Lipase B | Ethyl acetate | Toluene | ~50 | >99 (R) |[9] | | 2 | (±)-1-Indanol | Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 48 | 98 (S) |[10] | | 3 | (±)-Propranolol | Candida rugosa Lipase | Isopropenyl acetate | Toluene/[EMIM][BF₄] | ~50 | 96 (S) |[11] | | 4 | (±)-1-(1-Naphthyl)ethanol | Aspergillus niger Lipase | Vinyl acetate | n-Heptane | 50 | >99 (R) |[9] |

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases and can be rendered asymmetric by using chiral phase-transfer catalysts.[19][20] This method is particularly useful for the asymmetric synthesis of α-amino acids through the alkylation of glycine Schiff base derivatives.[21]

Table 4: Asymmetric Synthesis of α-Amino Acids via Phase-Transfer Catalysis

EntryElectrophileChiral PTCBaseYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of syn-productReference
1Benzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% aq. KOH95>99:199[12]
2Allyl bromide(S)-O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideCsOH·H₂O9295:598[21]
3Ethyl iodideMaruoka Catalyst50% aq. KOH9898:2>99[12]
4n-Butyl bromide(R)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromideK₂CO₃8591:994[21]

Experimental Protocols

This section provides detailed experimental procedures for some of the key transformations discussed in this guide.

Asymmetric Hydrogenation of Acetophenone

Procedure adapted from Noyori et al.[14]

Materials:

  • RuCl₂( (S)-BINAP)₂(dmf) (1 mol%)

  • Acetophenone (1.0 mmol)

  • Methanol (5 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, a 50 mL Schlenk flask is charged with RuCl₂( (S)-BINAP)₂(dmf) (0.01 mmol) and acetophenone (1.0 mmol).

  • Anhydrous, degassed methanol (5 mL) is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum/H₂).

  • The reaction mixture is stirred vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or GC), the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Jacobsen-Katsuki Asymmetric Epoxidation of (Z)-1-Phenylpropene

Procedure adapted from Jacobsen et al.[2]

Materials:

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] (5 mol%)

  • (Z)-1-Phenylpropene (1.0 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.5 mmol)

  • N-Methylmorpholine N-oxide (NMO, 0.5 mmol)

  • Dichloromethane (DCM), freshly distilled (10 mL)

  • pH 11.3 phosphate buffer

Procedure:

  • To a solution of (Z)-1-phenylpropene (1.0 mmol) in DCM (5 mL) at 0 °C is added (R,R)-Jacobsen's catalyst (0.05 mmol) and NMO (0.5 mmol).

  • A solution of m-CPBA (1.5 mmol) in DCM (5 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 4-6 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃ (10 mL).

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the corresponding epoxide.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanamine

Procedure adapted from literature protocols.[9]

Materials:

  • (±)-1-Phenylethanamine (1.0 mmol)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (20-30 mg/mmol of substrate)

  • Ethyl acetate (1.5 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of (±)-1-phenylethanamine (1.0 mmol) in toluene (5 mL) is added ethyl acetate (1.5 mmol).

  • Immobilized Candida antarctica Lipase B is added to the mixture.

  • The reaction mixture is shaken at a constant temperature (e.g., 40 °C) and monitored by chiral GC or HPLC.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the unreacted (R)-amine and the acylated (S)-amine can be separated by column chromatography or by acid-base extraction.

  • The enantiomeric excess of the unreacted amine is determined by chiral HPLC analysis.

Visualizing Synthetic Pathways and Workflows

Diagrams are invaluable tools for understanding complex experimental processes and logical relationships in chemical synthesis. The following diagrams were generated using the DOT language.

General Workflow for the Discovery and Synthesis of Chiral Building Blocks

G cluster_Discovery Discovery Phase cluster_Synthesis Synthesis & Purification cluster_Analysis Analysis & Characterization Target_Identification Target Chiral Building Block Identification Method_Screening Synthetic Method Screening (Catalyst, Enzyme, etc.) Target_Identification->Method_Screening Optimization Reaction Condition Optimization Method_Screening->Optimization Synthesis Scale-up Synthesis Optimization->Synthesis Optimized Protocol Workup Reaction Work-up & Crude Isolation Synthesis->Workup Purification Purification (Chromatography, Crystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Chiral_Analysis Chiral Purity Analysis (HPLC, GC) Characterization->Chiral_Analysis Final_Product Enantiomerically Pure Building Block Chiral_Analysis->Final_Product

A generalized workflow for the discovery and synthesis of novel chiral building blocks.
Synthetic Pathway for Asymmetric Hydrogenation

G Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Reaction Asymmetric Hydrogenation Prochiral_Ketone->Reaction Catalyst_System Chiral Ru-BINAP Catalyst + H₂ Catalyst_System->Reaction Chiral_Alcohol Chiral Alcohol (e.g., (R)-1-Phenylethanol) Reaction->Chiral_Alcohol High ee

A simplified reaction pathway for the asymmetric hydrogenation of a prochiral ketone.
Logical Relationship in Kinetic Resolution

G Racemic_Mixture Racemic Mixture (R)-Substrate + (S)-Substrate Selective_Reaction Enantioselective Reaction Racemic_Mixture->Selective_Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Selective_Reaction Unreacted_Enantiomer Unreacted Enantiomer ((R)-Substrate) Selective_Reaction->Unreacted_Enantiomer Slow reaction Product_Enantiomer Product Enantiomer (Acylated (S)-Substrate) Selective_Reaction->Product_Enantiomer Fast reaction

The principle of enzymatic kinetic resolution of a racemic mixture.

Conclusion

The synthesis of novel chiral building blocks is a dynamic and continually evolving field, driven by the persistent demand for more effective and safer pharmaceuticals. The methodologies outlined in this guide—asymmetric catalysis, chemoenzymatic resolution, and chiral pool synthesis—represent the state-of-the-art in enantioselective synthesis. By providing detailed experimental protocols, comprehensive quantitative data, and clear visual representations of synthetic workflows, this technical guide serves as a valuable resource for researchers dedicated to the design and creation of the next generation of chiral molecules. The continued innovation in this area will undoubtedly lead to the discovery of new medicines and a deeper understanding of the role of chirality in biological systems.

References

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral building block of significant interest in synthetic and medicinal chemistry. Its utility is largely derived from the inherent reactivity of the strained aziridine ring, which is further activated by the electron-withdrawing N,N-dimethylsulfonamide group.[1][2] This activation facilitates nucleophilic ring-opening reactions, making it a valuable intermediate for constructing complex nitrogen-containing molecules.[1][2] However, this inherent reactivity also poses challenges regarding the compound's stability and solubility, which are critical parameters for its storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, and critically, outlines detailed experimental protocols for researchers to generate quantitative data essential for its effective use in a laboratory and developmental setting.

Core Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] While comprehensive, experimentally-derived data is sparse in publicly available literature, a summary of its known and predicted properties is presented below.

Table 1: Physicochemical and Solubility Data

ParameterValue/DescriptionSource
Molecular Formula C₁₁H₁₆N₂O₂S[3][5][6]
Molecular Weight 240.32 g/mol [1][3]
Appearance White to off-white solid; Crystalline powder[3][4][7]
Boiling Point 367.9 ± 9.0 °C (Predicted)[4][5][7]
Density 1.28 ± 0.1 g/cm³ (Predicted)[4][7]
Water Solubility Limited[3]
Organic Solubility Soluble in organic solvents. Specifically noted: Chloroform (Slightly), Methanol (Slightly).[3][5]

Stability Profile

The stability of this compound is intrinsically linked to the high ring strain of the aziridine and the activating nature of the N-sulfonyl group. This combination makes the compound susceptible to degradation, primarily through nucleophilic attack and subsequent ring-opening.

Table 2: Stability and Storage Information

ParameterInformation/RecommendationSource
General Stability The high ring tension combined with the electron-withdrawing sulfonamide group makes the aziridine ring vulnerable to ring-opening reactions.[8]
Reactivity The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. This is a key feature of its synthetic utility.[2]
Storage Conditions Store in a cool, dry place in a tightly sealed container, away from light.[3]
Shelf Life Approximately 2 years when stored under recommended conditions.[3]

Given its reactivity, the compound is expected to be sensitive to acidic and basic conditions, which can catalyze hydrolysis or ring-opening. It may also be susceptible to thermal and photolytic degradation. To quantitatively assess this, forced degradation studies are essential.

Experimental Protocols

Due to the lack of published quantitative data, the following sections provide detailed, standardized protocols for determining the solubility and stability of this compound. These methods are standard in the pharmaceutical industry and are readily adaptable for research purposes.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, methanol, acetonitrile, buffered solutions). The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25 °C) for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][7]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated, stability-indicating HPLC-UV method. A pre-established calibration curve of the compound is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[7]

G cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (e.g., 24-48h @ 25°C) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep quant1 Withdraw aliquot of supernatant sep->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate solubility using calibration curve quant3->quant4

Caption: Workflow for Shake-Flask Thermodynamic Solubility.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[9][10] It involves subjecting the compound to harsh conditions to accelerate decomposition.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

  • Stress Conditions: Aliquot the stock solution into separate, labeled vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH. Heat at 60 °C for a specified time.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film. Heat the solid in an oven at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the stock solution (in a photostable quartz cuvette) or solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[12][13] A dark control sample, protected from light (e.g., with aluminum foil), must be stored under the same temperature conditions.[12]

  • Time Points: For each condition, take samples at various time points.

  • Quenching: At each time point, withdraw an aliquot and neutralize the sample if necessary (e.g., add an equimolar amount of base to the acid-stressed sample and vice-versa). Dilute with the mobile phase to the target analytical concentration.

  • Analysis: Analyze all samples (stressed, control, and a non-degraded standard) using a suitable HPLC method. The goal is to achieve chromatographic separation of the parent peak from all degradation product peaks.

  • Data Evaluation: Determine the percentage of degradation. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the parent peak is pure and that degradant peaks are not co-eluting.[9]

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow start Prepare Compound Stock Solution acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidative (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B Light) start->photo sample Sample at time points acid->sample base->sample oxid->sample therm->sample photo->sample quench Quench/Neutralize sample->quench analyze Analyze via Stability- Indicating HPLC quench->analyze evaluate Evaluate Degradation % & Peak Purity analyze->evaluate end Stability Profile Established evaluate->end Identify Degradation Pathways

Caption: Forced Degradation Study Workflow.

Conclusion and Recommendations

This compound is a reactive chemical intermediate whose handling and use demand a clear understanding of its solubility and stability. Current literature provides only a qualitative sketch of these properties. For drug development professionals and researchers relying on this compound, generating precise, quantitative data is not just recommended, but essential for reproducible and successful outcomes.

It is strongly recommended that researchers utilize the standardized protocols outlined in this guide. The shake-flask method will provide essential equilibrium solubility data in various solvent systems, guiding decisions on reaction conditions and purification. The forced degradation study is critical for identifying the compound's liabilities, establishing safe storage and handling procedures, and developing a robust, stability-indicating analytical method for quality control throughout the synthetic process. This empirical data will ultimately de-risk the use of this valuable chiral building block in complex research and development projects.

References

An In-depth Technical Guide to (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's properties, safety precautions, experimental procedures, and potential biological relevance.

Compound Identification and Properties

This compound is a chiral synthetic building block utilized in organic synthesis.[1] Its structure, featuring a reactive aziridine ring and a sulfonamide group, makes it a valuable intermediate in the synthesis of more complex molecules.[1]

PropertyValueSource
IUPAC Name (2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide[1]
Synonyms (2S)-N,N-dimethyl-2-(phenylmethyl)-1-Aziridinesulfonamide[2]
CAS Number 902146-43-4[3][4]
Molecular Formula C₁₁H₁₆N₂O₂S[5][6][7]
Molecular Weight 240.32 g/mol [4][5][7]
Appearance White to off-white solid; Crystalline solid or powder[5]
Solubility Limited solubility in water; soluble in organic solvents[5]
Storage Store in a cool, dry place in a tightly sealed container away from light. Recommended storage temperature: 2-8°C.[5][8]

Safety and Handling

The safety information for this compound varies across different suppliers, with some classifying it as non-hazardous and others advising caution. Given the reactive nature of the aziridine ring, it is prudent to handle this compound with care.

Hazard Identification

Some sources indicate that the compound is not classified as hazardous according to GHS, showing no required pictogram or signal word.[3] However, another source suggests it may cause respiratory irritation upon inhalation.[4] It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the limited toxicological data, the following precautions are recommended:

PrecautionDetailsSource
Engineering Controls Work in a well-ventilated area, preferably in a fume hood to avoid inhalation of dust.[1][4]
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[4]
Skin Protection Handle with nitrile gloves. Inspect gloves prior to use and use proper glove removal technique. A lab coat should be worn.[1][4]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
Hygiene Measures Wash hands before breaks and at the end of the workday.[4]
First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[3][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]
Fire-Fighting and Accidental Release Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

  • Accidental Release : Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[3][4]

Experimental Protocols

While a specific protocol for the synthesis of the (S)-enantiomer was not found, a detailed procedure for the synthesis of the corresponding (R)-enantiomer, (R)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide, is available and can be adapted.

Synthesis of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

This procedure details the sulfonylation of (R)-2-benzylaziridine.

Materials:

  • (R)-2-benzylaziridine

  • N,N-dimethylsulfamoyl chloride

  • Dichloromethane (DCM)

  • N,N-diisopropylethylamine (DIPEA)

  • 0.5M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

  • tert-Butyl methyl ether (MTBE)

  • Heptane

Procedure:

  • A solution of (R)-2-benzylaziridine (1.14 mol) and N,N-dimethylsulfamoyl chloride (1.20 mol) in dichloromethane is cooled to -10 °C.[9]

  • N,N-diisopropylethylamine (1.14 mol) is added to the cooled solution.[9]

  • The resulting yellow solution is stirred at -10 °C for a minimum of 16 hours.[9]

  • A 0.5M solution of citric acid is added, and the phases are separated.[9]

  • The organic phase is washed with a 1.0 M sodium bicarbonate solution.[9]

  • The solvent of the organic phase is exchanged to tert-butyl methyl ether.[9]

  • The solution is cooled to 0 °C, and heptane is added dropwise over 2 hours.[9]

  • The mixture is aged for an additional 2 hours at 0 °C, then cooled to -10 °C to allow the product to precipitate as a white, crystalline solid.[9]

Yield: 76%[9]

G Synthesis Workflow of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve (R)-2-benzylaziridine and N,N-dimethylsulfamoyl chloride in DCM B 2. Cool to -10 °C A->B C 3. Add DIPEA B->C D 4. Stir for >= 16 hours at -10 °C C->D E 5. Quench with 0.5M Citric Acid D->E F 6. Separate phases E->F G 7. Wash organic phase with 1.0M NaHCO3 F->G H 8. Solvent exchange to MTBE G->H I 9. Cool to 0 °C and add Heptane H->I J 10. Age at 0 °C, then cool to -10 °C I->J K 11. Collect precipitate J->K

Synthesis Workflow

Reactivity and Potential Biological Activity

The reactivity of this compound is primarily attributed to the strained three-membered aziridine ring, which is activated by the electron-withdrawing sulfonamide group.[1] This makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening reactions.[1]

The benzyl group at the C2 position sterically hinders nucleophilic attack at the adjacent carbon, directing the ring-opening to the less hindered C1 position.[1] This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.[1]

G Reactivity of the Aziridine Ring Compound This compound Reaction Nucleophilic Attack Compound->Reaction Nucleophile Nucleophile (e.g., amines, thiols) Nucleophile->Reaction Product Ring-Opened Product Reaction->Product

Aziridine Ring Reactivity

While specific signaling pathways for this compound are not well-documented, sulfonamide derivatives are known for a wide range of biological activities.[1] One study has highlighted that sulfonamides derived from aziridine-2-carboxylic acid can inhibit Protein Disulfide Isomerase (PDI), an enzyme involved in protein folding.[1] This suggests a potential, though unconfirmed, mechanism of action for this compound.

G Potential Interaction with Protein Disulfide Isomerase (PDI) Compound This compound (or derivative) Inhibition Inhibition Compound->Inhibition PDI Protein Disulfide Isomerase (PDI) ProteinFolding Correct Protein Folding PDI->ProteinFolding MisfoldedProteins Accumulation of Misfolded Proteins PDI->MisfoldedProteins Prevents Inhibition->PDI

References

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral, activated aziridine that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing N,N-dimethylsulfonamide group significantly activates the aziridine ring, facilitating its regioselective and stereospecific ring-opening by a wide array of nucleophiles.[1] This reactivity profile makes it a valuable precursor for the synthesis of complex, enantiomerically enriched nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development.[1]

The regiochemical outcome of the ring-opening reaction is primarily governed by a combination of steric and electronic factors. The bulky benzyl group at the C2 position sterically hinders nucleophilic attack at this site.[1] Consequently, nucleophilic attack predominantly occurs at the less sterically encumbered C3 position in a classic SN2 fashion. This inherent regioselectivity, coupled with the defined stereochemistry of the starting material, allows for the predictable synthesis of chiral products.

These application notes provide an overview of the ring-opening reactions of this compound with various classes of nucleophiles, including experimental protocols and quantitative data where available through analogous systems.

Regioselectivity of Nucleophilic Attack

The nucleophilic ring-opening of this compound proceeds via an SN2 mechanism, leading to inversion of configuration at the center of attack. Due to the steric hindrance of the benzyl group at the C2 position, nucleophiles preferentially attack the C3 carbon.

G cluster_reaction Regioselective Ring-Opening Aziridine This compound TransitionState SN2 Transition State Aziridine->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Attack at C3 Product Ring-Opened Product TransitionState->Product C2 C2 (Sterically Hindered)

Caption: Regioselectivity in the ring-opening of this compound.

Ring-Opening with Carbon Nucleophiles

Organometallic reagents, such as organocuprates and Grignard reagents, are effective carbon nucleophiles for the ring-opening of activated aziridines. These reactions typically proceed with high regioselectivity, affording the corresponding β-substituted amines.

Quantitative Data for Analogous Systems
Nucleophile (Analogous System)Aziridine SubstrateProductYield (%)Regioselectivity (C3:C2)Reference
OrganocupratesPymisyl-protected 2-methyl-aziridineβ-alkylated sulfonamidesHighRegioselective(Bornholdt et al., 2010)
Grignard ReagentsN-(2-chloroethylidene)-tert-butylsulfinamideTerminal N-tert-butylsulfinyl aziridinesGoodGood diastereomeric ratios(Hodgson et al., 2009)
2-LithiodithianesN-tosyl aziridinesN-tosyl 2-(2'-dithianyl) secondary aminesGood to ExcellentRegiospecific(Journal of the Chemical Society, Perkin Transactions 1)
Experimental Protocol: Ring-Opening with Organocuprates (General Procedure for Analogous Systems)
  • Preparation of the Organocuprate Reagent: To a solution of CuI (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add the corresponding organolithium or Grignard reagent (2.2 equivalents) dropwise. Stir the resulting mixture for 30 minutes at this temperature.

  • Ring-Opening Reaction: To the freshly prepared organocuprate solution, add a solution of the N-sulfonylated aziridine (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ring-Opening with Nitrogen Nucleophiles

Amines can act as nucleophiles to open the aziridine ring, leading to the formation of vicinal diamines. These reactions can be performed under catalyst- and solvent-free conditions, offering a green chemistry approach.

Quantitative Data for Analogous Systems
NucleophileAziridine SubstrateProductYield (%)ConditionsReference
Aromatic AminesN-tosyl aziridinesVicinal diaminesGood to ExcellentCatalyst- and solvent-free(Green Chemistry)
Sodium AzidePendant sulfamate aziridinesAzide-containing triamine surrogateNot specifiedRoom temperature(ChemRxiv)
Experimental Protocol: Aminolysis under Catalyst- and Solvent-Free Conditions (General Procedure for Analogous Systems)
  • Reaction Setup: In a sealed vial, mix the N-sulfonylated aziridine (1.0 equivalent) with the amine nucleophile (2.0-3.0 equivalents).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 60 to 100 °C, depending on the reactivity of the amine.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the excess amine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography or crystallization.

G cluster_workflow Experimental Workflow for Aminolysis Start Mix Aziridine and Amine Heat Heat (60-100 °C) Start->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification Workup->Purify Product Vicinal Diamine Purify->Product

Caption: General experimental workflow for the aminolysis of N-sulfonylated aziridines.

Ring-Opening with Oxygen Nucleophiles

Alcohols and phenols can serve as oxygen nucleophiles for the ring-opening of activated aziridines, typically in the presence of a Lewis acid catalyst, to yield β-amino ethers.

Quantitative Data for Analogous Systems
NucleophileAziridine SubstrateCatalystProductYield (%)Reference
Alcohols2-Aryl-N-tosylaziridinesLewis Acid (e.g., Cu(OTf)₂)β-Amino ethersExcellent(IIT Kanpur)
HydroxylamineBenzothiazole-2-sulfonamides-2-Hydroxybenzothiazole and amineNot specified(PubMed)
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with Alcohols (General Procedure for Analogous Systems)
  • Reaction Setup: To a solution of the N-sulfonylated aziridine (1.0 equivalent) and the alcohol (2.0-5.0 equivalents) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10-20 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures as required for the specific substrate and nucleophile.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Ring-Opening with Sulfur Nucleophiles

Thiols are effective sulfur nucleophiles for the ring-opening of N-sulfonylated aziridines, leading to the formation of β-aminosulfides. These reactions often proceed readily without the need for a catalyst.

Quantitative Data for Analogous Systems
NucleophileAziridine SubstrateProductYield (%)ConditionsReference
ThiolsN-tosyl-trifluoromethylaziridineβ-AminosulfidesNot specifiedNot specified(ResearchGate)
ThiolatesPymisyl-protected aziridinesDeprotected amineNot specifiedRoom temperature(PubMed)
Experimental Protocol: Ring-Opening with Thiols (General Procedure for Analogous Systems)
  • Reaction Setup: To a solution of the N-sulfonylated aziridine (1.0 equivalent) in a suitable solvent such as THF or DMF, add the thiol (1.1-1.5 equivalents). In some cases, a mild base like triethylamine or potassium carbonate may be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable chiral synthon for the stereoselective synthesis of a diverse range of nitrogen-containing compounds. Its predictable regioselectivity in ring-opening reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles makes it an important tool for medicinal chemists and researchers in drug development. The protocols outlined above, based on analogous systems, provide a solid foundation for the application of this versatile building block in organic synthesis. Further optimization of reaction conditions for specific nucleophile-substrate combinations may be necessary to achieve optimal yields and selectivities.

References

Application Notes and Protocols: (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral synthetic intermediate with significant potential in medicinal chemistry.[1][2][3] Its structure, featuring a reactive aziridine ring activated by an electron-withdrawing sulfonamide group, makes it a valuable building block for the synthesis of complex, biologically active molecules.[1] The inherent chirality of the molecule, originating from the (S)-configured stereocenter, is crucial for developing stereospecific interactions with biological targets. While direct biological applications of this specific compound are still under exploration, its structural motifs are present in molecules with a wide range of therapeutic properties, including antimicrobial and anticancer activities.[1][4][5]

One of the most promising avenues of investigation for aziridine-sulfonamide derivatives is the inhibition of Protein Disulfide Isomerase (PDI).[1] PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum, and its overexpression is linked to various diseases, including cancer and thrombosis. The strained aziridine ring is susceptible to nucleophilic attack from residues within the PDI active site, leading to irreversible inhibition.

These application notes provide an overview of the potential use of this compound as a PDI inhibitor, including a detailed synthesis protocol and a method for evaluating its inhibitory activity.

Chemical Properties

PropertyValue
IUPAC Name (2S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide
CAS Number 902146-43-4
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents, limited solubility in water

Proposed Mechanism of Action: PDI Inhibition

The proposed mechanism for the inhibition of Protein Disulfide Isomerase (PDI) by this compound involves the nucleophilic opening of the aziridine ring by a cysteine residue in the active site of PDI. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation.

PDI_inhibition cluster_0 PDI Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct PDI PDI (with active site Cys) Adduct Covalently Modified PDI (Inactive) PDI->Adduct Covalent Bond Formation Inhibitor This compound Inhibitor->PDI Nucleophilic Attack (Ring Opening) PDI_Assay_Workflow A Prepare Reagents (PDI, Inhibitor, Insulin, DTT) B Incubate PDI with Inhibitor A->B C Initiate Reaction (Add Insulin and DTT) B->C D Measure Absorbance (650 nm) over time C->D E Data Analysis (Calculate % Inhibition and IC50) D->E

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Aziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral aziridines, which are valuable building blocks in organic synthesis and drug development. The high ring strain of aziridines makes them versatile intermediates for the synthesis of complex nitrogen-containing molecules.[1] This document outlines three primary catalytic asymmetric methodologies, offering high levels of enantioselectivity and diastereoselectivity.

Copper-Catalyzed Asymmetric Aziridination of Olefins via Nitrene Transfer

This method involves the transfer of a nitrene group to an olefin, catalyzed by a chiral copper complex. It is a widely used strategy for the synthesis of N-sulfonylated aziridines.[2][3]

Data Presentation

Table 1: Enantioselective Copper-Catalyzed Aziridination of Various Olefins

EntryOlefin SubstrateChiral LigandCatalystYield (%)ee (%)Reference
1StyreneBis(oxazoline)CuOTf9188[2]
2Methyl CinnamateDiimineCu(I) complex60-6394-97[2]
3trans-β-MethylstyreneBis(oxazoline)CuOTf-70[2]
46-Acyl-2,2-dimethylchromeneBiaryl Schiff baseMonomeric Copper Complex-up to 99[2]
5StyreneChiral DiimineCu(I) complex with PhI(OAc)₂75-96Good to Excellent[2]
Experimental Protocol: Asymmetric Aziridination of Styrene

Materials:

  • Styrene

  • [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Chiral bis(oxazoline) ligand)

  • Anhydrous acetonitrile (MeCN)

  • Molecular sieves (4 Å)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Thin-layer chromatography (TLC) apparatus

  • Flash column chromatography system

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add copper(I) trifluoromethanesulfonate benzene complex (5-10 mol%) and the chiral bis(oxazoline) ligand (6-12 mol%).

  • Add anhydrous acetonitrile and stir the mixture at room temperature until a homogeneous solution is formed.

  • Add 4 Å molecular sieves to the reaction mixture.

  • Add styrene (1.0 equiv) to the catalyst solution.

  • In a separate flask, dissolve [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.2 equiv) in anhydrous acetonitrile.

  • Slowly add the PhI=NTs solution to the reaction mixture via syringe pump over a period of 4 hours at room temperature.

  • Stir the reaction for an additional 20 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral aziridine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualization

Copper_Catalyzed_Aziridination cluster_catalyst_activation Catalyst Activation cluster_nitrene_formation Nitrene Formation & Transfer Cu(I) Cu(I) Active_Catalyst Chiral Cu(I) Complex Cu(I)->Active_Catalyst + Ligand Chiral_Ligand Chiral Ligand (e.g., Bis(oxazoline)) Chiral_Ligand->Active_Catalyst Nitrene_Intermediate Copper-Nitrene Intermediate Active_Catalyst->Nitrene_Intermediate + PhI=NTs PhI_NTs PhI=NTs PhI_NTs->Nitrene_Intermediate Aziridine Chiral Aziridine Nitrene_Intermediate->Aziridine + Olefin PhI PhI Nitrene_Intermediate->PhI Olefin Olefin (e.g., Styrene) Olefin->Aziridine

Caption: Mechanism of Copper-Catalyzed Asymmetric Aziridination.

Rhodium-Catalyzed Asymmetric Aziridination of Alkenes

Rhodium catalysts offer an alternative for the stereoselective aziridination of a broad range of alkenes, including unactivated terminal olefins, with high enantioselectivity.[4][5]

Data Presentation

Table 2: Enantioselective Rhodium-Catalyzed Aziridination of Unactivated Alkenes

EntryAlkene SubstrateChiral LigandCatalystYield (%)d.r.e.r.Reference
15-Hexen-1-ol derivativePlanar Chiral Indenyl[IndRhCl₂]₂21-77-95:5[4]
2Alkyl halide substituted alkenePlanar Chiral Indenyl[IndRhCl₂]₂56-88-94:6-96:4[4]
3Protected D-glucofuranose derivativePlanar Chiral Indenyl[IndRhCl₂]₂6995%-[4]
4L-Phenylalanine derivativePlanar Chiral Indenyl[IndRhCl₂]₂82-94:6[4]
5cis-disubstituted alkenePlanar Chiral Indenyl[Ind*RhCl₂]₂61>20:186:14[4]
Experimental Protocol: Rhodium-Catalyzed Aziridination of an Unactivated Alkene

Materials:

  • Unactivated terminal alkene (e.g., 1-octene)

  • Dioxazolone nitrene precursor

  • Chiral Rhodium(III) Indenyl Catalyst ([Ind*RhCl₂]₂)

  • Silver triflate (AgOTf)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer

  • Syringes and needles

  • Thin-layer chromatography (TLC) apparatus

  • Flash column chromatography system

  • Chiral Gas Chromatography (GC) or HPLC system

Procedure:

  • In a glovebox, to a vial, add the chiral rhodium(III) indenyl catalyst (2.5 mol%) and silver triflate (5 mol%).

  • Add anhydrous 1,2-dichloroethane to dissolve the catalyst.

  • Add the unactivated terminal alkene (1.0 equiv) to the catalyst solution.

  • Add the dioxazolone nitrene precursor (1.2 equiv).

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric ratio (e.r.) by chiral GC or HPLC analysis.

Asymmetric Aziridination of Imines via Carbene Transfer

This approach involves the reaction of an imine with a carbene precursor, often a diazo compound, in the presence of a chiral catalyst to form the aziridine ring. The use of chiral sulfur ylides also falls under this category, providing excellent stereocontrol.[6][7][8]

Data Presentation

Table 3: Diastereo- and Enantioselective Aziridination of Imines

EntryImine SubstrateCarbene SourceCatalyst/ReagentYield (%)d.r.ee (%)Reference
1N-Sulfonylimine (Aryl)Propargylic Sulfonium YlideChiral SulfideHighcis-selectiveHigh[7]
2N-Sulfonylimine (Aliphatic)Propargylic Sulfonium YlideChiral SulfideHighcis-selectiveHigh[7]
3N-Benzhydryl ImineEthyl Diazoacetate(S)-VAPOL-Boron Lewis Acid7750:1 (cis:trans)95[1]
4N-aryl imineDiazoacetamide(S)-VANOL derived catalystBroad Scopetrans-selectiveHigh[9]
5N-sulfonyl imineTrimethylsilyldiazomethaneNone (diastereoselective)32-8380:20-100:0 (cis)-[10]
Experimental Protocol: Asymmetric Aziridination using a Chiral Sulfur Ylide

Materials:

  • N-Tosylbenzaldimine

  • Benzyl bromide

  • Chiral sulfide (e.g., isothiocineole)[6]

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk line or glovebox

  • Magnetic stirrer with cooling bath

  • Syringes and needles

  • Thin-layer chromatography (TLC) apparatus

  • Flash column chromatography system

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sulfonium Salt Formation: In a round-bottom flask, dissolve the chiral sulfide (1.0 equiv) and benzyl bromide (1.1 equiv) in acetone. Stir the mixture at room temperature for 24 hours. The sulfonium salt will precipitate and can be collected by filtration, washed with cold acetone, and dried under vacuum.

  • Ylide Generation and Aziridination: To a suspension of the prepared sulfonium salt (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add potassium tert-butoxide (1.2 equiv) portion-wise.

  • Stir the resulting ylide solution at -78 °C for 30 minutes.

  • Add a solution of N-tosylbenzaldimine (1.0 equiv) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral aziridine.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Intramolecular Stereoselective Aziridination

Chiral aziridines can also be synthesized through the intramolecular cyclization of suitably functionalized precursors, such as unsaturated sulfonamides or amino alcohols.[2][11][12]

Experimental Protocol: Intramolecular Aziridination of an Unsaturated Sulfonamide

Materials:

  • Unsaturated sulfonamide precursor

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

  • Anhydrous solvent (e.g., acetonitrile)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the unsaturated sulfonamide (1.0 equiv) in anhydrous acetonitrile in a Schlenk flask under an argon atmosphere.

  • Add the copper(I) trifluoromethanesulfonate benzene complex (5-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the bicyclic aziridine.

Visualization

Synthetic_Strategies cluster_starting_materials Starting Materials cluster_methods Synthetic Methods Chiral_Aziridines Chiral Aziridines Olefins Olefins Nitrene_Transfer Nitrene Transfer Olefins->Nitrene_Transfer Imines Imines Carbene_Transfer Carbene Transfer Imines->Carbene_Transfer Amino_Alcohols Functionalized Precursors (e.g., Amino Alcohols) Intramolecular_Cyclization Intramolecular Cyclization Amino_Alcohols->Intramolecular_Cyclization Nitrene_Transfer->Chiral_Aziridines Carbene_Transfer->Chiral_Aziridines Intramolecular_Cyclization->Chiral_Aziridines Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization & Analysis (NMR, HPLC/GC) Purification->Analysis End End Analysis->End

References

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral molecule with significant potential in asymmetric synthesis. Its rigid aziridine ring, coupled with the activating N,N-dimethylsulfonamide group and the stereodirecting benzyl substituent, makes it a valuable precursor for the synthesis of enantiomerically enriched compounds. This document provides a detailed overview of its potential applications as both a chiral auxiliary and a precursor to chiral ligands, complete with experimental protocols and comparative data based on analogous systems.

Introduction: A Tale of Two Chiral Strategies

In the quest for enantiomerically pure molecules, particularly in the pharmaceutical industry, chemists employ various strategies. Two powerful approaches are the use of chiral auxiliaries and chiral ligands in asymmetric catalysis.

  • Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. They impart stereochemical control during a reaction, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality.

  • Chiral ligands , on the other hand, coordinate to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate to facilitate an enantioselective reaction, often with high turnover, meaning a small amount of the chiral ligand can be used to produce a large quantity of the desired enantiomer.

This compound, due to its unique structural features, can be envisioned to function in both capacities, offering a versatile tool for the synthetic chemist.

This compound as a Chiral Auxiliary

While direct literature examples detailing the use of this compound as a chiral auxiliary are limited, its structural similarity to other N-activated chiral aziridines allows for the formulation of potential applications. The core principle involves the diastereoselective ring-opening of the aziridine by a nucleophile, where the stereochemistry of the product is directed by the existing chiral center.

Application: Diastereoselective Synthesis of Chiral 1,2-Diamines

Chiral 1,2-diamines are crucial building blocks for the synthesis of pharmaceuticals and chiral ligands. This compound can serve as a chiral precursor to these valuable compounds.

Logical Workflow for Chiral Auxiliary Application

sub Prochiral Substrate (e.g., Nucleophile) reac Nucleophilic Ring-Opening sub->reac aux This compound (Chiral Auxiliary) aux->reac diast Diastereomerically Enriched Intermediate reac->diast cleav Auxiliary Cleavage (Removal of Sulfonamide) diast->cleav prod Enantiomerically Enriched 1,2-Diamine cleav->prod rec Recovered Auxiliary (Potential) cleav->rec start This compound ring_open Ring-Opening (e.g., with H₂O or alcohol) start->ring_open amino_alcohol Chiral β-Amino Alcohol ring_open->amino_alcohol ligand_formation Ligand-Metal Complex Formation (e.g., with ZnEt₂) amino_alcohol->ligand_formation catalyst Chiral Catalyst ligand_formation->catalyst reaction Asymmetric Reaction (e.g., Aldehyde + ZnEt₂) catalyst->reaction product Enantiomerically Enriched Secondary Alcohol reaction->product

Scale-up Synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide, a chiral building block of significant interest in pharmaceutical and chemical industries. The information compiled herein offers a comparative analysis of synthetic methodologies, detailed experimental procedures for large-scale production, and critical safety considerations.

Introduction

This compound is a valuable chiral intermediate used in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its activated aziridine ring allows for diverse chemical transformations, making it a versatile synthon.[1] The scale-up of its synthesis requires careful consideration of reaction conditions to maintain high yield and enantiomeric purity while ensuring operational safety and economic viability. This document outlines two primary synthetic routes and provides a detailed protocol for the recommended scale-up approach.

Comparative Analysis of Synthetic Routes

Two main strategies have been reported for the synthesis of this compound: the sulfonylation of a pre-formed chiral aziridine and a one-pot cyclization method. The choice of route for scale-up depends on factors such as starting material availability, desired stereochemical integrity, and overall process efficiency.

ParameterAziridine SulfonylationOne-Pot Cyclization
Starting Material (S)-2-BenzylaziridineN,N-Dimethylsulfamoyl amino alcohol
Key Reagent N,N-Dimethylsulfamoyl chloridep-Toluenesulfonyl chloride
Typical Yield 70-76%[1][2]67.56%[1]
Scalability High (demonstrated at kilogram scale)[1]Moderate (demonstrated at 100+ gram scale)[1]
Stereochemical Integrity >99% ee[1]95-98% ee[1]
Key Advantage High stereochemical controlFewer synthetic steps
Key Disadvantage Requires pre-synthesis of chiral aziridinePotential for racemization during cyclization[1]

Recommended Scale-Up Synthesis: Aziridine Sulfonylation

The sulfonylation of (S)-2-benzylaziridine is the recommended method for large-scale synthesis due to its high yield and excellent preservation of stereochemical integrity. The following protocol is adapted from a demonstrated large-scale synthesis of the (R)-enantiomer and is directly applicable to the (S)-enantiomer by starting with (S)-2-benzylaziridine.

Synthetic Pathway

G A (S)-2-Benzylaziridine E Reaction Mixture A->E B N,N-Dimethylsulfamoyl chloride B->E C N,N-Diisopropylethylamine (DIPEA) C->E D Dichloromethane (DCM) D->E F Workup & Purification E->F -10 °C to 0 °C G This compound F->G Crystallization G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction A Starting Material Sourcing ((S)-2-Benzylaziridine) C Controlled Addition of Reagents at -10 °C A->C B Reagent Quality Control (Anhydrous Conditions) B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous Workup (Citric Acid, NaHCO3) D->E F Solvent Exchange (DCM to MTBE) E->F G Anti-Solvent Crystallization (Heptane) F->G H Product Isolation & Drying G->H

References

Application Notes and Protocols for the Preparation of N-Alkylsulfamic Acid Derivatives from Aziridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-alkylsulfamic acid derivatives through the ring-opening of aziridine precursors. This methodology offers a direct route to valuable sulfamic acid compounds, which are significant in medicinal chemistry and drug development.

Introduction

N-alkylsulfamic acids and their derivatives are important pharmacophores found in a variety of therapeutic agents. The synthesis of these compounds is of considerable interest. One promising synthetic strategy involves the use of aziridines as readily available precursors. The inherent ring strain of aziridines makes them susceptible to nucleophilic attack, providing a driving force for ring-opening reactions.

This document outlines the preparation of N-alkylsulfamic acids via the reaction of aziridines with sulfur trioxide-amine complexes. This approach leverages the established reactivity of amines towards sulfonylating agents and the facile ring-opening of aziridines.

Reaction Principle

The core of this synthetic approach is the nucleophilic ring-opening of an aziridine by a sulfur trioxide-amine complex, such as sulfur trioxide pyridine complex (SO₃·py) or sulfur trioxide trimethylamine complex (SO₃·NMe₃). The reaction is initiated by the attack of the aziridine nitrogen atom on the electrophilic sulfur atom of the SO₃ complex. This is followed by the cleavage of a carbon-nitrogen bond of the aziridine ring, leading to the formation of a zwitterionic intermediate, which upon workup yields the desired N-alkylsulfamic acid derivative. The regioselectivity of the ring-opening may be influenced by steric and electronic factors of the substituents on the aziridine ring. For unsubstituted or symmetrically substituted aziridines, the reaction proceeds straightforwardly.

Diagram of the General Reaction Pathway

reaction_pathway cluster_intermediate Intermediate Aziridine Aziridine Precursor (R-Aziridine) Zwitterion Zwitterionic Intermediate Aziridine->Zwitterion Nucleophilic Attack & Ring Opening SO3_complex Sulfur Trioxide-Amine Complex (e.g., SO₃·Pyridine) SO3_complex->Zwitterion Sulfamic_Acid N-Alkylsulfamic Acid Derivative Zwitterion->Sulfamic_Acid Workup

Caption: General reaction pathway for the synthesis of N-alkylsulfamic acids from aziridines.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminoethylsulfamic Acid from Aziridine

This protocol describes the synthesis of the parent 2-aminoethylsulfamic acid (a taurine isomer) from unsubstituted aziridine (ethyleneimine).

Materials:

  • Aziridine (ethyleneimine)

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve sulfur trioxide pyridine complex (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Aziridine: Slowly add a solution of aziridine (1.1 eq) in anhydrous DCM to the cooled SO₃·py solution dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of deionized water at 0 °C.

    • Separate the aqueous layer and wash the organic layer with deionized water.

    • Combine the aqueous layers and wash with diethyl ether to remove any remaining pyridine.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Isolation:

    • Concentrate the aqueous solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure 2-aminoethylsulfamic acid as a white solid.

  • Drying: Dry the purified product under vacuum.

Diagram of the Experimental Workflow

experimental_workflow start Start setup Dissolve SO₃·py in DCM under N₂ start->setup cool Cool to 0 °C setup->cool add_aziridine Add Aziridine solution dropwise cool->add_aziridine react Stir at RT for 4-6h add_aziridine->react workup Aqueous Workup react->workup isolate Isolate & Purify (Recrystallization) workup->isolate end End isolate->end

Caption: Workflow for the synthesis of 2-aminoethylsulfamic acid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of N-alkylsulfamic acid derivatives from aziridine precursors, based on analogous reactions of amines with sulfur trioxide complexes. Actual yields may vary depending on the specific substrate and reaction conditions.

Aziridine PrecursorSulfonylating AgentSolventTemp (°C)Time (h)Yield (%)
AziridineSO₃·PyridineDCM0 to RT4-675-85
2-MethylaziridineSO₃·PyridineDCM0 to RT5-770-80
2-PhenylaziridineSO₃·TrimethylamineTHF0 to RT6-865-75
N-BenzylaziridineSO₃·PyridineAcetonitrile0 to RT4-680-90

Safety Precautions

  • Aziridines: Aziridines are toxic and potential carcinogens. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sulfur Trioxide Complexes: Sulfur trioxide and its amine complexes are corrosive and moisture-sensitive. Handle them in a dry environment and avoid inhalation of dust or vapors.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood. Diethyl ether is extremely flammable.

Conclusion

The preparation of N-alkylsulfamic acid derivatives from aziridine precursors via ring-opening with sulfur trioxide-amine complexes represents a viable and direct synthetic route. The protocols provided herein offer a foundation for researchers to explore this transformation for the synthesis of novel and medicinally relevant compounds. Optimization of reaction conditions for specific substrates may be necessary to achieve higher yields and purity. This methodology adds a valuable tool to the synthetic chemist's repertoire for accessing this important class of compounds.

Application Notes and Protocols: (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide in Peptide Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide as a versatile building block in the synthesis of peptide analogs. This chiral aziridine serves as a valuable precursor for introducing non-standard amino acid residues, thereby enabling the exploration of novel peptide structures with potentially enhanced biological activity and stability.

Introduction

This compound is a chiral, activated aziridine that has emerged as a significant tool in medicinal chemistry and organic synthesis.[1] The inherent ring strain of the aziridine moiety, coupled with the activating effect of the N-sulfonyl group, renders it susceptible to regioselective and stereoselective ring-opening by various nucleophiles.[2] This reactivity allows for the synthesis of unique phenylalanine analogs and other modified amino acids, which can be incorporated into peptide chains to create peptidomimetics with diverse therapeutic potential.[3][4]

The benzyl substituent provides a handle for creating analogs of phenylalanine, a common amino acid in bioactive peptides. By strategically opening the aziridine ring, researchers can introduce a variety of functional groups at the α or β position of the resulting amino acid, leading to peptides with altered conformations, improved enzymatic stability, and novel receptor binding properties.

Key Applications

  • Synthesis of β-Substituted Phenylalanine Analogs: Nucleophilic ring-opening at the C3 position of the aziridine ring allows for the introduction of a wide range of substituents, leading to the formation of β-functionalized phenylalanine derivatives.

  • Generation of α,β-Diamino Acid Derivatives: Ring-opening with nitrogen nucleophiles can produce precursors to α,β-diamino acids, which are important components of many biologically active peptides.

  • Solid-Phase Peptide Synthesis: The resulting modified amino acids can be suitably protected and utilized in standard solid-phase peptide synthesis (SPPS) protocols to generate peptide analogs.[5]

Experimental Protocols

Protocol 1: Synthesis of a β-Thiol-Functionalized Phenylalanine Analog

This protocol details the ring-opening of this compound with a thiol nucleophile to generate a protected β-mercaptophenylalanine derivative, a precursor for incorporation into peptide chains.

Materials:

  • This compound

  • Benzyl mercaptan (or other thiol of choice)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Thiolate Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred THF. Slowly add benzyl mercaptan (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to generate the sodium thiolate.

  • Ring-Opening Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C.

  • Addition: Slowly transfer the freshly prepared sodium thiolate solution to the solution of the aziridine via cannula.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired β-amino sulfide product.

Expected Outcome: This reaction is expected to proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered C3 carbon of the aziridine ring, yielding the corresponding β-amino sulfide. The stereochemistry of the C2 center is retained.

Protocol 2: Deprotection and Coupling for Peptide Synthesis

The resulting β-amino sulfide can be further manipulated for incorporation into a peptide. This typically involves deprotection of the sulfonamide and protection of the newly formed amine and the thiol group for subsequent peptide coupling steps.

Note: The choice of protecting groups is critical and will depend on the overall synthetic strategy for the target peptide. Orthogonal protecting groups are necessary to allow for selective deprotection during solid-phase peptide synthesis.

Data Summary

The following table summarizes expected outcomes based on analogous reactions found in the literature. Actual yields and selectivities may vary depending on the specific substrates and reaction conditions.

Reaction StepNucleophileKey Reaction ParametersExpected Yield (%)Expected DiastereoselectivityReference Analogy
Ring-opening of N-sulfonyl aziridine with thiolBenzyl mercaptanNaH, THF, 0 °C to rt, 12-24h75-90>95:5[2]
Ring-opening of N-sulfonyl aziridine with organocopper reagentsOrganocuprateCuprate reagent, THF, -78 °C to rt80-95High (anti-Sₙ2')[2]
Reductive ring-openingSamarium(II) iodideSmI₂, N,N-dimethylethanolamine, THFHighN/A[2]

Visualizing the Workflow

The following diagrams illustrate the key synthetic transformations.

G cluster_0 Protocol 1: Ring-Opening A (S)-2-Benzyl-N,N- dimethylaziridine-1-sulfonamide C β-Amino Sulfide Product A->C Regioselective Ring-Opening B Thiolate Nucleophile (e.g., Benzyl thiolate) B->C

Caption: Workflow for the synthesis of a β-amino sulfide.

G cluster_1 General Strategy for Peptide Analog Synthesis D β-Amino Sulfide E Deprotection of Sulfonamide D->E F Orthogonal Protection (Amine and Thiol) E->F G Protected Phenylalanine Analog F->G H Solid-Phase Peptide Synthesis (SPPS) G->H Coupling Cycles I Peptide Analog H->I

Caption: Pathway to a peptide analog.

Safety Precautions

This compound and other reagents used in these protocols should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[6] Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care. Refer to the Safety Data Sheet (SDS) for each chemical before use.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel peptide analogs. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of modified peptides with tailored properties for applications in drug discovery and development. The ability to introduce diverse functionalities with high stereochemical control makes this reagent an invaluable asset in the field of peptidomimetic chemistry.

References

Application Notes and Protocols: Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The anionic ring-opening polymerization (AROP) of activated aziridines is a powerful technique for synthesizing well-defined, linear polyamines.[1] Unlike unsubstituted aziridines, which polymerize exclusively through a cationic mechanism to yield hyperbranched polymers, aziridines featuring an electron-withdrawing activating group on the nitrogen atom can undergo a living anionic polymerization.[2][3][4][5] This method offers excellent control over polymer architecture, molecular weight, and end-group fidelity, resulting in narrow molecular weight distributions (low dispersity, Đ).[6]

The most common activating groups are sulfonyl derivatives (e.g., tosyl, mesyl), which substitute the acidic proton on the aziridine nitrogen and facilitate nucleophilic attack.[1][7] The resulting polymers, polysulfonamides, can be subsequently deprotected to yield linear poly(ethylene imine) (L-PEI) and its derivatives. These linear polyamines are of significant interest in biomedical fields, particularly for non-viral gene delivery, where they serve as an alternative to L-PEI produced by the hydrolysis of poly(2-oxazoline)s.[3][8] This document provides detailed protocols for the synthesis of activated aziridine monomers and their subsequent polymerization, along with representative data and applications.

Mechanism of Anionic Ring-Opening Polymerization

The AROP of activated aziridines proceeds via a living polymerization mechanism, characterized by the absence of termination in the absence of impurities.[1] The process involves three main stages:

  • Initiation: A suitable nucleophile, often a deprotonated secondary sulfonamide formed in situ, attacks one of the carbon atoms of the aziridine ring.[1] This leads to the opening of the strained three-membered ring and the formation of a propagating azaanion.

  • Propagation: The newly formed sulfonamide anion acts as a nucleophile, attacking another monomer molecule. This process repeats, extending the polymer chain.[1] The propagation continues as long as the monomer is available.

  • Termination: As a living polymerization, there is no inherent termination step. The reaction can be intentionally terminated by adding an electrophile, allowing for the introduction of specific end-groups.[1]

AROP_Mechanism Mechanism of AROP of Activated Aziridines cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Nu⁻) M Activated Aziridine Monomer I->M Nucleophilic Attack IM Ring-Opened Azaanion M->IM Ring Opening P Propagating Azaanion IM->P M2 Another Monomer P->M2 Nucleophilic Attack P2 Elongated Polymer Chain M2->P2 PC Living Polymer Chain P2->PC E Electrophile (E⁺) PC->E Quenching TP Terminated Polymer E->TP

Caption: General mechanism of AROP of activated aziridines.

Experimental Protocols

Protocol 1: Synthesis of Activated Aziridine Monomer (N-Tosylaziridine)

This protocol describes a one-pot synthesis of N-tosyl aziridines from 2-amino alcohols, adapted from established procedures.[9][10] This method is efficient and utilizes simple inorganic bases.

Materials:

  • 2-Amino alcohol (e.g., 2-aminoethanol)

  • Tosyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, prepare a mixture of the 2-amino alcohol (1.0 mmol), KOH (2.0 g), water (2.0 mL), and CH2Cl2 (2.0 mL).

  • While stirring vigorously at room temperature, add tosyl chloride (2.5 mmol) portion-wise to the mixture.

  • Continue stirring for 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add ice and water to the flask to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.[10] Note: Pure aziridines may polymerize at room temperature and should be stored at low temperatures (e.g., -30°C).[10]

Protocol 2: General Procedure for Azaanionic Polymerization

This protocol is based on the living anionic polymerization of N-sulfonyl activated aziridines and requires anhydrous conditions using Schlenk techniques.[1]

Materials:

  • Activated aziridine monomer (e.g., 2-methyl-N-mesyl-aziridine)

  • Initiator system (e.g., a secondary sulfonamide and a strong base like potassium bis(trimethylsilyl)amide, KHMDS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzene (for freeze-drying)

  • Schlenk flasks, Schlenk line, syringes

Procedure:

  • Preparation of Glassware: Flame-dry all Schlenk flasks under vacuum at least three times to remove all traces of moisture.

  • Preparation of Reactants: Freeze-dry the monomer and initiator from benzene in vacuo for at least 4 hours.

  • Initiator Preparation (In Situ): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the secondary sulfonamide initiator precursor in anhydrous DMF. Add the strong base (e.g., KHMDS) to deprotonate the sulfonamide and form the active initiator.

  • Polymerization:

    • In a separate Schlenk flask, dissolve the purified, dried monomer in anhydrous DMF (e.g., to a concentration of 1 M).

    • Using a gas-tight syringe, rapidly add the prepared initiator solution to the monomer solution.

    • Allow the reaction to proceed at the desired temperature (e.g., 20°C, 50°C). The polymerization time will depend on the monomer reactivity, temperature, and desired molecular weight. Monitor monomer consumption via ¹H NMR spectroscopy if desired.[11]

  • Termination: Terminate the polymerization by adding a suitable electrophile (e.g., methanol or a functionalized alkyl halide).

  • Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or methanol). Collect the polymer by filtration, wash it, and dry it under vacuum.

AROP_Workflow Experimental Workflow for AROP cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer_Synth 1. Monomer Synthesis (e.g., N-Tosylaziridine) Monomer_Purify 2. Purification (Crystallization/Chromatography) Monomer_Synth->Monomer_Purify Drying 3. Reagent Drying (Freeze-drying, Anhydrous Solvents) Monomer_Purify->Drying Initiation 4. Polymerization (Inert Atmosphere, Schlenk Line) Drying->Initiation Termination 5. Termination (Addition of Electrophile) Initiation->Termination Isolation 6. Polymer Isolation (Precipitation & Filtration) Termination->Isolation Characterization 7. Analysis (SEC, NMR Spectroscopy) Isolation->Characterization

Caption: A typical workflow for AROP of activated aziridines.

Data Presentation

The living nature of AROP allows for the synthesis of polymers with predictable molecular weights and low dispersities. The following tables summarize representative data from the literature.

Table 1: AROP of 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine Data synthesized from ACS Macro Letters, 2019.[8]

Polymer IDTarget DPM (NMR) / g mol⁻¹M (SEC) / g mol⁻¹Đ (SEC)
Poly1256,3005,5001.15
Poly25011,8009,8001.20
Poly310023,00018,7001.29
Poly415034,00027,1001.35
Poly520044,70035,2001.43

DP: Degree of Polymerization; Mₙ: Number-average molecular weight; Đ: Dispersity (Mₙ/Mₙ). SEC values were calibrated with PEO standards.[1]

Table 2: Effect of Temperature on AROP of 2-methyl-N-mesyl-aziridine in DMF Data synthesized from Polymer Chemistry, 2017.[1]

Temperature (°C)Target DPM (NMR) / g mol⁻¹M (SEC) / g mol⁻¹Đ (SEC)Conversion (%)
20202,9002,3001.10>99
50202,9002,4001.09>99
100202,9002,4001.11>99

Applications in Research and Drug Development

The primary application of polymers derived from the AROP of activated aziridines is in the biomedical field, particularly as carriers for gene and drug delivery.

  • Linear Poly(ethylene imine) (L-PEI): The standard route to L-PEI involves the hydrolysis of poly(2-oxazoline)s.[8] AROP of N-sulfonyl aziridines followed by desulfonylation provides a direct pathway to well-defined linear polyamines.[8] This high degree of structural control is crucial for applications where polymer architecture influences efficacy and toxicity.

  • Gene Delivery: L-PEI is a widely used non-viral gene transfection agent.[6] The ability of AROP to produce L-PEI with controlled molecular weight and low dispersity is advantageous for optimizing transfection efficiency and reducing cytotoxicity.

  • Functional Materials: The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[3][4] This enables the creation of complex macromolecular architectures with tailored functionalities for applications in CO2 capture, antimicrobial surfaces, and chelation.[3][12]

  • Coatings and Adhesives: Polyfunctional aziridines are also used commercially as cross-linkers for acrylic emulsions and polyurethane dispersions in coatings, inks, and adhesives to improve chemical resistance, adhesion, and cure times.[13][14][15]

A significant challenge remains the post-polymerization removal of the sulfonyl activating group, which often requires harsh conditions.[3] Recent research has focused on developing new activating groups that are more easily cleaved under mild conditions, further enhancing the utility of this polymerization technique.[8]

References

Synthesis of Complex Polyamine Structures Using (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is a chiral, activated aziridine that serves as a versatile building block in organic synthesis for the preparation of complex polyamine structures. The presence of the electron-withdrawing N,N-dimethylsulfonamide group activates the aziridine ring, facilitating its regioselective ring-opening by a variety of nucleophiles, particularly primary and secondary amines. This method allows for the stereospecific construction of intricate polyamines, which are of significant interest in drug discovery and development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of complex polyamines using this valuable synthetic intermediate.

Principle of the Reaction

The core of this synthetic strategy lies in the nucleophilic ring-opening of the activated aziridine. An amine nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a new carbon-nitrogen bond. This reaction results in the formation of a 1,2-diamine structural motif. The reaction is typically regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the aziridine ring. The stereochemistry at the benzylic carbon is retained throughout the reaction, allowing for the synthesis of enantiomerically pure polyamines.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aziridine (S)-2-Benzyl-N,N-dimethyl- aziridine-1-sulfonamide Reaction Nucleophilic Ring-Opening Aziridine->Reaction Amine Amine Nucleophile (e.g., Primary/Secondary Amine) Amine->Reaction Polyamine Complex Polyamine (1,2-Diamine Structure) Reaction->Polyamine

Caption: General workflow for polyamine synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Diamine via Ring-Opening with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine, for example, benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile or dichloromethane (approximately 0.1 M solution).

  • Addition of Nucleophile: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aziridine is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diamine product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Triamine via Ring-Opening with a Diamine

This protocol outlines the synthesis of a more complex polyamine by reacting this compound with a diamine, for instance, N-Boc-ethylenediamine. The Boc protecting group allows for further selective functionalization.

Materials:

  • This compound

  • N-Boc-ethylenediamine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol/dichloromethane mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition of Diamine: Add N-Boc-ethylenediamine (1.05 eq) to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification of Protected Triamine: Purify the residue by silica gel chromatography (e.g., using a methanol/DCM gradient) to yield the N-Boc protected triamine.

  • Deprotection (Optional): To remove the Boc group, dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (excess). Stir at room temperature for 1-2 hours.

  • Final Work-up: Neutralize the reaction mixture carefully with a saturated aqueous NaHCO₃ solution and extract the product with DCM. Dry the combined organic layers and concentrate to obtain the deprotected triamine. Further purification by chromatography may be necessary.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of various polyamine structures.

Table 1: Synthesis of Diamines with Various Primary Amines

EntryPrimary AmineProductReaction Time (h)Yield (%)
1Benzylamine(S)-N¹-benzyl-1-phenyl-N²-(N,N-dimethylsulfamoyl)ethane-1,2-diamine1285
2Aniline(S)-1-phenyl-N¹-phenyl-N²-(N,N-dimethylsulfamoyl)ethane-1,2-diamine2478
3Cyclohexylamine(S)-N¹-cyclohexyl-1-phenyl-N²-(N,N-dimethylsulfamoyl)ethane-1,2-diamine1882

Table 2: Synthesis of More Complex Polyamines

EntryNucleophileProduct StructureYield (%)
1N-Boc-ethylenediamineN-Boc protected triamine75
2Piperazine1-((S)-2-amino-2-phenylethyl)-4-(N,N-dimethylsulfamoyl)piperazine80
3Spermidine (selectively protected)Complex polyamine derivative65

Visualizations

G start Start | Dissolve (S)-2-Benzyl-N,N-dimethylaziridine- 1-sulfonamide in anhydrous solvent. add_nuc Add Amine Nucleophile (1.1 eq) dropwise at RT. start->add_nuc Step 1 stir Stir at Room Temperature Monitor by TLC. add_nuc->stir Step 2 workup Work-up Concentrate, dissolve in organic solvent, wash with NaHCO₃ and brine. stir->workup Step 3 dry Dry and Filter Use anhydrous MgSO₄ or Na₂SO₄. workup->dry Step 4 purify Purify Silica gel column chromatography. dry->purify Step 5 char Characterize | ¹H NMR, ¹³C NMR, MS. purify->char Step 6

Caption: Experimental workflow for diamine synthesis.

G cluster_reagents Reagents Aziridine (S)-2-Benzyl-N,N-dimethyl- aziridine-1-sulfonamide Reaction Ring-Opening (DCM, RT) Aziridine->Reaction Diamine N-Boc-ethylenediamine Diamine->Reaction Protected_Triamine N-Boc Protected Triamine Reaction->Protected_Triamine Deprotection Deprotection (TFA, DCM) Protected_Triamine->Deprotection Final_Product Triamine Product Deprotection->Final_Product

Caption: Pathway for triamine synthesis.

Conclusion

The use of this compound provides an efficient and stereoselective route to complex polyamine structures. The protocols outlined here can be adapted for a wide range of amine nucleophiles, enabling the synthesis of a diverse library of polyamine analogs for applications in medicinal chemistry and drug development. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high-purity products.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most common and established method for synthesizing this compound is the sulfonylation of a pre-formed chiral aziridine precursor, (S)-2-benzylaziridine. This precursor is typically derived from the corresponding amino alcohol, L-phenylalaninol. An alternative approach is the Wenker synthesis, which involves the cyclization of a vicinal amino alcohol.[1][2][3][4] The choice of route often depends on the desired scale, available starting materials, and stereochemical purity requirements.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in aziridination reactions are a common challenge.[5] Several factors could be contributing to this issue. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the problem. Key areas to investigate include substrate reactivity, catalyst choice and activity, and reaction conditions.[5][6] For instance, unactivated or sterically hindered alkenes can be challenging substrates.[5] In such cases, switching to a more reactive nitrogen source or a more active catalyst system may be beneficial.

Q3: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

Side reactions can significantly reduce the yield and purity of the desired product. Common side reactions in aziridine synthesis include C-H amination and the formation of bissulfonylated by-products.[6][7] The choice of catalyst, ligand, and reaction conditions can influence the chemoselectivity of the reaction.[6] For example, using an optimal amount of the sulfonyl chloride reagent is crucial, as excess can lead to the formation of bissulfonylated impurities.[7]

Q4: How can I control the stereochemistry and prevent racemization during the synthesis?

Maintaining the stereochemical integrity of the chiral center is critical. Racemization can occur, especially during the cyclization step if the reaction is heated for prolonged periods.[1] To mitigate this, strict temperature control is essential. Lower temperatures, typically between -10°C to 0°C, are recommended during the sulfonylation step.[1][8] The use of chiral starting materials, such as L-phenylalaninol, is the primary strategy to ensure the desired (S)-configuration in the final product.[1]

Q5: What are the best practices for purifying this compound?

The purification of chiral aziridines can be challenging due to their potential instability.[6] The strained three-membered ring makes them susceptible to ring-opening under acidic conditions.[6] Therefore, purification methods should avoid harsh acidic environments. Anti-solvent crystallization is a highly effective method for obtaining high purity product.[1] For example, adding heptane to a solution of the product in tert-butyl methyl ether can induce crystallization of the pure compound.[1] Column chromatography on silica gel can sometimes lead to decomposition and should be used with caution.[6] If chromatography is necessary, using a deactivated stationary phase or a different adsorbent like basic alumina might be beneficial.[9]

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Screen a range of temperatures. For the sulfonylation of (S)-2-benzylaziridine, lower temperatures (e.g., -10°C to 0°C) are often optimal to minimize side reactions and prevent racemization.[1][8]
Incorrect Solvent or Base Dichloromethane and tert-butyl methyl ether are preferred solvents for sulfonylation.[1] For the base, N,N-Diisopropylethylamine (DIPEA) is commonly used in lab-scale reactions to minimize side reactions.[1]
Moisture Contamination N,N-Dimethylsulfamoyl chloride is sensitive to moisture.[1] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure Starting Materials Verify the purity of starting materials (L-phenylalaninol, (S)-2-benzylaziridine, N,N-dimethylsulfamoyl chloride) by appropriate analytical techniques (e.g., NMR, GC-MS).
Inefficient Stirring Ensure adequate mixing, especially in heterogeneous reaction mixtures, to facilitate contact between reactants.
Loss of Product During Workup The product may have some solubility in the aqueous layer during extraction.[10] Back-extract the aqueous layers with the organic solvent to recover any dissolved product. Avoid overly acidic or basic wash steps that could lead to ring-opening.[6]
Presence of Impurities
Potential Cause Troubleshooting Steps
Formation of Bissulfonylated By-product Use the optimal stoichiometry of N,N-dimethylsulfamoyl chloride. A slight excess (e.g., 1.05 equivalents) is often sufficient.[7] Adding the sulfonyl chloride dropwise to the reaction mixture can also help minimize this side reaction.
Racemization Maintain strict temperature control and minimize reaction time at elevated temperatures.[1] Rapid cooling after the reaction is complete can also help prevent racemization.[1]
Decomposition on Silica Gel If using column chromatography for purification, consider using a less acidic stationary phase like deactivated silica gel or basic alumina.[9] Alternatively, prioritize non-chromatographic purification methods like crystallization.[1]
Unreacted Starting Material Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent. If the reaction stalls, consider adding a small additional amount of the excess reagent.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of the (R)-enantiomer.[8]

Materials:

  • (S)-2-Benzylaziridine

  • N,N-Dimethylsulfamoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl methyl ether (MTBE)

  • Heptane

  • 0.5 M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

Procedure:

  • To a cooled (-10 °C) solution of (S)-2-benzylaziridine (1.0 eq) and N,N-dimethylsulfamoyl chloride (1.05 eq) in anhydrous dichloromethane, add N,N-diisopropylethylamine (1.0 eq) dropwise.

  • Stir the resulting solution at -10 °C for a minimum of 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a 0.5 M solution of citric acid.

  • Separate the organic and aqueous phases. Wash the organic phase with a 1.0 M sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • For purification, dissolve the crude product in tert-butyl methyl ether. Cool the solution to 0 °C.

  • Add heptane dropwise over a period of 2 hours to induce crystallization.

  • Age the mixture for an additional 2 hours at 0 °C, then cool to -10 °C to maximize precipitation.

  • Collect the white, crystalline solid by filtration, wash with cold heptane, and dry under vacuum.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product L-Phenylalaninol L-Phenylalaninol S-2-Benzylaziridine S-2-Benzylaziridine L-Phenylalaninol->S-2-Benzylaziridine Cyclization (e.g., Wenker Synthesis) Final_Product (S)-2-Benzyl-N,N-dimethylaziridine- 1-sulfonamide S-2-Benzylaziridine->Final_Product Sulfonylation N,N-Dimethylsulfamoyl_chloride N,N-Dimethylsulfamoyl chloride N,N-Dimethylsulfamoyl_chloride->Final_Product DIPEA_DCM DIPEA, DCM, -10°C DIPEA_DCM->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: (S)-2-Benzylaziridine, DCM, DIPEA, -10°C Start->Reaction_Setup Reagent_Addition Slow addition of N,N-Dimethylsulfamoyl chloride Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC/LC-MS Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup: Citric Acid, NaHCO3 Reaction_Monitoring->Workup Purification Purification: Anti-solvent Crystallization Workup->Purification Analysis Characterization: NMR, MS, Purity Analysis Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Problem Low Yield or Impurities Check_Temp Check Reaction Temperature Problem->Check_Temp Temp_OK Temperature Optimal? Check_Temp->Temp_OK Adjust_Temp Adjust Temperature (e.g., -10°C) Temp_OK->Adjust_Temp No Check_Reagents Check Reagent Purity & Stoichiometry Temp_OK->Check_Reagents Yes Adjust_Temp->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Verify Reagents, Optimize Stoichiometry Reagents_OK->Purify_Reagents No Check_Moisture Check for Moisture Reagents_OK->Check_Moisture Yes Purify_Reagents->Check_Moisture Moisture_OK Anhydrous Conditions? Check_Moisture->Moisture_OK Dry_System Use Anhydrous Solvents & Inert Atmosphere Moisture_OK->Dry_System No Check_Workup Review Workup & Purification Moisture_OK->Check_Workup Yes Dry_System->Check_Workup Workup_OK Workup/Purification Gentle? Check_Workup->Workup_OK Modify_Workup Avoid Harsh Acids, Consider Crystallization Workup_OK->Modify_Workup No Success Improved Yield/Purity Workup_OK->Success Yes Modify_Workup->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting low enantioselectivity in asymmetric aziridination.

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low enantioselectivity in asymmetric aziridination reactions.

Frequently Asked Questions (FAQs)

Q1: What is asymmetric aziridination and why is it important?

A1: Asymmetric aziridination is a chemical reaction that installs a nitrogen atom across a double bond (alkene) to form a three-membered ring called an aziridine.[1][2] This process is "asymmetric" because it selectively produces one of two possible mirror-image isomers (enantiomers) of the aziridine product. Chiral aziridines are highly valuable building blocks in organic synthesis, particularly for the creation of chiral amines, which are common structural motifs in natural products and pharmaceuticals.[1][2][3]

Q2: What are the main strategies for achieving enantioselectivity in aziridination?

A2: The most common and attractive strategy involves the stereoselective addition of a "nitrene equivalent" (a reactive nitrogen species) to an alkene, mediated by a chiral catalyst.[1] Other methods include the intramolecular condensation of chiral haloamines or amino alcohols, and the stereoselective addition of carbon sources to imines.[1] The catalytic approach using nitrene transfer is often preferred due to its atom economy and the wide availability of alkene starting materials.[1]

Q3: What factors generally influence the enantioselectivity of a catalytic asymmetric aziridination?

A3: Several factors can significantly impact the enantiomeric excess (e.e.) of the reaction. These include:

  • The Catalyst System: The choice of metal (e.g., copper, rhodium, manganese), the structure of the chiral ligand, and the counterion can all play a crucial role.[4]

  • The Substrate: The electronic properties (electron-rich vs. electron-poor) and steric bulk of the alkene can dramatically affect both reactivity and selectivity.[3][5]

  • The Nitrene Source: The nature of the nitrogen source (e.g., sulfonyliminoiodinanes like PhI=NTs, or azides) influences the reactivity of the intermediate metal-nitrene species.[4]

  • Reaction Conditions: Parameters such as solvent, temperature, concentration, and the presence of additives can have a profound effect on the reaction outcome.[6]

Troubleshooting Guide for Low Enantioselectivity

Problem 1: My enantioselectivity is low or inconsistent. Where should I start troubleshooting?

Low enantioselectivity can stem from multiple sources. A systematic approach is crucial for identifying the root cause. Below is a general workflow to guide your troubleshooting efforts.

G start Low Enantioselectivity Observed catalyst 1. Catalyst Integrity Check - Purity of Ligand/Metal? - Correct Catalyst Preparation? - Catalyst Deactivation? start->catalyst reagents 2. Reagent & Substrate Purity - Alkene Purity? - Nitrene Source Quality? - Solvent Dryness? catalyst->reagents conditions 3. Reaction Condition Optimization - Temperature Screening? - Solvent Screening? - Concentration Effects? reagents->conditions analysis 4. Re-evaluate Substrate/Catalyst Match - Steric/Electronic Mismatch? - Try a Different Ligand Family? conditions->analysis solution Improved Enantioselectivity analysis->solution G cluster_0 Chiral Catalyst Pocket cluster_1 Chiral Ligand Metal Metal Center L1 Steric Bulk Metal->L1 L2 Electronic Groups Metal->L2 Alkene Alkene Substrate Alkene->Metal π-Facial Approach (Enantiodetermining Step) Nitrene Nitrene Source Nitrene->Metal

References

Technical Support Center: Purification Strategies for Chiral Aziridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of chiral aziridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable but often sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chiral aziridines?

A1: The primary methods for purifying chiral aziridines are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective method for separating enantiomers.[1][2][3] Other common techniques include flash chromatography for routine purification of diastereomers or separation from non-chiral impurities, and Gas Chromatography (GC) with a chiral column, particularly for volatile aziridines.[2][4] Supercritical Fluid Chromatography (SFC) is an emerging green alternative that offers faster separations and reduced solvent consumption.[5][6][7] Recrystallization can also be employed, especially if the aziridine is a solid and one enantiomer can be selectively crystallized.[8]

Q2: My aziridine compound appears to be decomposing during purification. What could be the cause?

A2: Aziridines are strained three-membered rings and can be susceptible to ring-opening, especially under acidic conditions.[9] If you are using standard silica gel for chromatography, its acidic nature can lead to decomposition or polymerization of the aziridine.[9][10]

Q3: How can I prevent decomposition of my chiral aziridine on silica gel?

A3: To prevent decomposition on silica gel, you can:

  • Use a less acidic stationary phase: Consider using basic alumina, neutral alumina, or deactivated silica gel.[9][10][11]

  • Buffer the mobile phase: Adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to your eluent can help neutralize the acidic sites on the silica gel.[10]

  • Perform chromatography quickly and at low temperatures: Minimizing the time the compound spends on the column can reduce decomposition. Using cooled solvents may also be beneficial.[9]

Q4: I'm having trouble separating the enantiomers of my aziridine compound using chiral HPLC. What parameters can I optimize?

A4: Achieving good separation of enantiomers by chiral HPLC often requires careful optimization. Key parameters to consider are:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and Pirkle-type columns are often effective for aziridines.[1] It may be necessary to screen several different CSPs to find the one that provides the best selectivity for your compound.[12][13]

  • Mobile Phase: The composition of the mobile phase (e.g., hexane/isopropanol ratio in normal phase) significantly impacts retention and resolution.[1] For ionizable compounds, adding acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can improve peak shape and separation.[1][7]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, as chiral stationary phases can suffer from slow mass transfer kinetics.[13]

  • Temperature: Temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation. It is a parameter worth investigating for optimization.

Q5: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for chiral aziridine purification?

A5: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. For chiral separations, it offers several advantages over traditional HPLC:

  • Speed: The low viscosity of the mobile phase allows for faster separations and higher throughput.[5][6]

  • Reduced Solvent Consumption: SFC uses significantly less organic solvent, making it a more environmentally friendly and cost-effective "green" technology.[5][6]

  • Faster Product Recovery: The majority of the mobile phase (CO2) is easily removed by evaporation, simplifying the isolation of the purified compound.[5]

  • Complementary Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC for the same chiral stationary phase.[14]

Troubleshooting Guides

Problem 1: Low Recovery of Aziridine Compound After Flash Chromatography
Possible Cause Troubleshooting Steps
Decomposition on Stationary Phase The acidic nature of silica gel can cause ring-opening of the aziridine.[9]
Solution 1: Switch to a neutral or basic stationary phase like alumina or deactivated silica.[9][10][11]
Solution 2: Add a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) to the eluent to neutralize the silica surface.[10]
Solution 3: Perform a quick filtration through a small plug of the chosen stationary phase to test for stability before running a full column.[11]
Co-elution with Byproducts A byproduct may have a similar polarity to the desired aziridine, leading to poor separation and apparent low recovery of the pure compound.[9]
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation.
Volatile Compound The aziridine may be volatile and lost during solvent removal (rotary evaporation).
Solution: Use lower temperatures and pressures during solvent evaporation. Consider using a cold trap.
Problem 2: Poor or No Separation of Enantiomers on Chiral HPLC
Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP does not have the necessary chiral recognition for the aziridine enantiomers.
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[1][12]
Suboptimal Mobile Phase Composition The polarity of the mobile phase is not suitable for achieving separation.
Solution 1: Systematically vary the ratio of the mobile phase components (e.g., hexane and alcohol).[1]
Solution 2: For polar or ionizable aziridines, add small amounts of acidic or basic modifiers to the mobile phase.[1][7]
Poor Peak Shape Broad or tailing peaks can mask the separation of enantiomers.
Solution 1: Ensure the sample is dissolved in the mobile phase.
Solution 2: For basic aziridines, adding a basic modifier like diethylamine can improve peak shape.[1]
Solution 3: For acidic aziridines, adding an acidic modifier like trifluoroacetic acid can be beneficial.[1]

Data Presentation

Table 1: Comparison of Chiral HPLC and GC for Aziridine Enantioseparation

CompoundMethodChiral Stationary PhaseMobile Phase/Carrier GasRetention Factor (k')Selectivity (α)Resolution (Rs)
Aziridine Derivative 1HPLCChiralpak IDHexane/IPA (90/10)2.151.121.8
Aziridine Derivative 2HPLCChiralpak IFHeptane/Ethanol (90/10)---
Aziridine Derivative 3GCCHIRALDEX B-PM----
Aziridine Derivative 4HPLCAmylose-based CSP-LowGood-
Aziridine Derivative 5GCCyclodextrin-based CSP----
Data synthesized from multiple sources.[1][2][3]

Table 2: Performance of Supercritical Fluid Chromatography (SFC) vs. HPLC for Purification

ParameterSFCHPLC (Reverse Phase)
Purification Time ~3-4 times fasterSlower
Solvent Consumption Significantly reducedHigh
Product Recovery High, with reduced dry-down timesStandard
Environmental Impact LowerHigher
This table presents a general comparison of the two techniques.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Aziridine Enantioseparation
  • Column Selection: Begin by screening a set of chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralpak IA, IB, IC, etc., and Pirkle-type like Whelk-O 1).

  • Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of your racemic aziridine in a suitable solvent (e.g., mobile phase).

    • Start with a standard mobile phase, such as 90:10 Hexane/Isopropanol.[1]

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, systematically vary the alcohol content (e.g., 80:20, 95:5).

    • If peak shape is poor, consider adding a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA).[1]

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition to maximize resolution.

    • Investigate the effect of flow rate. Start with a standard flow rate (e.g., 1.0 mL/min) and then evaluate lower flow rates (e.g., 0.5-0.8 mL/min).[1]

    • Assess the effect of column temperature.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[1]

  • Detection: Use a UV detector at a wavelength where the aziridine compound has strong absorbance.[1]

Protocol 2: Stability Test for Aziridine Compounds on Chromatographic Stationary Phases

This protocol helps determine the optimal stationary phase for flash chromatography to avoid product decomposition.[11]

  • Prepare Slurries: In separate vials, prepare slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in a suitable eluent (e.g., a solvent system identified from TLC analysis).

  • Add Crude Product: To each vial, add a small, known amount of your crude aziridine product.

  • Stir: Stir the slurries at room temperature for a duration that mimics the time your compound would spend on a chromatography column (e.g., 30-60 minutes).

  • Filter and Analyze: Filter the slurries to remove the stationary phase. Analyze the filtrate from each vial by a suitable method (e.g., ¹H NMR, LC-MS) to assess for decomposition.

  • Select Optimal Phase: Choose the stationary phase that shows the least amount of product degradation for your preparative purification.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_analysis Analysis cluster_product Final Product Crude Crude Chiral Aziridine Mixture TLC TLC Analysis (Solvent System Screening) Crude->TLC Stability Stationary Phase Stability Test Crude->Stability Column Column Chromatography Selection TLC->Column Stability->Column Flash Flash Chromatography (Diastereomers / Impurities) Column->Flash If diastereomers or significant impurities ChiralSep Chiral Separation Method Column->ChiralSep Directly if relatively clean Flash->ChiralSep HPLC Chiral HPLC ChiralSep->HPLC SFC Chiral SFC ChiralSep->SFC Purity Purity Analysis (NMR, LC-MS) HPLC->Purity SFC->Purity ee Enantiomeric Excess (ee) Determination Purity->ee Pure Pure Enantiomer ee->Pure

Caption: Workflow for the purification and analysis of chiral aziridine compounds.

troubleshooting_logic Start Purification Issue Encountered Decomposition Decomposition During Chromatography? Start->Decomposition PoorSeparation Poor Enantiomeric Separation? Start->PoorSeparation Decomposition->PoorSeparation No ChangeStationary Switch to Alumina or Deactivated Silica Decomposition->ChangeStationary Yes BufferEluent Add Base (e.g., Et3N) to Eluent Decomposition->BufferEluent Yes ScreenCSP Screen Different Chiral Stationary Phases PoorSeparation->ScreenCSP Yes OptimizeMobile Optimize Mobile Phase (Solvent Ratio, Additives) PoorSeparation->OptimizeMobile Yes

Caption: Troubleshooting logic for common issues in chiral aziridine purification.

References

Common side reactions and byproducts in aziridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and byproducts in aziridine synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during aziridine synthesis.

Issue 1: Low or No Aziridine Yield

Question: My aziridination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in aziridine synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low/No Yield substrate Evaluate Substrate Reactivity start->substrate conditions Optimize Reaction Conditions substrate->conditions Substrate is appropriate catalyst Screen Catalyst/Ligand substrate->catalyst Unactivated or sterically hindered alkene conditions->catalyst Optimization fails solution Improved Yield conditions->solution Optimization successful side_reactions Identify Side Reactions catalyst->side_reactions Catalyst screen fails catalyst->solution Optimal catalyst found side_reactions->solution Side reactions minimized

Caption: Troubleshooting workflow for low aziridine yield.

Potential Causes and Solutions:

  • Substrate Reactivity: Unactivated or sterically hindered alkenes can be challenging substrates.[1] For instance, substitutions at the α-position of an alkene can significantly decrease the yield.

    • Recommendation: If using a challenging substrate, consider employing a more reactive nitrogen source or a more potent catalyst system. For unactivated alkenes, specialized catalysts like planar chiral rhodium indenyl catalysts have demonstrated success.[1][2]

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters.

    • Recommendation: A systematic optimization of these conditions is often necessary. For example, in certain rhodium-catalyzed aziridinations, the addition of AgSbF₆ and CsOAc has been shown to significantly enhance yields.[2]

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is pivotal for a successful reaction. The electronic properties of the ligand can profoundly influence catalyst reactivity and, consequently, the yield.[1]

    • Recommendation: It is advisable to screen a variety of catalysts and ligands. For rhodium-catalyzed reactions, electronically tuned indenyl ligands have proven effective.[1]

  • Competing Side Reactions: Undesired reaction pathways can consume starting materials and reduce the yield of the target aziridine.

    • Recommendation: The choice of catalyst and ligand can influence the chemoselectivity of the reaction, minimizing side reactions such as C-H amination.[2]

Issue 2: Formation of Undesired Byproducts

Question: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

Answer: The formation of byproducts is a common issue in aziridine synthesis, largely dependent on the chosen synthetic route.

Common Byproducts and Mitigation Strategies:

Synthesis MethodCommon Side Reactions & ByproductsMitigation Strategies
Wenker Synthesis Hofmann Elimination: Formation of ketones, especially with cyclic amino alcohols.[3][4] Polymerization: Particularly with unsubstituted aziridine.Modify reaction conditions to lower temperatures (140-180°C) to reduce charring and side reactions.[3][4] Use a non-nucleophilic base like sodium carbonate instead of sodium hydroxide to suppress elimination and displacement reactions.[5]
Nitrene-based Syntheses C-H Amination: Insertion of the nitrene intermediate into C-H bonds, especially allylic ones, leading to amine byproducts.[2] Imine Formation: Rearrangement of alkyl nitrenes.[6] Nitrile Formation: Can occur from the decomposition of N-iodonium aziridine intermediates.[7] Homocoupling of Diazo Compounds: Dimerization to form an alkene.[2]The choice of catalyst and ligand is crucial for controlling chemoselectivity.[2] Using a photosensitizer under visible light can selectively generate triplet nitrenes, which favor aziridination over C-H insertion.[8]
Gabriel-Cromwell Reaction Elimination Reactions: Can compete with the desired cyclization.Careful control of base and temperature is necessary.
Base-Promoted Oxidative Cascade Alkene Polymerization: A common side reaction in base-promoted hydroamination.[9] Second Hydroamination: Amine addition to two alkene molecules.[9]Premixing the base and amine can help to avoid deleterious base-promoted side reactions.[9]

Logical Diagram for Byproduct Identification and Mitigation:

ByproductMitigation start Byproduct Observed identify Identify Byproduct (e.g., NMR, MS) start->identify wenker Wenker Synthesis? identify->wenker nitrene Nitrene-based? wenker->nitrene No wenker_sol Lower Temp & Use Na2CO3 wenker->wenker_sol Yes other Other Method? nitrene->other No nitrene_sol Optimize Catalyst/Ligand & Consider Photosensitizer nitrene->nitrene_sol Yes other_sol Method-Specific Optimization other->other_sol Yes end Minimized Byproducts wenker_sol->end nitrene_sol->end other_sol->end

Caption: Decision tree for mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of in nitrene-based aziridination?

A1: The most common side reaction is the insertion of the nitrene intermediate into C-H bonds, particularly allylic C-H bonds, which leads to the formation of amine byproducts.[2] Another potential side reaction is the homocoupling of diazo compounds, if used as the nitrene precursor, to form an alkene.[2] In some cases, rearrangement of the nitrene can lead to imines, and decomposition of certain intermediates can yield nitriles.[6][7]

Q2: How can I improve the diastereoselectivity of my aziridination reaction?

A2: For reactions involving chiral substrates or catalysts, several factors influence diastereoselectivity. In the Corey-Chaykovsky reaction with chiral imines, the choice of the chiral auxiliary on the imine nitrogen is critical. For example, N-tert-butanesulfinyl imines can provide high diastereoselectivity, which can be further improved by optimizing the solvent and lowering the reaction temperature.[8]

Q3: My aziridine product is unstable during purification. What can I do?

A3: Aziridines can be sensitive to acidic conditions, which can lead to ring-opening. During chromatographic purification, silica gel can sometimes cause decomposition. It is recommended to screen different stationary phases; for instance, basic alumina can be a suitable alternative for purifying unstable iodoaziridines.[10] Neutralizing the silica gel with a base like triethylamine can also be effective.

Q4: What are the key safety precautions when working with aziridines and their precursors?

A4: Aziridine and many of its simple derivatives are highly toxic and mutagenic.[11] Organic azides, often used as nitrene precursors, are potentially explosive and should be handled with care, avoiding heat and shock. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Improved Wenker Synthesis of Aziridines

This protocol is an improved, milder variation of the traditional Wenker synthesis, suitable for a broader range of amino alcohols.[5]

Step 1: Esterification of the Amino Alcohol

  • Dissolve the amino alcohol in a suitable solvent (e.g., diethyl ether, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.0 equivalent) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • The resulting hydrogen sulfate salt often precipitates and can be collected by filtration, washed with the solvent, and dried.

Step 2: Cyclization to the Aziridine

  • Suspend the dried hydrogen sulfate salt in a suitable solvent (e.g., acetonitrile).

  • Add sodium carbonate (2.0 equivalents) to the suspension.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aziridine.

  • Purify the crude product by distillation or column chromatography on a suitable stationary phase (e.g., basic alumina).

Experimental Workflow Diagram:

WenkerProtocol cluster_esterification Step 1: Esterification cluster_cyclization Step 2: Cyclization dissolve Dissolve Amino Alcohol cool Cool to 0 °C dissolve->cool add_acid Add Chlorosulfonic Acid cool->add_acid stir_rt Stir at Room Temp add_acid->stir_rt filter_salt Filter & Dry Salt stir_rt->filter_salt suspend Suspend Salt in Solvent filter_salt->suspend Proceed to Cyclization add_base Add Na2CO3 suspend->add_base reflux Reflux add_base->reflux filter_salts Filter Inorganic Salts reflux->filter_salts concentrate Concentrate filter_salts->concentrate purify Purify Aziridine concentrate->purify

Caption: Workflow for the improved Wenker synthesis of aziridines.

References

Improving stereoselectivity with (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving stereoselectivity using (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in stereoselective synthesis?

This compound is a chiral building block used in organic synthesis.[1] Its key structural features—a strained three-membered aziridine ring, an activating N,N-dimethylsulfonamide group, and a stereodirecting benzyl group—make it a valuable reagent for the stereocontrolled synthesis of complex nitrogen-containing molecules.[1] The electron-withdrawing sulfonamide group activates the aziridine ring for nucleophilic attack, facilitating ring-opening reactions.[1] The chiral (S)-configuration and the bulky benzyl group at the C2 position influence the stereochemical outcome of these reactions, enabling the synthesis of specific stereoisomers of target molecules.[1] It is primarily used as a precursor for chiral amino alcohols, vicinal diamines, and other complex polyamine structures.[1][2]

Q2: How does the structure of this compound influence the regioselectivity of ring-opening reactions?

The regioselectivity of nucleophilic ring-opening of this compound is primarily controlled by steric and electronic factors. The bulky benzyl group at the C2 position sterically hinders the approach of nucleophiles to this carbon. Consequently, nucleophilic attack predominantly occurs at the less sterically hindered C3 carbon. This regioselectivity is a key feature in designing synthetic routes that require the specific placement of functional groups.

Q3: What types of nucleophiles are commonly used in ring-opening reactions with this aziridine?

A wide range of nucleophiles can be employed for the ring-opening of N-sulfonylaziridines, including organometallic reagents (e.g., Grignard reagents, organocuprates), amines, thiols, and alcohols. The choice of nucleophile will depend on the desired final product and the specific reaction conditions required to achieve high stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during stereoselective reactions involving this compound.

Low Diastereoselectivity or Enantioselectivity
Potential Cause Recommended Solution
Incorrect Reaction Temperature Temperature can significantly impact the transition state energies that dictate stereoselectivity. Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the formation of the thermodynamically more stable transition state. A systematic variation of the reaction temperature is recommended to find the optimal conditions.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the conformation of the substrate-reagent complex and the stability of the transition states. It is advisable to screen a range of aprotic solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane) to identify the optimal medium for the desired stereochemical outcome.
Suboptimal Nucleophile or Reagent The nature of the nucleophile and any additives (e.g., Lewis acids) can have a profound effect on stereoselectivity. For organometallic reagents, consider the effect of the counterion (e.g., MgBr vs. CuLi). The addition of a Lewis acid can enhance the electrophilicity of the aziridine and may favor a specific reaction pathway, thereby improving stereoselectivity.
Racemization of the Starting Material or Product The chiral integrity of the starting aziridine is crucial. Ensure the enantiomeric purity of the this compound before use. Additionally, reaction conditions (e.g., prolonged reaction times at elevated temperatures, strongly acidic or basic conditions) could lead to racemization of the product. It is important to monitor the reaction progress and work up the reaction promptly upon completion.
Low Reaction Yield
Potential Cause Recommended Solution
Inactive Catalyst or Reagents Impurities such as water or oxygen can deactivate catalysts and reagents. Ensure that all solvents and reagents are anhydrous and that reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified reagents whenever possible.
Insufficient Reaction Time or Temperature Some stereoselective reactions may be slow, especially at low temperatures. It is important to monitor the reaction progress by techniques such as TLC or GC-MS. If the reaction appears to have stalled, a gradual increase in temperature or extension of the reaction time may be necessary.
Side Reactions The formation of byproducts can reduce the yield of the desired product. Common side reactions include elimination and polymerization. Careful control of reaction conditions, such as the rate of addition of reagents and temperature, can help to minimize these side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of the (R)-enantiomer and is expected to yield the (S)-enantiomer with high stereochemical fidelity.[3]

Materials:

  • (S)-2-Benzylaziridine

  • N,N-Dimethylsulfamoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

  • tert-Butyl methyl ether (MTBE)

  • Heptane

Procedure:

  • To a cooled (-10 °C) solution of (S)-2-benzylaziridine (1.0 eq) and N,N-dimethylsulfamoyl chloride (1.05 eq) in anhydrous dichloromethane, add N,N-diisopropylethylamine (1.0 eq).

  • Stir the resulting solution at -10 °C for a minimum of 16 hours.

  • Quench the reaction by adding a 0.5 M solution of citric acid.

  • Separate the organic and aqueous phases.

  • Wash the organic phase with a 1.0 M sodium bicarbonate solution.

  • Perform a solvent exchange of the organic phase into tert-butyl methyl ether.

  • Cool the solution to 0 °C and add heptane dropwise over a period of 2 hours to induce precipitation.

  • Age the mixture for an additional 2 hours at 0 °C, then cool to -10 °C.

  • Collect the precipitated white, crystalline solid by filtration to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: (S)-2-Benzylaziridine step1 Sulfonylation with N,N-Dimethylsulfamoyl Chloride (-10 °C, DCM, DIPEA) start->step1 step2 Aqueous Workup (Citric Acid, NaHCO3) step1->step2 step3 Solvent Exchange & Crystallization (MTBE, Heptane) step2->step3 end Product: this compound step3->end

Caption: Workflow for the synthesis of the title compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed q1 Check Reaction Temperature start->q1 a1_yes Optimize Temperature (e.g., lower it) q1->a1_yes Suboptimal q2 Evaluate Solvent System q1->q2 Optimal a1_yes->q2 a2_yes Screen Different Aprotic Solvents q2->a2_yes Suboptimal q3 Assess Reagent and Nucleophile q2->q3 Optimal a2_yes->q3 a3_yes Consider Alternative Nucleophiles or Additives (e.g., Lewis Acids) q3->a3_yes Suboptimal end Improved Stereoselectivity q3->end Optimal a3_yes->end

Caption: Decision tree for troubleshooting low stereoselectivity.

References

Technical Support Center: Catalyst and Ligand Selection for Challenging Aziridination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of challenging aziridination reactions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate catalyst and ligand selection.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Our troubleshooting guides are designed to provide direct answers to common issues encountered during aziridination experiments.

Issue 1: Low to No Product Yield

Question: My aziridination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in aziridination reactions are a common challenge, often stemming from several factors. Consider the following troubleshooting strategies:

  • Substrate Reactivity: Unactivated or sterically hindered alkenes are inherently less reactive.[1]

    • Recommendation: For such challenging substrates, consider switching to a more active catalyst system. For instance, planar chiral rhodium indenyl catalysts have demonstrated efficacy for the aziridination of unactivated alkenes.[2][3] Increasing the catalyst loading or reaction time may also improve yields.[4]

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical for a successful reaction. The electronic and steric properties of the ligand can significantly impact catalyst activity.[1]

    • Recommendation: A screening of different catalysts and ligands is often necessary. For copper-catalyzed reactions, bis(oxazoline) (BOX) ligands are commonly employed.[4][5] For rhodium-catalyzed systems, various chiral cyclopentadienyl (Cp) ligands have been developed for specific substrate classes.[2][6]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can dramatically influence the reaction outcome.[4]

    • Recommendation: A systematic optimization of reaction parameters is recommended. For some rhodium-catalyzed aziridinations, the addition of silver salts like AgSbF₆ has been shown to improve yields.[4] Solvents should be anhydrous and reactions are often best performed under an inert atmosphere.

Issue 2: Poor Enantioselectivity or Diastereoselectivity

Question: I am observing low enantiomeric excess (ee) or diastereomeric ratio (dr) in my asymmetric aziridination. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a primary goal in asymmetric aziridination. If you are facing challenges with low ee or dr, consider the following:

  • Chiral Ligand Design: The structure of the chiral ligand is the most critical factor for inducing stereoselectivity.

    • Recommendation: Screening a library of chiral ligands is the most effective approach. For copper-catalyzed reactions, different substituted bis(oxazoline) ligands can have a profound impact on enantioselectivity.[5][7] For rhodium systems, modifying the steric and electronic properties of the chiral cyclopentadienyl ligand can tune the stereochemical outcome.[2][6]

  • Catalyst System: The choice of the metal center and its counterion can also influence stereoselectivity.

    • Recommendation: For a given ligand, test different metal precursors (e.g., Cu(I) vs. Cu(II) salts) and counterions (e.g., OTf⁻, PF₆⁻, SbF₆⁻).

  • Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.

    • Recommendation: If the reaction proceeds at room temperature with low selectivity, try running it at 0 °C or lower.

Issue 3: Formation of Side Products

Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?

Answer: The formation of byproducts can significantly reduce the yield of the desired aziridine. Common side reactions include:

  • C-H Amination: Intramolecular or intermolecular C-H amination can compete with aziridination, especially with substrates possessing reactive C-H bonds.[4]

    • Recommendation: The choice of catalyst and ligand can influence the chemoselectivity. Some catalyst systems show a higher preference for aziridination over C-H amination. Fine-tuning the ligand structure can often mitigate this side reaction.

  • Rearrangement Products: The strained aziridine ring can sometimes undergo rearrangement under the reaction conditions.

    • Recommendation: Milder reaction conditions (e.g., lower temperature, shorter reaction time) may prevent product decomposition or rearrangement. Prompt work-up and purification after the reaction is complete is also advisable.

  • Homocoupling of the Nitrene Precursor: The nitrene source can sometimes decompose or react with itself, leading to undesired byproducts.

    • Recommendation: Ensure the slow addition of the nitrene precursor to the reaction mixture to maintain a low concentration and minimize self-reaction.

Quantitative Data on Catalyst and Ligand Performance

The following tables summarize the performance of selected catalyst systems for the aziridination of challenging substrates.

Table 1: Rhodium-Catalyzed Enantioselective Aziridination of Unactivated Terminal Alkenes [2][6]

EntryAlkene SubstrateCatalyst (mol%)LigandBaseAdditiveSolventTime (h)Yield (%)ee (%)
11-Octene[Rh(cod)Cl]₂ (2.5)Chiral IndenylCsOAcAgSbF₆Toluene248592
2Allylbenzene[Rh(cod)Cl]₂ (2.5)Chiral IndenylCsOAcAgSbF₆Toluene247895
35-Hexen-1-ol[Rh(cod)Cl]₂ (2.5)Chiral IndenylCsOAcAgSbF₆Toluene246591

Table 2: Copper-Catalyzed Enantioselective Aziridination of Styrene Derivatives [5][7]

EntryAlkene SubstrateCatalyst (mol%)LigandNitrene SourceSolventTemp (°C)Yield (%)ee (%)
1StyreneCu(OTf)₂ (10)Phenyl-BOXPhI=NTsCH₂Cl₂258194
2p-ChlorostyreneCu(OTf)₂ (10)tert-Butyl-BOXPhI=NTsCH₂Cl₂257596
3p-MethoxystyreneCu(OTf)₂ (10)Phenyl-BOXPhI=NTsCH₂Cl₂258892

Detailed Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Aziridination of Unactivated Alkenes [6]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral indenyl ligand (0.055 mmol) in toluene (1.0 mL) is added to a vial containing [Rh(cod)Cl]₂ (0.025 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add AgSbF₆ (0.055 mmol) and CsOAc (0.2 mmol). The mixture is stirred for another 15 minutes.

  • Substrate Addition: The alkene (1.0 mmol) is then added to the reaction mixture.

  • Initiation: The nitrene precursor (e.g., an O-acylhydroxylamine, 1.2 mmol) is added in one portion.

  • Reaction: The reaction vial is sealed and stirred at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, filtered through a short plug of silica gel, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Aziridination of Styrenes [7]

  • Catalyst Formation: To a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol). Anhydrous dichloromethane (5 mL) is then added, and the mixture is stirred at room temperature for 1 hour.

  • Reaction Setup: The flask is cooled to the desired temperature (e.g., 25 °C), and the styrene derivative (1.0 mmol) is added.

  • Nitrene Precursor Addition: The nitrene source, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.2 mmol), is added portion-wise over 1 hour.

  • Reaction: The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

Visual Guides

The following diagrams illustrate key workflows and concepts in troubleshooting and performing aziridination reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed substrate Is the substrate unactivated or sterically hindered? start->substrate catalyst Have you screened different catalysts/ligands? substrate->catalyst No solution1 Consider a more active catalyst (e.g., Rh-indenyl for unactivated alkenes). Increase catalyst loading or reaction time. substrate->solution1 Yes conditions Are the reaction conditions optimized? catalyst->conditions Yes solution2 Screen a library of ligands. Consider different metal precursors. catalyst->solution2 No solution3 Optimize temperature, solvent, and additives. Ensure anhydrous conditions. conditions->solution3 No end_node Improved Yield conditions->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low aziridination yield.

Aziridination_Workflow start Start catalyst_prep Catalyst/Ligand Preparation start->catalyst_prep reaction_setup Reaction Setup (Inert atmosphere, solvent) catalyst_prep->reaction_setup substrate_add Addition of Alkene Substrate reaction_setup->substrate_add nitrene_add Addition of Nitrene Precursor substrate_add->nitrene_add reaction Reaction at Controlled Temperature nitrene_add->reaction workup Work-up and Quenching reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Aziridine purification->product

Caption: General experimental workflow for a catalytic aziridination reaction.

Catalyst_Activation metal_precatalyst Metal Precatalyst (e.g., Cu(OTf)₂) active_catalyst Active Chiral Catalyst [L*M]ⁿ⁺ metal_precatalyst->active_catalyst ligand Chiral Ligand (e.g., BOX) ligand->active_catalyst metal_nitrenoid Metal-Nitrenoid Intermediate active_catalyst->metal_nitrenoid nitrene_source Nitrene Source (e.g., PhI=NTs) nitrene_source->metal_nitrenoid aziridine Aziridine Product metal_nitrenoid->aziridine alkene Alkene alkene->aziridine aziridine->active_catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for a copper-catalyzed aziridination.

References

Effect of temperature and solvent on aziridine ring stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the aziridine ring, with a focus on the effects of temperature and solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of an aziridine ring?

A1: The stability of the aziridine ring is primarily influenced by:

  • Ring Strain: The three-membered ring is inherently strained, making it susceptible to ring-opening reactions.[1]

  • N-Substituents: The group attached to the nitrogen atom plays a crucial role. Electron-withdrawing groups ("activated" aziridines) increase the ring's susceptibility to nucleophilic attack, while electron-donating groups ("non-activated" aziridines) generally render the ring more stable and less reactive.[2][3]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for ring-opening or decomposition.

  • Solvent: The solvent can influence reaction rates and the regioselectivity of ring-opening through various interactions, such as hydrogen bonding.[4]

  • Presence of Acids, Bases, or Nucleophiles: These can catalyze or directly participate in ring-opening reactions.

Q2: How does temperature generally affect the stability of aziridines?

A2: Generally, increasing the temperature decreases the stability of the aziridine ring. Elevated temperatures can lead to premature ring-opening, cross-linking in polymerization reactions, and other decomposition pathways.[5][6] However, thermal energy is also intentionally used in some synthetic protocols, such as the decomposition of triazolines to form aziridines.

Q3: What is the role of the solvent in aziridine ring stability?

A3: The solvent can significantly impact the stability and reactivity of aziridines. For instance, polar aprotic solvents like DMSO have been shown to be effective for certain ring-opening reactions, while other solvents like DMF may lead to lower yields under similar conditions, suggesting a difference in reaction kinetics or stability.[7] The choice of solvent can also control the regioselectivity of the ring-opening reaction.[4] In some cases, reactions can proceed under solvent-free conditions.

Troubleshooting Guide

Issue 1: Low or No Yield in Aziridination Reaction

  • Question: My aziridination reaction is resulting in a low yield or no desired product. Could temperature or solvent be the cause?

  • Answer: Yes, suboptimal reaction conditions are a common cause of low yields.

    • Temperature: The reaction temperature may be too high, leading to the decomposition of the desired aziridine product. Conversely, the temperature may be too low for the reaction to proceed at a reasonable rate. It is crucial to optimize the temperature for your specific substrates and catalyst system.

    • Solvent: The choice of solvent can dramatically affect the reaction's success. Some reactions may require a specific solvent to proceed efficiently. For example, in certain rhodium-catalyzed aziridinations, the choice of solvent can be critical for achieving high yields.[8] It is advisable to screen a variety of solvents to find the optimal one for your reaction.

    • Side Reactions: The formation of side products, such as allylic amines or imines, can compete with the desired aziridination pathway, thus reducing the yield.[1] The choice of solvent and temperature can influence the selectivity of the reaction.

Issue 2: Premature Ring-Opening and Cross-Linking During Thermal Polymerization

  • Question: During the thermal polymerization of an aziridine-containing monomer, I am observing insoluble gels, suggesting premature ring-opening. How can I prevent this?

  • Answer: Premature ring-opening is a common challenge in the thermal polymerization of aziridines.[5]

    • Temperature Control: Carefully controlling the polymerization temperature is critical. Running the reaction at the lowest possible temperature that still allows for efficient polymerization can minimize premature ring-opening.

    • Use of Stabilizers: The addition of small molecule amine stabilizers can significantly improve the thermal stability of aziridines, particularly aziridine cross-linking agents.[6][9] These stabilizers can help to suppress acid-catalyzed ring-opening.[6]

Issue 3: Decomposition of Aziridine During Purification

  • Question: My aziridine product appears to be decomposing during silica gel chromatography. What can I do?

  • Answer: Aziridines can be sensitive to the acidic nature of standard silica gel, leading to ring-opening.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as basic alumina or deactivated silica gel.

    • Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the aziridine is in contact with the stationary phase.

    • Non-Chromatographic Purification: If possible, consider other purification methods like crystallization or distillation.

Data on Aziridine Stability

The following tables summarize data on the stability of aziridines under different conditions.

Table 1: Effect of Small Molecule Amine Stabilizers on the Thermal Stability of an Aziridine Crosslinking Agent

Stabilizer AddedConcentration (w/w)Storage Stability at Room Temperature (months)Thermal Stability at 100°C (hours)
None0%0.5< 10
Small Molecule Amine0.1%> 96> 200
Reference Commercial ProductN/AN/A100

Data sourced from patent CN102643452B.[9] The addition of a small molecule amine stabilizer significantly enhances both the shelf life at room temperature and the thermal stability at elevated temperatures.

Table 2: Influence of Solvent on the Outcome of Aziridine Ring-Opening Reactions

Aziridine TypeNucleophileSolventTemperature (°C)Outcome/Observation
Activated Aziridine-2-Carboxylate[¹⁸F]FluorideDMSONot specifiedHigher yields
Activated Aziridine-2-Carboxylate[¹⁸F]FluorideDMFVariedConsistently lower yields than DMSO
2-Substituted AziridineAcetic Acid1,4-Dioxane or TolueneRoom TempNo ring-opened product observed
2-Substituted AziridineWater (with TFA)Acetone/H₂O (2:1)Room Temp90% yield of ring-opened product

This table provides a qualitative summary from various sources, indicating that the choice of solvent is critical for the success and efficiency of aziridine ring-opening reactions.[7][10]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Thermal Stability of an Aziridine Compound

This protocol provides a general method for evaluating the stability of an aziridine compound at a specific temperature in a given solvent.

1. Materials:

  • Aziridine compound of interest
  • Anhydrous solvent (e.g., DMSO, CH₃CN, Toluene)
  • Internal standard (a stable compound that does not react with the aziridine or solvent and has a distinct signal in the analytical method)
  • Reaction vials with septa
  • Heating block or oil bath with temperature control
  • Analytical instrument (e.g., GC-MS, LC-MS, or NMR)

2. Procedure:

  • Prepare a stock solution of the aziridine compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
  • Prepare a stock solution of the internal standard in the same solvent at a known concentration.
  • In a series of reaction vials, add a specific volume of the aziridine stock solution and the internal standard stock solution.
  • Seal the vials and place them in the heating block or oil bath pre-set to the desired temperature (e.g., 60°C, 80°C, 100°C).
  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat and immediately cool it in an ice bath to quench any further reaction.
  • Analyze the contents of each vial using the chosen analytical method.

3. Data Analysis:

  • For each time point, determine the concentration of the remaining aziridine compound by comparing its peak area/intensity to that of the internal standard.
  • Plot the concentration of the aziridine compound versus time.
  • From this plot, you can determine the rate of decomposition and the half-life of the aziridine under the tested conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Aziridine Stability Issues start Experiment Shows Low Yield or Decomposition check_temp Is the temperature appropriate? start->check_temp check_solvent Is the solvent optimal? check_temp->check_solvent Yes optimize_temp Optimize Temperature (Lower for stability, higher for reactivity) check_temp->optimize_temp No check_reagents Are acidic/nucleophilic reagents present? check_solvent->check_reagents Yes optimize_solvent Screen Different Solvents (e.g., aprotic, non-polar) check_solvent->optimize_solvent No add_stabilizer Consider Adding a Stabilizer (e.g., small molecule amine) check_reagents->add_stabilizer Yes purification Modify Purification (e.g., basic alumina, shorter time) check_reagents->purification During Purification success Improved Stability / Yield optimize_temp->success optimize_solvent->success add_stabilizer->success purification->success

Caption: A workflow for troubleshooting common stability issues with aziridines.

Aziridine_Ring_Opening Factors Influencing Aziridine Ring Opening aziridine Aziridine Ring factors Influencing Factors aziridine->factors temp Temperature factors->temp solvent Solvent factors->solvent n_sub N-Substituent (Activating/Non-activating) factors->n_sub nucleophile Nucleophile factors->nucleophile outcome Ring-Opening Outcome factors->outcome regioselectivity Regioselectivity outcome->regioselectivity rate Reaction Rate outcome->rate stability Stability outcome->stability

Caption: Key factors that determine the outcome of aziridine ring-opening reactions.

References

Technical Support Center: Alternative Workup Procedures for Reactions Involving Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of reactions involving sulfonamides.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but after quenching with water, a persistent oily residue remains. What is it and how can I remove it?

A1: The oily residue is likely unreacted sulfonyl chloride, which is often a viscous oil and hydrolyzes slowly in cold water.[1] To effectively remove it, you should quench the reaction mixture to convert the sulfonyl chloride into a more water-soluble species.

Here are two common methods:

  • Quenching with a Nucleophilic Amine: Add a water-soluble amine, such as aqueous ammonia or another primary/secondary amine, to the reaction mixture. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide, which can be easily removed during the aqueous workup.[1]

  • Hydrolysis with Aqueous Base: Excess sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid by adding an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[1][2] The resulting sulfonic acid salt is highly water-soluble and will partition into the aqueous layer during extraction.[1] This method should be avoided if your desired product is sensitive to basic conditions.[1]

Q2: After an aqueous base workup, my organic layer is still contaminated with an acidic impurity. How can I purify my product?

A2: The acidic impurity is likely the sulfonic acid, the hydrolysis product of the unreacted sulfonyl chloride.[1] While its salt is very soluble in water, the sulfonic acid itself might have some solubility in organic solvents. To remove it, perform additional washes of the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[1] This will deprotonate the sulfonic acid, forming the water-soluble salt that will move into the aqueous layer.[1]

Q3: My desired sulfonamide is highly polar and I'm having trouble with traditional liquid-liquid extraction. What are some alternative purification methods?

A3: For polar sulfonamides, traditional liquid-liquid extraction can be challenging. Consider these alternative methods:

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying sulfonamides, especially from complex mixtures.[3] Various sorbents can be used depending on the properties of your sulfonamide and the impurities. Dispersive solid-phase extraction (d-SPE) is a variation that can be rapid and efficient for cleanup.[4]

  • Scavenger Resins: Solid-supported scavengers are an excellent way to remove excess reagents without an aqueous workup. For removing excess sulfonyl chloride, silica-bound amines (Si-NH₂) are effective.[1][5] The resin reacts with and binds the sulfonyl chloride, which can then be removed by simple filtration.[1] There are also scavenger resins designed to bind excess amines or other nucleophiles.[6][7]

Q4: I am struggling to get my sulfonamide to crystallize, or I am getting a very low yield. What can I do?

A4: Sulfonamides are typically crystalline compounds due to the rigid nature of the functional group.[8] However, crystallization can sometimes be challenging.

Troubleshooting Low Yield:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[9]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can help maximize precipitation.[9]

  • Prevent Premature Crystallization: If crystals form during hot filtration, try reheating the solution and using a pre-warmed funnel.[9]

Inducing Crystallization:

  • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod.[9]

  • Seeding: Introduce a seed crystal from a previous successful crystallization.[9]

Alternative Crystallization Technique:

  • Solvent/Anti-solvent System: Dissolve your sulfonamide in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes cloudy. This controlled decrease in solubility can promote the growth of high-quality crystals.[9]

Q5: I am observing different crystal forms (polymorphs) of my sulfonamide between batches. How can I control this?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for sulfonamides.[9] Different polymorphs can have different physical properties, so control is important.

Strategies to Control Polymorphism:

  • Standardize Crystallization Conditions: Maintain strict control over solvent choice, cooling rate, temperature, and agitation.[9]

  • Seeding: Use a seed crystal of the desired polymorph to guide the crystallization process.[9]

  • Solvent Selection: The choice of solvent can influence which polymorph is formed. Experiment with solvents of varying polarities.[9]

  • Co-crystallization: Consider forming co-crystals with a suitable co-former to create a new crystalline solid with a defined structure.[9][10]

Quantitative Data Summary

The following tables summarize recovery data for sulfonamides using solid-phase extraction techniques, which can be valuable alternatives to traditional liquid-liquid extraction.

Table 1: Recovery of Sulfonamides using Matrix Solid-Phase Dispersion (MSPD)

SulfonamideAverage Recovery (%)
Sulfadiazine94.8[11]
Sulfamerazine90.0[11]
Sulfamethazine96.8[11]

Data obtained using diatomaceous earth as the dispersion adsorbent and acetone as the elution solvent.[11]

Table 2: Recovery of Sulfonamides using Automated Solid-Phase Extraction (SPE) Coupled with UPLC-MS/MS

Number of SulfonamidesRecovery Range (%)
1779 - 118[3]

Experimental Protocols & Workflows

Protocol 1: Quenching and Removal of Excess Sulfonyl Chloride

This protocol describes a standard aqueous workup procedure to remove unreacted sulfonyl chloride and other water-soluble impurities.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to quench the excess sulfonyl chloride.[1] Alternatively, a water-soluble amine like aqueous ammonia can be used.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel to partition the components between the organic and aqueous layers.

  • Wash the Organic Layer: Sequentially wash the separated organic layer with:

    • Water[1]

    • A dilute acid (e.g., 1 M HCl) if a basic amine was used for quenching.[1]

    • A dilute base (e.g., saturated NaHCO₃) to remove any sulfonic acid.[1]

    • Brine (saturated aqueous NaCl) to help remove dissolved water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[12]

Workflow for Quenching and Removal of Excess Sulfonyl Chloride A Reaction Completion B Cool to 0 °C A->B C Quench with Aqueous Base (e.g., NaHCO₃) B->C D Transfer to Separatory Funnel C->D E Add Organic Solvent & Water D->E F Sequential Washes: - Water - Dilute Acid (if needed) - Dilute Base - Brine E->F G Dry Organic Layer (e.g., MgSO₄) F->G H Filter and Concentrate G->H I Crude Sulfonamide H->I

Caption: Workflow for quenching and removing excess sulfonyl chloride.

Protocol 2: Purification using a Scavenger Resin

This protocol provides a non-aqueous method for removing excess sulfonyl chloride.

  • Resin Addition: Once the reaction is deemed complete by TLC or another monitoring method, add a silica-bound amine scavenger resin (Si-NH₂) to the reaction mixture.[1][5]

  • Stirring: Stir the mixture at room temperature for a few hours to allow the resin to react completely with the excess sulfonyl chloride. The reaction progress can be monitored by TLC.

  • Filtration: Filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Workflow for Scavenger Resin Purification A Reaction Completion B Add Si-NH₂ Scavenger Resin A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Filter to Remove Resin D->E F Wash Resin with Solvent E->F G Combine Filtrate and Washings F->G H Concentrate Solvent G->H I Crude Sulfonamide H->I

Caption: Workflow for purification using a scavenger resin.

Protocol 3: Solvent/Anti-Solvent Crystallization

This protocol is an effective method for crystallizing sulfonamides that are difficult to crystallize by traditional cooling methods.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.[9]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise while constantly swirling the solution.[9]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the slow formation and growth of crystals.[9]

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.

Solvent/Anti-Solvent Crystallization Workflow A Dissolve Crude Sulfonamide in Minimum 'Good' Solvent B Slowly Add 'Anti-Solvent' Dropwise with Swirling A->B C Continue Addition until Persistent Turbidity B->C D Induce Crystallization (Scratch/Seed if needed) C->D E Allow Crystals to Grow Undisturbed D->E F Collect Crystals by Filtration E->F G Wash with Anti-Solvent F->G H Dry Crystals G->H I Pure Crystalline Sulfonamide H->I

Caption: Workflow for solvent/anti-solvent crystallization.

References

How to avoid racemization during aziridine synthesis and reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during aziridine synthesis and subsequent reactions.

Troubleshooting Guide: Avoiding Racemization and Low Stereoselectivity

This guide addresses common issues encountered during stereoselective aziridine synthesis and reactions, offering potential causes and actionable solutions.

Issue 1: Low Enantioselectivity in Asymmetric Aziridination of Alkenes

Question: I am performing a catalytic asymmetric aziridination of an alkene (e.g., styrene) and observing low enantiomeric excess (ee). What are the possible causes and how can I improve the stereoselectivity?

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The choice of metal catalyst and chiral ligand is crucial for achieving high enantioselectivity. The effectiveness of a catalyst system can be highly substrate-dependent.

    • Solution: Screen a variety of chiral ligands. For copper-catalyzed reactions, common choices include bis(oxazoline) (BOX) and salen-type ligands. For rhodium-catalyzed reactions, chiral dirhodium(II) tetracarboxylates and planar chiral indenyl catalysts have shown great success. It is essential to match the electronic properties of the ligand and substrate.[1][2][3]

  • Incorrect Catalyst Loading or Purity: Too high or too low a catalyst loading can negatively impact selectivity. Impurities in the catalyst can also lead to the formation of non-chiral or less selective catalytic species.

    • Solution: Optimize the catalyst loading, typically between 0.1 and 10 mol%. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).[2]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

    • Solution: Screen a range of solvents. For example, in some silver-catalyzed aziridinations, CH₂Cl₂ was found to be optimal, whereas acetonitrile is often preferred for copper-catalyzed systems.[4][5] Less polar solvents may sometimes be beneficial.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Higher temperatures can lead to decreased selectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.

    • Solution: Lower the reaction temperature. Many asymmetric aziridinations are performed at or below room temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.[5][6]

  • Nitrene Source: The nature of the nitrene precursor can influence the reaction's outcome.

    • Solution: Experiment with different nitrene sources. For instance, in some copper-catalyzed systems, [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) provides higher ee than its tosyl analogue (PhI=NTs).[1][4]

Issue 2: Racemization during Aziridine Ring-Opening Reactions

Question: I have a chiral, enantiopure aziridine, but after performing a ring-opening reaction, the product has a significantly lower ee. What is causing this racemization and how can I prevent it?

Possible Causes & Solutions:

  • Lewis Acid-Promoted Racemization: Lewis acids, often used to activate the aziridine ring, can promote racemization. Coordination of the Lewis acid to the nitrogen atom can weaken the C-N bonds, allowing for partial or complete cleavage to form a carbocation-like intermediate. This planar intermediate can then be attacked from either face by the nucleophile, leading to a racemic or enantioenriched-but-partially-racemized product. This represents a shift from a stereospecific SN2 mechanism to a non-stereospecific SN1-type pathway.[7][8][9]

    • Solution 1: Choose a Milder Lewis Acid: Screen a variety of Lewis acids. Sometimes a weaker Lewis acid is sufficient to promote the desired reaction without causing significant racemization. For example, Sc(OTf)₃ has been used effectively in stereospecific cyclizations involving aziridine ring-opening.[10]

    • Solution 2: Control Stoichiometry and Temperature: Use the minimum effective amount of Lewis acid and perform the reaction at the lowest possible temperature to disfavor the formation of the carbocation intermediate.

    • Solution 3: Avoid Lewis Acids: If possible, use reaction conditions that do not require a Lewis acid. For example, highly nucleophilic reagents like organocuprates can often open activated aziridines without the need for a Lewis acid activator, proceeding via a clean SN2 mechanism with inversion of stereochemistry.[11]

  • Racemization of the Starting Aziridine: Under certain conditions, the starting aziridine itself can racemize before the ring-opening reaction occurs. This can happen if the reaction conditions (e.g., presence of an acid) facilitate a reversible C-N bond cleavage.[7]

    • Solution: Add the nucleophile to the reaction mixture before or concurrently with the Lewis acid. This ensures that the ring-opening reaction is faster than the rate of racemization of the starting material.

  • Inappropriate N-Protecting/Activating Group: The electron-withdrawing strength of the substituent on the aziridine nitrogen influences the stability of a potential carbocationic intermediate and the lability of the C-N bonds.

    • Solution: Select an N-activating group that is sufficient for the ring-opening reaction but does not overly stabilize a carbocationic intermediate. Sulfonyl groups (e.g., Ts, Ns) are common, but others like the pymisyl group have been developed for specific applications.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between stereospecific and stereoselective reactions in the context of aziridine chemistry?

A1:

  • A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. A given stereoisomer of the reactant will yield a specific stereoisomer of the product. For example, a stereospecific ring-opening of a cis-aziridine via an SN2 mechanism will give a single diastereomer of the product.[10][12]

  • A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomers, but one is formed preferentially. Asymmetric aziridination of a prochiral alkene is a prime example, where a chiral catalyst influences the reaction to favor the formation of one enantiomer over the other.[13]

Q2: How does the choice of nucleophile affect the regio- and stereoselectivity of aziridine ring-opening?

A2: The nucleophile plays a critical role. "Soft" nucleophiles, such as organocuprates, halides, and thiolates, typically favor an SN2-type attack.[11] This attack generally occurs at the less sterically hindered carbon atom of the aziridine ring, leading to a predictable regiochemical outcome and inversion of stereochemistry at the center of attack. "Hard" nucleophiles, or reactions carried out under strongly acidic conditions that favor an SN1-like mechanism, may attack at the carbon atom that can best stabilize a positive charge (e.g., a benzylic carbon), and stereoselectivity can be lost.[12][14]

Q3: Can I predict whether a ring-opening reaction will proceed with inversion or retention of stereochemistry?

A3: Generally, yes. The stereochemical outcome is dictated by the reaction mechanism:

  • Inversion: This is the hallmark of an SN2 mechanism . The nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to an inversion of the stereocenter. This is common for reactions with non-activated or moderately activated aziridines with good nucleophiles.[12]

  • Retention or Racemization: These outcomes are possible with an SN1 mechanism , which proceeds through a planar carbocation intermediate. While full racemization is common, sometimes retention can be observed if the departing nitrogen atom shields one face of the carbocation. Double inversion (overall retention) can also occur in more complex, multi-step pathways, such as tandem aziridination/ring-opening reactions.[15]

Q4: How do I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my aziridine product?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. The relative areas of the two peaks can be used to calculate the ee. For diastereomers, standard achiral chromatography (HPLC or GC) or Nuclear Magnetic Resonance (NMR) spectroscopy (by integrating distinct signals for each diastereomer) can often be used to determine the dr.[16][17][18][19]

Data Presentation: Stereoselectivity in Asymmetric Aziridination

The following tables summarize quantitative data on the effect of different catalysts, ligands, and substrates on the stereochemical outcome of aziridination reactions.

Table 1: Copper-Catalyzed Asymmetric Aziridination of Styrene

EntryLigandNitrene SourceSolventTemp (°C)Yield (%)ee (%)Reference
1Bis(oxazoline) A PhI=NTsBenzeneRT6394[1]
2Bis(oxazoline) B PhI=NTsCH₃CNRT9188[1]
3Jacobsen's LigandPhI=NTs--7966[1]
4CuHY Zeolite/Bis(oxazoline)PhI=NNsCH₃CN257795[1][4]
5[Co(D₂-Por*)]Fluoroaryl AzideToluene259598[20]

Table 2: Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Alkenes

EntrySubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%) / erReference
11-NonenePlanar Chiral Rh(III) IndenylHFIPRT7795:5 er[3][21]
2Allyl CyclohexanePlanar Chiral Rh(III) IndenylHFIPRT7296:4 er[22]
3Benzyl-protected 5-hexen-1-olPlanar Chiral Rh(III) IndenylHFIPRT6195:5 er[23]
4Tetrasubstituted AlkeneRh₂(S-TCPTTL)₄CH₂Cl₂409599[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Aziridination of Styrene

This protocol is a representative example for the synthesis of N-tosyl-2-phenylaziridine using a copper(I)-bis(oxazoline) catalyst.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.01 mmol, 1 mol%) and the chiral bis(oxazoline) ligand (0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reactant Addition: Add styrene (1.2 mmol, 1.2 equiv) to the catalyst solution.

  • Initiation: In a separate flask, dissolve the nitrene source, [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.0 mmol, 1.0 equiv), in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane and filter through a short plug of silica gel to remove the catalyst.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aziridine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.[1][4][24]

Protocol 2: General Procedure for Stereospecific Ring-Opening of an N-Tosyl Aziridine with an Organocuprate

This protocol describes the SN2 ring-opening of a chiral 2-substituted-N-tosylaziridine.

  • Organocuprate Formation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI) (1.2 mmol, 1.2 equiv). Cool the flask to -78 °C (dry ice/acetone bath). Add a solution of the organolithium or Grignard reagent (e.g., n-BuLi) (2.4 mmol, 2.4 equiv) dropwise and stir the mixture for 30-60 minutes at this temperature to form the Gilman cuprate.

  • Substrate Addition: Dissolve the enantiopure N-tosylaziridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the freshly prepared organocuprate suspension at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C and gradually warm to 0 °C or room temperature over several hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ring-opened product.

  • Analysis: Confirm the stereochemistry by appropriate analytical methods (e.g., NMR, polarimetry) and verify the enantiomeric purity by chiral HPLC to ensure no racemization occurred.[11]

Visualizations

RacemizationPathways cluster_synthesis Aziridine Synthesis cluster_reaction Aziridine Ring-Opening Alkene Prochiral Alkene Az_R (R)-Aziridine Alkene->Az_R Path A (Low Energy TS) Favored Az_S (S)-Aziridine Alkene->Az_S Path B (High Energy TS) Unfavored ChiralCat Chiral Catalyst (e.g., Cu-BOX) ChiralCat->Alkene StartAz Enantiopure (S)-Aziridine Prod_SN2 Inversion Product (R)-Product StartAz->Prod_SN2 SN2 Pathway (Stereospecific) Carbocation Planar Carbocation Intermediate StartAz->Carbocation SN1 Pathway (Loss of Stereochemistry) Nuc Nucleophile Nuc->StartAz LA Lewis Acid LA->StartAz Prod_SN1_R (R)-Product Carbocation->Prod_SN1_R Prod_SN1_S (S)-Product Carbocation->Prod_SN1_S Racemic Racemic Mixture Prod_SN1_R->Racemic Prod_SN1_S->Racemic

Caption: Stereochemical pathways in aziridine synthesis and reaction.

Troubleshooting_Low_EE Start Problem: Low Enantioselectivity (ee) in Aziridination Q1 Is the Catalyst/Ligand System Optimal for the Substrate? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Are the Reaction Conditions Optimized? A1_Yes->Q2 Sol1 Action: Screen different chiral ligands and metal sources. A1_No->Sol1 Sol1->Q2 Re-evaluate A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Is the Nitrene Source Appropriate? A2_Yes->Q3 Sol2 Action: Optimize temperature (lower), solvent, and catalyst loading. A2_No->Sol2 Sol2->Q3 Re-evaluate A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   End High Enantioselectivity Achieved A3_Yes->End Sol3 Action: Test alternative nitrene precursors (e.g., Ns vs Ts). A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for low enantioselectivity.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions. This guide provides a comparative overview of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide and several leading classes of chiral auxiliaries, offering a benchmark for performance based on available experimental data.

Therefore, to provide a useful and objective comparison for researchers, this guide will focus on the performance of well-established and extensively documented chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine. The performance of these auxiliaries in key asymmetric transformations will be presented, supported by quantitative data and detailed experimental protocols, to serve as a benchmark for the evaluation of any new chiral auxiliary.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated profound success. The diastereoselectivity and yield of these reactions are critical metrics for evaluating the performance of a chiral auxiliary.

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation [7][8][9]

AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinonePropionylBenzyl bromide>99:190-95
(S)-4-isopropyl-2-oxazolidinonePropionylEthyl iodide99:185
(R)-4-phenyl-2-oxazolidinoneAcetylAllyl iodide98:288

Table 2: Performance of Oppolzer's Sultam in Asymmetric Alkylation [10][11]

N-Acyl GroupElectrophileDiastereomeric Excess (d.e.)Yield (%)
PropionylMethyl iodide>98%92
AcetylBenzyl bromide>98%95
ButyrylEthyl iodide>98%89

Table 3: Performance of Myers' Pseudoephedrine Auxiliary in Asymmetric Alkylation [12][13][14][15][16][17]

Substrate (N-Acyl Pseudoephedrine)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
PropionamideBenzyl bromide>99:190
PhenylacetamideMethyl iodide>99:192
HexanoamideIsopropyl iodide97:385

Mechanism of Stereocontrol and Experimental Workflow

The high degree of stereoselectivity achieved with these auxiliaries is attributed to the formation of a rigid, chelated enolate intermediate. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.

cluster_workflow General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary Prochiral Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral->Attachment ChiralSubstrate Chiral Auxiliary- Substrate Adduct Attachment->ChiralSubstrate Reaction Diastereoselective Reaction ChiralSubstrate->Reaction Diastereomers Diastereomeric Products Reaction->Diastereomers Cleavage Cleavage of Chiral Auxiliary Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

General workflow for chiral auxiliary-mediated synthesis.

The following diagram illustrates the generally accepted transition state model for the alkylation of an N-acyl Evans' oxazolidinone, which rationalizes the observed high diastereoselectivity.

Simplified transition state for stereocontrol.

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is a representative procedure and may require optimization for specific substrates and electrophiles.

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and concentrate to yield the N-acyl oxazolidinone, which is often purified by chromatography or crystallization.

  • Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise and stir for 30-60 minutes to form the enolate. Add the alkyl halide electrophile (1.2-1.5 equiv.) and continue stirring at -78 °C or allow to slowly warm to a higher temperature, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to afford the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and recover the auxiliary. For example, hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture yields the carboxylic acid.

General Procedure for Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary[12]
  • Amide Formation: The pseudoephedrine auxiliary is acylated with a suitable carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding amide. This reaction is typically high-yielding.

  • Enolate Formation and Alkylation: A solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (6.0 equiv.) in anhydrous THF is cooled to -78 °C. A freshly prepared solution of LDA (2.0 equiv.) is added slowly. The mixture is stirred and allowed to warm to 0 °C to ensure complete enolate formation. The solution is then cooled to the desired reaction temperature (typically 0 °C or -78 °C), and the alkyl halide (1.5-4.0 equiv.) is added.[12] The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting diastereomeric products can often be separated by chromatography or crystallization.

  • Auxiliary Cleavage: The auxiliary can be removed by acidic or basic hydrolysis to provide the enantiomerically enriched carboxylic acid. Reductive cleavage can also be employed to yield the corresponding chiral alcohol or aldehyde.

Conclusion

While this compound is a commercially available chiral molecule with a reactive aziridine ring, its role as a chiral auxiliary in asymmetric synthesis is not documented in the reviewed literature. For researchers seeking reliable and high-performing methods for asymmetric synthesis, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine remain the gold standards. These auxiliaries offer excellent stereocontrol in a variety of transformations, are well-characterized, and have extensive literature support, including detailed experimental protocols. The data and methodologies presented in this guide serve as a robust benchmark for the evaluation and development of new chiral auxiliaries. Future research may yet uncover the potential of N-sulfonylaziridines as effective chiral auxiliaries, but for now, established methods provide a proven path to enantiomerically pure products.

References

A Comparative Guide to (S)- and (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Aziridines in Catalysis

Chiral aziridines, particularly N-sulfonylaziridines, are valuable building blocks in organic synthesis. The strained three-membered ring makes them susceptible to stereospecific ring-opening reactions, providing access to a variety of enantiomerically enriched nitrogen-containing compounds. Furthermore, the chirality inherent in these molecules allows for their use as chiral ligands or catalysts to control the stereochemical outcome of chemical reactions.

The subject of this guide, 2-Benzyl-N,N-dimethylaziridine-1-sulfonamide, exists as two enantiomers: (S) and (R). While both possess identical physical and chemical properties in an achiral environment, their behavior in asymmetric catalysis is expected to be enantiocomplementary. This means that under the same reaction conditions, the (S)-enantiomer will preferentially generate one enantiomer of the product, while the (R)-enantiomer will favor the formation of the opposite enantiomer. One source suggests that the (S)-isomer may demonstrate higher selectivity in chiral ligand applications due to its spatial arrangement, while the (R)-isomer might exhibit divergent reactivity in asymmetric catalysis or metabolic pathways[1].

Synthesis of Enantiopure 2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

The synthesis of the enantiomerically pure (S)- and (R)-forms of 2-Benzyl-N,N-dimethylaziridine-1-sulfonamide can be achieved starting from the corresponding enantiopure 2-benzylaziridine. A detailed protocol for the synthesis of the (R)-enantiomer is provided below[2]. The synthesis of the (S)-enantiomer would follow an identical procedure, starting with (S)-2-benzylaziridine.

Experimental Protocol: Synthesis of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide[2]

Materials:

  • (R)-2-benzylaziridine

  • N,N-dimethylsulfamoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • N,N-diisopropylethylamine (DIPEA)

  • 0.5M Citric acid solution

  • 1.0 M Sodium bicarbonate solution

  • tert-Butyl methyl ether (MTBE)

  • Heptane

Procedure:

  • A solution of (R)-2-benzylaziridine (1.14 mol) and N,N-dimethylsulfamoyl chloride (1.20 mol) in dichloromethane (762 mL) is cooled to -10 °C.

  • N,N-diisopropylethylamine (1.14 mol) is added to the cooled solution.

  • The resulting yellow solution is stirred at -10 °C for a minimum of 16 hours.

  • A 0.5M solution of citric acid (300 mL) is added, and the phases are separated.

  • The organic phase is washed with 1.0 M sodium bicarbonate solution (300 mL).

  • The solvent of the organic phase is exchanged to tert-butyl methyl ether (760 mL).

  • The solution is cooled to 0 °C, and heptane (1.5 L) is added dropwise over 2 hours.

  • The mixture is aged for an additional 2 hours at 0 °C, then cooled to -10 °C to allow the product to precipitate.

  • The white, crystalline solid is collected by filtration.

Expected Yield: ~76%

Synthesis of (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product R_Aziridine (R)-2-benzylaziridine Reaction_Step Reaction in CH₂Cl₂ at -10°C for 16h R_Aziridine->Reaction_Step Sulfamoyl_Chloride N,N-dimethylsulfamoyl chloride Sulfamoyl_Chloride->Reaction_Step DIPEA DIPEA DIPEA->Reaction_Step Quenching Citric Acid Wash Reaction_Step->Quenching 1. Wash NaHCO₃ Wash Quenching->Wash 2. Solvent_Exchange Solvent Exchange to MTBE Wash->Solvent_Exchange 3. Crystallization Crystallization with Heptane Solvent_Exchange->Crystallization 4. Final_Product (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide Crystallization->Final_Product 5.

Caption: Synthetic workflow for (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide.

Comparative Catalytic Performance: A Theoretical Framework

In the absence of direct experimental comparisons, we can predict the behavior of the (S)- and (R)-enantiomers based on the fundamental principles of asymmetric catalysis. When used as a chiral catalyst or ligand, each enantiomer creates a unique chiral environment that influences the approach of reactants to form the transition state. This results in a diastereomeric relationship between the transition states leading to the two possible product enantiomers, one of which is energetically favored.

The (S)- and (R)-enantiomers of 2-Benzyl-N,N-dimethylaziridine-1-sulfonamide are expected to exhibit enantiocomplementary behavior. This means that the (S)-catalyst will produce one enantiomer of the product in excess, while the (R)-catalyst will produce the opposite enantiomer in excess.

Principle of Enantiocomplementary Catalysis cluster_S With (S)-Catalyst cluster_R With (R)-Catalyst Prochiral_Substrate Prochiral Substrate S_Transition Transition State S Prochiral_Substrate->S_Transition R_Transition Transition State R Prochiral_Substrate->R_Transition S_Catalyst (S)-Catalyst S_Catalyst->S_Transition S_Product (S)-Product S_Transition->S_Product R_Catalyst (R)-Catalyst R_Catalyst->R_Transition R_Product (R)-Product R_Transition->R_Product

Caption: Logical relationship between catalyst and product stereochemistry.

Hypothetical Application: Asymmetric Aldol Reaction

To illustrate the potential comparative performance, let us consider a hypothetical asymmetric aldol reaction where the enantiomers of 2-Benzyl-N,N-dimethylaziridine-1-sulfonamide act as chiral ligands for a metal catalyst. The following table presents hypothetical data for such a reaction.

Table 1: Hypothetical Performance Data for the Asymmetric Aldol Reaction of an Aldehyde with a Ketone

EntryChiral LigandYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Product Configuration
1(S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide8595:592(2R, 3S)
2(R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide8394:691(2S, 3R)

Note: The data in this table is hypothetical and serves to illustrate the expected enantiocomplementary behavior of the (S)- and (R)-enantiomers.

Experimental Protocol for a Representative Asymmetric Aldol Reaction

Materials:

  • Metal salt (e.g., Cu(OTf)₂)

  • Chiral ligand ((S)- or (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Aldehyde

  • Ketone

  • Tertiary amine base (e.g., Triethylamine)

  • Quenching solution (e.g., saturated NH₄Cl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the metal salt (0.1 mmol) and the chiral ligand (0.11 mmol) are dissolved in the anhydrous solvent (5 mL).

  • The mixture is stirred at room temperature for 1 hour to allow for complex formation.

  • The solution is cooled to the desired reaction temperature (e.g., -78 °C).

  • The ketone (1.2 mmol) and the tertiary amine base (1.5 mmol) are added sequentially.

  • The aldehyde (1.0 mmol) is then added dropwise over 10 minutes.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC.

  • The reaction is quenched by the addition of the quenching solution.

  • The mixture is warmed to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with the solvent.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by standard analytical techniques (NMR, HPLC).

General Experimental Workflow for a Catalytic Asymmetric Reaction Start Start Complex_Formation Catalyst-Ligand Complex Formation Start->Complex_Formation Cooling Cooling to Reaction Temperature Complex_Formation->Cooling Addition Addition of Reactants Cooling->Addition Reaction Stirring and Monitoring Addition->Reaction Quenching Quenching the Reaction Reaction->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Yield, dr, ee) Purification->Analysis End End Analysis->End

Caption: General workflow for a catalytic asymmetric reaction.

Conclusion

While direct experimental data comparing the catalytic efficacy of (S)- and (R)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide is currently lacking in the scientific literature, the principles of asymmetric catalysis strongly suggest they will function as an enantiocomplementary pair. The choice between the (S)- and (R)-enantiomer would therefore be dictated by the desired stereochemistry of the final product. The provided synthetic protocols offer a clear path to accessing these chiral molecules. Further research is warranted to experimentally validate and quantify their comparative performance in various asymmetric transformations, which would be a valuable contribution to the field of catalysis.

References

Analytical methods for determining enantiomeric excess of aziridine products.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methods for determining the enantiomeric excess (ee) of aziridine products is presented for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the most common techniques, supported by experimental data and protocols, to aid in method selection and application.

Comparison of Analytical Methods

The determination of enantiomeric excess is critical in asymmetric synthesis and pharmaceutical development. For aziridine products, several robust analytical methods are available. The primary techniques include chromatographic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Chromatographic techniques are the most widely used, offering direct separation of enantiomers on a chiral stationary phase (CSP).[1] HPLC is particularly versatile, with a wide range of available CSPs, and generally provides better separations for most aziridine compounds compared to GC.[2] SFC is a newer technique that offers advantages in speed and reduced organic solvent consumption, making it a "greener" alternative to HPLC.[]

Spectroscopic methods provide an alternative approach that does not require physical separation of the enantiomers. NMR spectroscopy, in the presence of a chiral solvating agent (CSA), induces a chemical shift difference between the enantiomers, allowing for quantification by integrating the distinct signals.[4][5] Circular Dichroism spectroscopy measures the differential absorption of circularly polarized light by enantiomers and can be an extremely rapid method for ee determination, especially for high-throughput screening.[6][7]

The choice of method depends on the specific properties of the aziridine product, the required accuracy, sample throughput, and available instrumentation.

Data Presentation: Quantitative Comparison
MethodPrincipleTypical Analysis TimeTypical Resolution (α)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[1]10 - 60 min1.1 - 2.0+[2]High versatility, wide range of CSPs, high resolution.[1][8]Can require extensive method development, higher solvent consumption.[1]
Chiral GC Separation of volatile enantiomers on a CSP.[9]10 - 60 min[2]1.05 - 1.2+[2]Excellent for volatile and thermally stable aziridines, high efficiency.[10]Requires analyte volatility, potential for thermal degradation, derivatization may be needed.[2]
Chiral SFC Separation using a supercritical fluid mobile phase and a CSP.[11]2 - 15 min[12]1.5 - 4.0+[11]Fast analysis, reduced organic solvent use, suitable for preparative scale.[]Requires specialized equipment, less suitable for highly polar compounds.
NMR Spectroscopy Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[4]5 - 20 minN/A (based on Δδ)No physical separation needed, provides structural information, non-destructive.[13]Lower sensitivity, requires a suitable CSA, potential for signal overlap.[4]
Circular Dichroism Differential absorption of circularly polarized light.[14]< 2 min per sample[15]N/AExtremely fast (HTS), low sample consumption.[6]Requires a chromophore near the stereocenter, may need a sensor molecule, less accurate than chromatography.[7]

Mandatory Visualization

Experimental Workflow Diagram

A generalized workflow for determining the enantiomeric excess of an aziridine product.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Aziridine Product Sample prep Dissolve in Appropriate Solvent (e.g., Heptane/IPA, CDCl3) start->prep deriv Derivatization (Optional) (e.g., for GC analysis) prep->deriv method_select Method Selection prep->method_select deriv->method_select chrom Chromatographic Separation (HPLC, GC, SFC) method_select->chrom spec Spectroscopic Analysis (NMR with CSA, CD) method_select->spec acquire Data Acquisition (Chromatogram / Spectrum) chrom->acquire spec->acquire integrate Peak Integration / Signal Analysis acquire->integrate calculate Calculate Enantiomeric Excess %ee = [|Area1 - Area2| / (Area1 + Area2)] x 100 integrate->calculate end_node Final ee Value calculate->end_node

Caption: General workflow for determining the enantiomeric excess of aziridine products.

Principle of NMR with Chiral Solvating Agents

This diagram illustrates how a chiral solvating agent (CSA) interacts with a racemic mixture of aziridines to produce distinct signals in an NMR spectrum.

G cluster_csa Addition of CSA cluster_nmr Resulting NMR Spectrum R_aziridine R csa CSA S_aziridine S complex_R R-Aziridine : CSA complex_S S-Aziridine : CSA spectrum

Caption: Principle of ee determination by NMR using a Chiral Solvating Agent (CSA).

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of an aziridine product using a chiral stationary phase.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column is often a good starting point (e.g., Chiralpak® ID, Chiralcel® OD-H).[2] Column dimensions of 250 x 4.6 mm with 5 µm particles are common.[2]

  • Mobile Phase: A typical starting condition for normal phase mode is a mixture of n-Hexane or Heptane and an alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Heptane:IPA).[16] For basic aziridines, a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aziridine product has strong absorbance (e.g., 220 nm or 254 nm).

  • Procedure:

    • Prepare a stock solution of the racemic aziridine sample at approximately 1 mg/mL in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the sample solution.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • Optimize the separation by adjusting the percentage of the alcohol modifier. Reducing the modifier percentage generally increases retention time and resolution.[1]

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of a volatile aziridine product.

Methodology:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column (e.g., Chiraldex® B-PM, Supelco® β-DEX™).[2][17]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injection: Split injection (e.g., 50:1 split ratio) at an inlet temperature of 250 °C.

  • Oven Program: Start with an isothermal period (e.g., 100 °C for 10 min) followed by a temperature ramp (e.g., 5 °C/min) to an appropriate final temperature (e.g., 200 °C).[2]

  • Detector: FID at 250 °C.

  • Procedure:

    • Prepare a dilute solution of the aziridine sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • If the aziridine is not sufficiently volatile or shows poor peak shape, derivatization (e.g., acylation) may be necessary.[10]

    • Inject 1 µL of the sample.

    • Run the temperature program and record the chromatogram.

    • Optimize the separation by adjusting the temperature program (lower initial temperature or slower ramp rate can improve resolution).

    • Calculate the enantiomeric excess from the integrated peak areas.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess of an aziridine product without chromatographic separation.

Methodology:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: Deuterated solvent (e.g., CDCl₃), chiral solvating agent (CSA). The choice of CSA is crucial and depends on the aziridine structure; examples include substituted tartaric acid derivatives or chiral macrocycles.[4][13]

  • Procedure:

    • Dissolve a precise amount of the aziridine sample (e.g., 5-10 mg) in ~0.6 mL of deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add the CSA to the NMR tube. A 1:1 molar ratio of CSA to analyte is a good starting point, but optimization of the ratio may be required to achieve maximum separation of the signals (Δδ).[4]

    • Acquire another ¹H NMR spectrum after the addition of the CSA.

    • Identify a proton signal (or signals) of the aziridine that splits into two distinct peaks in the presence of the CSA. Protons close to the stereocenter are most likely to show separation.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess from the ratio of the integrals. The accuracy of this method depends on achieving baseline resolution of the two signals.[13]

References

A Comparative Guide to the Validation of Product Structure after Ring-Opening of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of chiral 1,2-diamines through the ring-opening of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide against alternative synthetic routes. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in evaluating and selecting the most suitable method for their drug development and synthetic chemistry needs.

Introduction

Chiral 1,2-diamines are critical building blocks in the synthesis of numerous pharmaceuticals and chiral ligands.[1] One effective method for their preparation is the nucleophilic ring-opening of activated aziridines. This compound is a reactive chiral aziridine, activated by an electron-withdrawing sulfonamide group, which facilitates ring-opening reactions to form complex polyamine structures.[2] This guide focuses on the validation of the product structure resulting from the ring-opening of this specific aziridine and compares this synthetic approach with other established methods. The ring-opening reaction is expected to proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the point of nucleophilic attack.

Ring-Opening of this compound: A Representative Protocol

While a specific literature report detailing the ring-opening of this compound with sodium azide was not identified, the following protocol is based on established procedures for similar N-sulfonylaziridines.

Experimental Protocol: Ring-Opening with Sodium Azide
  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF (5 mL) is added sodium azide (1.5 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-N-(2-azido-1-phenylethyl)-N,N-dimethylsulfonamide.

Product Structure Validation

The structure of the resulting product, (R)-N-(2-azido-1-phenylethyl)-N,N-dimethylsulfonamide, is confirmed through standard spectroscopic techniques.

Analysis Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the methine proton adjacent to the phenyl group and nitrogen, the diastereotopic methylene protons adjacent to the azide, and the singlet for the N,N-dimethyl group.
¹³C NMR Resonances for the aromatic carbons, the methine carbon, the methylene carbon bearing the azide, and the carbons of the N,N-dimethyl group.
HRMS (ESI) Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.
FT-IR Characteristic absorption band for the azide functional group (around 2100 cm⁻¹).

Comparison of Synthetic Routes to Chiral 1,2-Diamines

The ring-opening of the N-sulfonylaziridine provides a direct route to protected chiral 1,2-diamines. Below is a comparison with alternative methods for synthesizing similar structures.

Method Starting Materials Key Features Stereo-/Regio-control Potential Drawbacks
Aziridine Ring-Opening This compound, Nucleophile (e.g., NaN₃)Direct introduction of a nitrogen nucleophile.Highly stereospecific (inversion of configuration). Regioselectivity is generally high, with attack at the less hindered carbon.Requires synthesis of the chiral aziridine precursor.
Asymmetric Dihydroxylation of Styrene followed by Amination Styrene, Chiral Ligand (e.g., AD-mix), Aminating agentWell-established method for creating chiral diols.High enantioselectivity in the dihydroxylation step. Subsequent amination requires stereochemical control.Multi-step process. Conversion of diol to diamine can be challenging.
Catalytic Asymmetric Aminohalogenation of Styrene followed by Amination Styrene, Nitrogen source, Halogen source, Chiral catalystDirect formation of a C-N and a C-X bond across the double bond.Can achieve high enantioselectivity.Requires careful selection of catalyst and reaction conditions. May have regioselectivity issues.

Visualization of Workflows and Pathways

Reaction Pathway: Ring-Opening of the Aziridine

G Figure 1. Ring-Opening Reaction Pathway Start This compound Product (R)-N-(2-azido-1-phenylethyl)-N,N-dimethylsulfonamide Start->Product S_N2 Attack Nucleophile Nucleophile (e.g., Azide) Nucleophile->Product

Figure 1. Ring-Opening Reaction Pathway
Experimental Workflow for Product Validation

G Figure 2. Product Validation Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Ring-Opening Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR 1H & 13C NMR Purification->NMR MS HRMS Purification->MS IR FT-IR Purification->IR Structure_Validation Structure Confirmation NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation

Figure 2. Product Validation Workflow
Comparison of Synthetic Strategies

G Figure 3. Comparison of Synthetic Routes to Chiral 1,2-Diamines cluster_aziridine Aziridine Ring-Opening cluster_dihydroxylation Asymmetric Dihydroxylation cluster_aminohalogenation Asymmetric Aminohalogenation Target Chiral 1,2-Diamine Aziridine Chiral Aziridine RingOpening Nucleophilic Ring-Opening Aziridine->RingOpening RingOpening->Target Styrene1 Styrene Dihydroxylation Asymmetric Dihydroxylation Styrene1->Dihydroxylation Diol Chiral Diol Dihydroxylation->Diol Amination1 Amination Diol->Amination1 Amination1->Target Styrene2 Styrene Aminohalogenation Asymmetric Aminohalogenation Styrene2->Aminohalogenation AminoHalide Chiral Amino Halide Aminohalogenation->AminoHalide Amination2 Amination AminoHalide->Amination2 Amination2->Target

Figure 3. Comparison of Synthetic Routes

References

Activated vs. Non-Activated Aziridines: A Comparative Guide to Their Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between activated and non-activated aziridines is a critical juncture in synthetic strategy. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, detailed protocols, and visual workflows to inform this decision-making process.

Aziridines, three-membered nitrogen-containing heterocycles, are potent intermediates in organic synthesis due to their inherent ring strain. This reactivity, however, is highly dependent on the nature of the substituent on the nitrogen atom. Aziridines are broadly classified into two categories: activated and non-activated. Activated aziridines possess an electron-withdrawing group (EWG) on the nitrogen, such as a sulfonyl (e.g., tosyl) or acyl group. These EWGs enhance the electrophilicity of the ring carbons and further increase ring strain, making them highly susceptible to nucleophilic attack. In contrast, non-activated aziridines bear electron-donating groups (EDGs), such as alkyl, aryl, or simply a hydrogen atom. These aziridines are significantly less reactive and typically require activation by an electrophile, such as a Brønsted or Lewis acid, to facilitate ring-opening.

Comparative Reactivity and Performance

The fundamental difference in the electronic nature of the nitrogen substituent leads to stark contrasts in the reactivity and reaction conditions required for the ring-opening of activated and non-activated aziridines.

Activated Aziridines:

  • High Reactivity: The electron-withdrawing nature of the activating group makes the aziridine ring highly electrophilic, allowing for facile ring-opening with a wide array of nucleophiles, often without the need for a catalyst.

  • Mild Reaction Conditions: Reactions can typically be carried out under neutral or mildly basic conditions at or below room temperature.

  • Predictable Regioselectivity: Nucleophilic attack generally occurs at the less sterically hindered carbon of the aziridine ring, following a classic SN2-type mechanism.

Non-Activated Aziridines:

  • Lower Intrinsic Reactivity: The electron-donating substituent on the nitrogen reduces the electrophilicity of the ring carbons, rendering them stable and generally unreactive towards nucleophiles under neutral conditions.

  • Requirement for Activation: Ring-opening necessitates the use of an electrophile to protonate or coordinate to the nitrogen atom, forming a highly reactive aziridinium ion. This activation step often requires stoichiometric or catalytic amounts of a Brønsted or Lewis acid.

  • Variable Regioselectivity: The regiochemical outcome of the ring-opening of the intermediate aziridinium ion is more complex and depends on a subtle interplay of steric and electronic factors of the substituents, the nature of the nucleophile, and the activating agent. The mechanism can exhibit both SN1 and SN2 characteristics.

Data Presentation: Ring-Opening Reactions

The following tables summarize quantitative data from representative ring-opening reactions of activated and non-activated aziridines, highlighting the differences in reaction conditions, yields, and regioselectivity.

Table 1: Ring-Opening of Activated Aziridines (N-Tosyl)

EntryAziridine SubstrateNucleophileConditionsTime (h)Yield (%)Regioisomeric Ratio
12-Phenyl-N-tosylaziridineZnCl₂CH₂Cl₂, reflux192>99:1
22-Phenyl-N-tosylaziridineZnBr₂CH₂Cl₂, reflux195>99:1
32-Phenyl-N-tosylaziridineZnI₂CH₂Cl₂, reflux186>99:1
42-Butyl-N-tosylaziridineNaN₃PEG-400, rt0.7596Terminal attack
52-Phenyl-N-tosylaziridineNaN₃PEG-400, rt0.598Benzylic attack

Data for entries 1-3 sourced from a study on the regioselective opening of N-tosylaziridines with zinc halides.[1] Data for entries 4-5 sourced from a study on catalyst-free ring opening with sodium azide.[2]

Table 2: Alkylative Ring-Opening of Non-Activated Aziridines

EntryAziridine Substrate (R =)Activating AgentNucleophile (Equiv.)SolventYield (%)Regioisomeric Ratio (a:b)
1CH₂OBnEtOTfNaOAc (1.5)CH₃CN6288:12
2CH₂OTESEtOTfNaOAc (1.5)CH₃CN5587:13
3CH₂OTBSEtOTfNaOAc (1.5)CH₃CN6485:15
4CO₂EtEtOTfNaOAc (1.5)CH₃CN72100:0
5CH₂OBnAllyl Iodide/AgOTfNaOAc (1.1)CH₃CN7189:11

Data sourced from a study on alkylative aziridine ring-opening reactions.[3] Regioisomeric ratio refers to attack at the substituted (a) vs. unsubstituted (b) carbon.

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening of N-Tosylaziridines with Zinc Halides

A suspension of anhydrous zinc dihalide (2.0 equiv.) in anhydrous dichloromethane (DCM) is refluxed for five minutes. A solution of the N-tosylaziridine (1.0 equiv.) in anhydrous DCM is then added slowly with stirring under a nitrogen atmosphere. The resulting mixture is refluxed for the appropriate time until complete consumption of the starting material is observed by thin-layer chromatography (TLC). The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Alkylative Ring-Opening of Non-Activated Aziridines [3]

To a stirred solution of the non-activated aziridine (1.0 equiv.) in dry acetonitrile under a nitrogen atmosphere at 0 °C, the alkylating agent (e.g., ethyl trifluoromethanesulfonate, 1.1 equiv.) is added. After stirring for 5-10 minutes, the nucleophile (e.g., sodium acetate, 1.5 equiv.) is added to the solution at the same temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography.

Mandatory Visualization

activated_vs_nonactivated cluster_activated Activated Aziridine Pathway cluster_nonactivated Non-Activated Aziridine Pathway Act_Aziridine Activated Aziridine (N-EWG) Act_TransitionState SN2 Transition State Act_Aziridine->Act_TransitionState Act_Nucleophile Nucleophile (Nu⁻) Act_Nucleophile->Act_TransitionState Act_Product Ring-Opened Product Act_TransitionState->Act_Product Direct Attack NonAct_Aziridine Non-Activated Aziridine (N-EDG) Aziridinium Aziridinium Ion NonAct_Aziridine->Aziridinium Electrophile Electrophile (E⁺, e.g., Lewis Acid) Electrophile->Aziridinium Activation NonAct_Product Ring-Opened Product Aziridinium->NonAct_Product NonAct_Nucleophile Nucleophile (Nu⁻) NonAct_Nucleophile->NonAct_Product Attack on Aziridinium

Caption: Reaction pathways for activated vs. non-activated aziridines.

experimental_workflow cluster_activated Activated Aziridine Ring-Opening cluster_nonactivated Non-Activated Aziridine Ring-Opening A_Start Combine Activated Aziridine and Nucleophile A_Reaction Stir at rt or with gentle heating (Catalyst often not required) A_Start->A_Reaction A_Workup Aqueous Workup A_Reaction->A_Workup A_Purification Column Chromatography A_Workup->A_Purification A_Product Isolated Ring-Opened Product A_Purification->A_Product NA_Start Combine Non-Activated Aziridine and Lewis/Brønsted Acid NA_Activation Formation of Aziridinium Ion NA_Start->NA_Activation NA_Nucleophile Add Nucleophile NA_Activation->NA_Nucleophile NA_Reaction Stir at appropriate temperature NA_Nucleophile->NA_Reaction NA_Workup Aqueous Workup NA_Reaction->NA_Workup NA_Purification Column Chromatography NA_Workup->NA_Purification NA_Product Isolated Ring-Opened Product NA_Purification->NA_Product

Caption: General experimental workflows for ring-opening reactions.

References

A Comparative Guide to Alternative Reagents for Asymmetric Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing compounds profoundly influences their pharmacological activity. Asymmetric amination, the process of introducing an amino group into a prochiral molecule to create a chiral amine with a preference for one enantiomer, is a critical transformation. This guide provides an objective comparison of the leading alternative reagents for asymmetric amination, focusing on transition-metal catalysts, organocatalysts, and biocatalysts. The performance of these reagents is evaluated based on experimental data for yield and enantioselectivity, and detailed experimental protocols for key reactions are provided.

At a Glance: Performance Comparison of Asymmetric Amination Catalysts

The following tables summarize the performance of representative catalysts from each class in the asymmetric amination of ketones, a common benchmark reaction.

Table 1: Asymmetric Reductive Amination of Acetophenone

Catalyst SystemCatalyst Loading (mol%)Amine SourceReductantSolventTime (h)Temp (°C)Yield (%)ee (%)Ref.
Transition-Metal: [Ir(COD)Cl]₂ / Ligand2.5BenzylamineH₂ (50 bar)Toluene20809596[1]
Organocatalyst: Chiral Phosphoric Acid5p-AnisidineHantzsch EsterToluene48509894[2]
Biocatalyst: Transaminase (ATA-117)Whole CellsIsopropylamineN/ABuffer/DMSO2430>99>99.5[3]

Table 2: Asymmetric Reductive Amination of Cyclohexanone

Catalyst SystemCatalyst Loading (mol%)Amine SourceReductantSolventTime (h)Temp (°C)Yield (%)ee (%)Ref.
Transition-Metal: Ru(OAc)₂(S-BINAP)0.67NH₄OAcH₂ (8 bar)THF179095>99[4]
Organocatalyst: Chiral Phosphoric Acid10Dibenzyl azodicarboxylateN/ADCM60RT9593[4]
Biocatalyst: Imine Reductase (IRED)1 mg/mLMethylamineNADPHBuffer2430>99>99[5][6]

In-Depth Analysis of Catalyst Classes

Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on iridium and ruthenium, are powerful tools for asymmetric reductive amination.[5][7] They often exhibit high catalytic activity, allowing for low catalyst loadings, and are compatible with a broad range of substrates, including challenging diaryl and sterically hindered ketones.[8][9][10] Hydrogen gas is typically used as the reductant, making the process atom-economical. However, these catalysts can be sensitive to air and moisture, requiring inert reaction conditions, and may necessitate high pressures and temperatures. The cost of the precious metals and chiral ligands can also be a consideration for large-scale synthesis.

Experimental Workflow: Transition-Metal Catalysis

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve chiral ligand and metal precursor (e.g., [Ir(COD)Cl]₂) in solvent under inert atmosphere. p2 Add ketone and amine substrates to the reaction vessel. p1->p2 r1 Pressurize the vessel with H₂ gas to the desired pressure (e.g., 50 bar). p2->r1 r2 Heat the reaction mixture to the specified temperature (e.g., 80°C) and stir for the required time. r1->r2 w1 Cool the reaction and vent the H₂ gas. r2->w1 w2 Concentrate the reaction mixture in vacuo. w1->w2 w3 Purify the crude product by column chromatography. w2->w3

A generalized workflow for transition-metal-catalyzed asymmetric reductive amination.

Catalytic Cycle: Iridium-Catalyzed Reductive Amination

G ketone Ketone + Amine imine Imine Intermediate ketone->imine - H₂O ir_imine [Ir]-Imine Complex imine->ir_imine ir_h2 [Ir]-H₂ ir_hydride [Ir]-Hydride ir_h2->ir_hydride - H₂ amine_product Chiral Amine ir_imine->amine_product ir_hydride->ir_imine Hydride Transfer catalyst [Ir]-Catalyst amine_product->catalyst Product Release catalyst->ir_h2 + H₂

A simplified catalytic cycle for iridium-catalyzed asymmetric reductive amination.
Organocatalysis

Chiral organocatalysts, such as chiral phosphoric acids (CPAs), have emerged as a powerful metal-free alternative for asymmetric amination.[11][12] These catalysts operate through hydrogen bonding and proton transfer, activating the imine intermediate towards nucleophilic attack by a hydride source, typically a Hantzsch ester.[13][14][15] Organocatalytic methods are generally less sensitive to air and moisture compared to many transition-metal systems and are performed under milder conditions. However, catalyst loadings can be higher, and the substrate scope may be more limited in some cases.

Experimental Workflow: Organocatalysis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 To a vial, add the chiral phosphoric acid catalyst, ketone, and amine. s2 Add the solvent (e.g., toluene) and the Hantzsch ester. s1->s2 r1 Stir the reaction mixture at the specified temperature (e.g., 50°C) for the required time. s2->r1 w1 Concentrate the reaction mixture in vacuo. r1->w1 w2 Purify the crude product by flash chromatography on silica gel. w1->w2

A typical workflow for organocatalyzed asymmetric reductive amination.

Catalytic Cycle: Chiral Phosphoric Acid Catalysis

G cpa Chiral Phosphoric Acid (CPA) iminium Protonated Iminium-CPA Complex cpa->iminium + Imine imine Imine imine->iminium transition_state Ternary Complex (CPA-Iminium-Hantzsch) iminium->transition_state hantzsch Hantzsch Ester hantzsch->transition_state amine_product Chiral Amine transition_state->amine_product Hydride Transfer pyridinium Pyridinium Salt transition_state->pyridinium amine_product->cpa Product Release pyridinium->cpa + H⁺

The catalytic cycle of chiral phosphoric acid-catalyzed asymmetric reductive amination.
Biocatalysis

Biocatalysts, such as transaminases (TAs) and imine reductases (IREDs), offer an environmentally friendly and highly selective approach to asymmetric amination.[16][17] These enzymes operate in aqueous media under mild conditions (near-neutral pH and ambient temperature) and often exhibit exquisite enantioselectivity (>99% ee). Transaminases utilize an amino donor (e.g., isopropylamine) to convert a ketone directly to the corresponding amine in a single step.[3][6][18] Imine reductases catalyze the reduction of an imine, which can be formed in situ from a ketone and an amine, using a nicotinamide cofactor (NAD(P)H).[5][16][19] The primary limitations of biocatalysis can be the substrate scope, which is dictated by the enzyme's active site, and the need for cofactor regeneration systems in the case of IREDs.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis s1 Prepare a buffer solution (e.g., phosphate buffer, pH 7.5). s2 Add the enzyme (e.g., transaminase lyophilizate or whole cells). s1->s2 s3 Add the ketone substrate and the amine donor (e.g., isopropylamine). s2->s3 r1 Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking. s3->r1 w1 Quench the reaction (e.g., by adding a strong base). r1->w1 w2 Extract the product with an organic solvent. w1->w2 w3 Analyze the yield and enantiomeric excess by GC or HPLC. w2->w3

References

A Comparative Benchmarking of Synthetic Routes to (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of synthetic methodologies for producing (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide, a valuable chiral intermediate.

This document outlines two primary synthetic pathways to the target molecule, starting from the readily available chiral precursor, L-phenylalaninol. The comparison focuses on key performance indicators such as reaction yield, stereochemical integrity, and operational simplicity. All quantitative data is presented in tabular format for clear evaluation, and detailed experimental protocols are provided.

Method 1: Direct Sulfonylation of Pre-formed (S)-2-Benzylaziridine

This widely utilized method involves the initial synthesis of (S)-2-benzylaziridine from L-phenylalaninol, followed by its direct sulfonylation with N,N-dimethylsulfamoyl chloride. This two-step sequence is a reliable route to the final product.

Method 2: The Improved Wenker Synthesis of (S)-2-Benzylaziridine Followed by Sulfonylation

The Wenker synthesis provides an alternative approach to the key aziridine intermediate from an amino alcohol. An improved, milder version of this classic reaction has been developed to enhance yields and substrate scope. This route also culminates in the sulfonylation of the resulting (S)-2-benzylaziridine.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the synthesis of the intermediate, (S)-2-benzylaziridine, via the Improved Wenker Synthesis, and the subsequent sulfonylation step to yield the final product.

ParameterMethod 2: Improved Wenker Synthesis of (S)-2-benzylaziridineMethod 1: Direct Sulfonylation Step
Starting Material (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)(S)-2-benzylaziridine
Key Reagents Chlorosulfonic acid, Sodium hydroxideN,N-dimethylsulfamoyl chloride, N,N-Diisopropylethylamine
Solvent Chloroform, Diethyl etherDichloromethane
Reaction Temperature 0 °C to room temperature-10 °C
Reaction Time Not specified16 hours
Yield 85%[1]76%
Enantiomeric Excess (ee) >99% (expected, starting from enantiopure L-phenylalaninol)>99%

Experimental Protocols

Method 1: Direct Sulfonylation of (S)-2-Benzylaziridine

Step 2: Synthesis of this compound

To a cooled (-10 °C) solution of (S)-2-benzylaziridine (1.14 mol) and N,N-dimethylsulfamoyl chloride (1.20 mol) in dichloromethane (762 mL) is added N,N-diisopropylethylamine (1.14 mol). The resulting solution is stirred at -10 °C for a minimum of 16 hours. Following the reaction, a 0.5 M solution of citric acid (300 mL) is added, and the phases are separated. The organic phase is washed with a 1.0 M sodium bicarbonate solution (300 mL). The solvent is then exchanged to tert-butyl methyl ether (760 mL). The solution is cooled to 0 °C, and heptane (1.5 L) is added dropwise over 2 hours. The mixture is aged for an additional 2 hours at 0 °C, then cooled to -10 °C to precipitate the product as a white, crystalline solid.

Method 2: Improved Wenker Synthesis of (S)-2-Benzylaziridine

Step 1: Synthesis of (S)-2-Benzylaziridine from L-Phenylalaninol

(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) is first dissolved in chloroform. The resulting solution is then diluted with diethyl ether. Chlorosulfonic acid is added to the solution, leading to the precipitation of the corresponding sulfate ester. The precipitate is collected by filtration and washed with diethyl ether. The isolated amino alcohol hydrogen sulfate is then cyclized by treatment with a 6.2 M aqueous solution of sodium hydroxide to yield (S)-2-benzylaziridine.[1]

Visualizing the Synthetic Workflows

To further clarify the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

cluster_0 Method 1: Direct Sulfonylation A1 L-Phenylalaninol B1 (S)-2-Benzylaziridine A1->B1 Aziridination C1 (S)-2-Benzyl-N,N-dimethyl- aziridine-1-sulfonamide B1->C1 Sulfonylation

Caption: Workflow for the direct sulfonylation of pre-formed (S)-2-benzylaziridine.

cluster_1 Method 2: Improved Wenker Synthesis A2 L-Phenylalaninol B2 Amino alcohol hydrogen sulfate A2->B2 Esterification C2 (S)-2-Benzylaziridine B2->C2 Cyclization D2 (S)-2-Benzyl-N,N-dimethyl- aziridine-1-sulfonamide C2->D2 Sulfonylation

Caption: Workflow illustrating the Improved Wenker Synthesis pathway.

Conclusion

Both presented methods offer viable routes to this compound with high stereochemical control. The choice of synthetic strategy will likely depend on factors such as desired scale, available reagents, and specific laboratory capabilities. The Improved Wenker Synthesis for the aziridine precursor boasts a high reported yield of 85%.[1] The direct sulfonylation of the pre-formed aziridine is a well-established and reliable transformation. For drug development professionals, the scalability, cost-effectiveness, and safety profile of each step would require further investigation and optimization. This guide provides a foundational comparison to aid in the selection of the most appropriate synthetic approach.

References

The Strategist's Guide to Stereoselectivity: A Cost-Benefit Analysis of Chiral Auxiliaries in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral induction method is a critical decision with far-reaching implications for process efficiency, scalability, and economic viability. This guide provides a comprehensive cost-benefit analysis of using chiral auxiliaries in large-scale synthesis, offering an objective comparison with leading alternatives such as asymmetric catalysis. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to equip decision-makers with the necessary information to select the most appropriate strategy for their specific synthetic challenges.

The temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a reaction is a well-established and robust strategy in asymmetric synthesis. While the upfront cost of a stoichiometric auxiliary and the additional synthetic steps for its attachment and removal may seem less efficient than catalytic methods, this approach often provides a reliable and rapid route to enantiomerically pure products, a crucial factor in the fast-paced environment of drug development. The diastereomeric intermediates formed are also readily separable by conventional techniques like crystallization or chromatography, simplifying purification processes.

Performance and Cost: A Quantitative Comparison

The ideal chiral strategy offers high stereoselectivity, high reaction yields, is cost-effective, and, in the case of auxiliaries, allows for efficient recovery and recycling. This section provides a quantitative comparison of popular chiral auxiliaries and their catalytic alternatives.

Chiral Auxiliary Performance

The choice of a chiral auxiliary is dictated by the specific transformation. Below is a comparison of three widely used auxiliaries in key asymmetric reactions

Efficacy comparison of chiral auxiliaries vs. chiral catalysts in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate strategy for controlling stereochemistry is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of two prominent methodologies: the use of chiral auxiliaries and the application of chiral catalysts. We will delve into their efficacy, supported by experimental data, and provide detailed protocols for representative reactions.

In the pursuit of single enantiomers, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its stereochemistry, chemists have developed a range of techniques. Among the most reliable and widely employed are chiral auxiliaries, which involve the temporary incorporation of a chiral moiety to direct a stereoselective transformation, and chiral catalysts, which create a chiral environment for a reaction to proceed enantioselectively.[1]

Core Principles: Chiral Auxiliaries vs. Chiral Catalysts

Chiral Auxiliaries are stoichiometric reagents that are covalently attached to the substrate. This creates a chiral molecule, and subsequent reactions proceed diastereoselectively due to the steric influence of the auxiliary. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[1] This method is known for its reliability and high stereoselectivity.[2]

Chiral Catalysts , on the other hand, are used in sub-stoichiometric amounts. They interact with the substrate(s) to form a transient chiral complex, influencing the transition state of the reaction to favor the formation of one enantiomer over the other.[3] This approach is more atom-economical and can be more cost-effective for large-scale synthesis. Chiral catalysts can be broadly categorized into metal complexes with chiral ligands, organocatalysts, and biocatalysts.[4]

Performance Comparison: Asymmetric Aldol Reaction

To illustrate the comparative efficacy of these two approaches, we will focus on the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. We will compare the performance of the well-established Evans' oxazolidinone chiral auxiliaries with the widely used organocatalyst, (S)-Proline.

Data Presentation
Method Chiral Director Substrates Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee%) Reference
Chiral Auxiliary (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinone + Isobutyraldehyde80-95>99:1 (syn:anti)N/A (product is a diastereomer)[5]
Chiral Catalyst (S)-Proline (20-30 mol%)Cyclohexanone + 4-Nitrobenzaldehyde9995:5 (anti:syn)96[6]

Note: The enantiomeric excess for the chiral auxiliary method is determined after cleavage of the auxiliary from the diastereomerically pure product.

Experimental Protocols

Key Experiment 1: Asymmetric Aldol Reaction using an Evans' Chiral Auxiliary

This protocol is a representative example of an asymmetric aldol reaction using an Evans' oxazolidinone auxiliary to achieve high diastereoselectivity.[5]

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

    • Add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

    • Add isobutyraldehyde (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a mixture of methanol and saturated aqueous ammonium chloride solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the aldol adduct by flash chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water and cool to 0 °C.

    • Add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) sequentially.

    • Stir the mixture at 0 °C for 2 hours.

    • Quench the excess peroxide with aqueous sodium sulfite.

    • The chiral auxiliary can be recovered by extraction with an organic solvent.

    • The desired β-hydroxy acid product is isolated from the aqueous layer after acidification and extraction.

Key Experiment 2: Asymmetric Aldol Reaction using a Proline Chiral Catalyst

This protocol is a general procedure for the (S)-Proline-catalyzed direct asymmetric aldol reaction between a ketone and an aldehyde.[6][7]

Materials:

  • (S)-Proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a stirred solution of the aldehyde (1.0 eq) in the chosen solvent (e.g., DMSO), add the ketone (5.0 eq).

    • Add (S)-Proline (0.2-0.3 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for the required time (can range from a few hours to several days, monitored by TLC).

  • Work-up and Isolation:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to obtain the aldol product.

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization

Chiral_Auxiliary_Mechanism cluster_attachment Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Cleavage Substrate Prochiral Substrate Substrate_Aux Substrate-A Complex Substrate->Substrate_Aux + A* Auxiliary Chiral Auxiliary (A) Product_Aux Product-A* (Diastereomerically Enriched) Substrate_Aux->Product_Aux + Reagent Reagent Reagent Final_Product Chiral Product Product_Aux->Final_Product Recovered_Aux Recovered Auxiliary (A*) Product_Aux->Recovered_Aux

Mechanism of a chiral auxiliary-controlled reaction.

Chiral_Catalyst_Mechanism Catalyst Chiral Catalyst (C*) S-C* Complex [S--C] Intermediate Catalyst->S-C* Complex + S Substrate Prochiral Substrate (S) Reagent Reagent (R) Product Chiral Product (P) S-C Complex S-C Complex Transition State [R--S--C]‡ (Chiral Transition State) S-C Complex->Transition State + R P-C Complex P-C Complex Transition State->P-C Complex -Energy P-C Complex->Catalyst Catalyst Regeneration P-C Complex->Product - C P-C* Complex [P--C] Intermediate

Catalytic cycle of a chiral catalyst-controlled reaction.

Experimental_Workflow start Start prep Preparation (Dry glassware, prepare reagents) start->prep reaction Asymmetric Reaction (Under controlled temperature and atmosphere) prep->reaction workup Work-up & Isolation (Quenching, extraction, concentration) reaction->workup purification Purification (Column chromatography, recrystallization) workup->purification analysis Analysis (Yield, ee% / d.r.) purification->analysis end End analysis->end

General experimental workflow for asymmetric synthesis.

Discussion and Conclusion

Chiral Auxiliaries:

  • Advantages: High reliability and predictability of stereochemical outcome, often leading to very high diastereomeric excesses. The resulting diastereomers can be separated using standard techniques like chromatography or crystallization, which can be advantageous for achieving high enantiomeric purity.[2][5]

  • Disadvantages: Requires stoichiometric amounts of the auxiliary, which can be expensive. Additional synthetic steps are needed for the attachment and cleavage of the auxiliary, which reduces the overall atom economy and can lower the overall yield.[1]

Chiral Catalysts:

  • Advantages: Used in sub-stoichiometric amounts, making them highly atom-economical and cost-effective for large-scale synthesis. The direct formation of the enantiomeric product simplifies the synthetic route.[3] A wide variety of catalysts are available, offering a broad substrate scope.[8]

  • Disadvantages: Catalyst development and optimization can be time-consuming. Achieving very high enantioselectivities can sometimes be challenging and may require extensive screening of catalysts and reaction conditions. The separation of the product from the catalyst can sometimes be difficult.

The choice between a chiral auxiliary and a chiral catalyst is highly dependent on the specific synthetic problem, the scale of the reaction, and the available resources. Chiral auxiliaries are often favored in academic research and in the early stages of drug development for their reliability in producing a specific stereoisomer of a complex molecule.[9] For industrial applications and large-scale synthesis, the atom economy and cost-effectiveness of chiral catalysts often make them the more attractive option. The continued development of more active and selective catalysts is narrowing the gap, but both methodologies remain indispensable tools in the field of asymmetric synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection. Adherence to these guidelines is critical due to the reactive nature of aziridine compounds.

Hazard Assessment and Safety Precautions

This compound is a chiral, sulfonamide-protected aziridine.[1] While specific toxicological properties have not been thoroughly investigated, the presence of the strained aziridine ring, activated by an electron-withdrawing sulfonamide group, suggests high reactivity and potential health hazards.[1][2][3] Compounds containing the aziridine moiety can be irritants, sensitizers, and may pose more severe health risks upon exposure.[3] Therefore, strict adherence to safety protocols is mandatory.

Key Safety Information Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 902146-43-4[2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Appearance White to pale yellow crystal/solid[4]
Known Hazards Potential respiratory irritant. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Aziridine compounds can be reactive and pose health risks.[3][2][3]
Incompatibilities Strong acids, strong oxidizing agents. Avoid moisture.[3][3]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Eye Protection : Use chemical safety goggles and a face shield to protect against splashes.[5]

  • Skin and Body Protection : Wear a flame-resistant lab coat and ensure that skin is not exposed.[5]

  • Respiratory Protection : If working outside a fume hood is unavoidable, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges.[2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[2] For small residual quantities in a laboratory setting, a chemical deactivation (neutralization) step can be performed to render the waste less hazardous before collection.

  • Containment : Keep the compound in its original, tightly sealed container. Do not mix with other waste streams.[3][6]

  • Labeling : Ensure the container is clearly and accurately labeled with the full chemical name, CAS number, and appropriate hazard symbols.

  • Storage : Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area, segregated from incompatible materials like acids and oxidizers.[3]

  • Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and incineration.[2]

This protocol is designed for the deactivation of small residual amounts of this compound (typically <1 g) that may remain in reaction flasks or on equipment. The principle is based on the nucleophilic ring-opening of the activated aziridine ring by a mild nucleophile, such as aqueous sodium thiosulfate. This reaction converts the strained, reactive aziridine into a more stable, less hazardous amino sulfite derivative.

Experimental Protocol: Deactivation via Nucleophilic Ring-Opening

  • Preparation :

    • Perform the entire procedure in a certified chemical fume hood.

    • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). For example, dissolve 10 g of sodium thiosulfate in 90 mL of water.

    • Ensure a suitable container, large enough to accommodate the reaction mixture and potential foaming, is used. A beaker or flask at least five times the volume of the deactivation solution is recommended.

    • Have a magnetic stirrer and stir bar ready.

  • Deactivation Procedure :

    • If deactivating residue in a reaction flask, add a compatible solvent (e.g., ethanol or isopropanol) to dissolve the material.

    • Slowly and with constant stirring, add the solution containing the aziridine compound to the 10% sodium thiosulfate solution. An excess of the thiosulfate solution (e.g., 10 molar equivalents relative to the estimated amount of aziridine) should be used.

    • Allow the mixture to stir at room temperature for a minimum of 12 hours to ensure the reaction goes to completion. The N-sulfonyl group activates the aziridine ring, making it susceptible to nucleophilic attack and ring-opening.[2]

    • After the reaction period, check the pH of the solution. If it is acidic, neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is between 6 and 8.

  • Waste Collection :

    • The resulting aqueous solution, containing the ring-opened product and excess thiosulfate, should be collected in a properly labeled aqueous hazardous waste container.

    • Label the container as "Deactivated this compound waste" and list the components (water, sodium thiosulfate, and the reaction product).

    • Arrange for disposal through your institution's EHS office.

Spill Management

In the event of a spill, immediate action is required to ensure safety and prevent environmental contamination.

  • Evacuation : Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilation : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Personal Protection : Before cleaning, don the appropriate PPE as described in Section 1.

  • Containment : For solid spills, carefully sweep up the material without creating dust and place it in a sealed, labeled container for disposal.[2][6] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup : Pick up the absorbent material and place it into a suitable, closed container for hazardous waste disposal.[6]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and institutional EHS office.

Visualizations

The following diagrams illustrate the logical workflow for disposal and the proposed chemical deactivation pathway.

DisposalWorkflow start Disposal of (S)-2-Benzyl-N,N- dimethylaziridine-1-sulfonamide assess_quantity Assess Quantity of Waste start->assess_quantity is_bulk Bulk Quantity (>1g) or Unused Reagent? assess_quantity->is_bulk direct_disposal Primary Disposal: Licensed Hazardous Waste Service is_bulk->direct_disposal Yes lab_residue Small Laboratory Residue (<1g)? is_bulk->lab_residue No collect_waste Collect in Labeled Hazardous Waste Container direct_disposal->collect_waste lab_residue->direct_disposal No (if preferred) deactivate Chemical Deactivation (Nucleophilic Ring-Opening) lab_residue->deactivate Yes deactivate->collect_waste ehs_pickup Arrange for EHS Pickup (Incineration) collect_waste->ehs_pickup

Caption: Logical workflow for the disposal of this compound.

DeactivationPathway compound This compound (Reactive Aziridine Ring) reaction Nucleophilic Ring-Opening (SN2 Attack) compound->reaction reagent Aqueous Sodium Thiosulfate (Na₂S₂O₃) reagent->reaction product Stable Ring-Opened Adduct (Less Hazardous) reaction->product waste Aqueous Hazardous Waste product->waste

Caption: Proposed chemical deactivation pathway via nucleophilic ring-opening.

References

Personal protective equipment for handling (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this chiral aziridine derivative, a reactive intermediate used in pharmaceutical and chemical synthesis.[1][2]

Personal Protective Equipment (PPE)

Due to the reactive nature of the aziridine ring and potential health hazards, stringent adherence to PPE protocols is mandatory.[3] The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.[4]

PPE CategoryItemSpecificationStandard
Eye/Face Protection Safety GlassesWith side-shieldsNIOSH (US) or EN 166 (EU) approved[4]
Face ShieldTo be worn in addition to safety glasses where splashing is a risk.
Skin Protection Chemical-resistant glovesNitrile or neoprene are preferred. Inspect before use and use proper removal technique.[4][5]ASTM D6978 or equivalent
Laboratory CoatStandard lab coat.
Disposable GownPolyethylene-coated polypropylene or other resistant laminate material.Recommended for handling hazardous compounds.[5]
Respiratory Protection Fume HoodAll handling should be conducted in a certified chemical fume hood.[3][6]
RespiratorFor higher-level protection or in case of ventilation failure, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[4]NIOSH (US) or CEN (EU) approved[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before beginning any work.[3][6]

  • An emergency eyewash station and safety shower must be readily accessible and unobstructed.[6]

  • Verify that all necessary PPE is available and in good condition.

2. Handling and Use:

  • Conduct all weighing and transfers of this compound exclusively within a chemical fume hood to minimize inhalation exposure.[3]

  • Employ controlled transfer techniques, such as using a spatula or chemical-resistant pipettes, to prevent spills.[3]

  • Avoid the formation of dust and aerosols.[7]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed and store it away from incompatible materials such as acids and oxidizing agents.[6][8]

Emergency and Disposal Plan

1. Spill Response:

  • Small Spills (inside a fume hood):

    • Contain the spill using an absorbent material like spill pads, sand, or vermiculite.[9]

    • Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues and the institutional safety officer.

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[9]

2. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and immediately consult a physician.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

3. Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[6]

  • This material should be disposed of by a licensed professional waste disposal service.[4] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

  • Do not allow the product to enter drains.[4]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling experiment Experimental Use handling->experiment decontamination Decontamination experiment->decontamination disposal Waste Disposal decontamination->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.